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  • Product: 4-Aminocyclohexane-1-sulfonic acid
  • CAS: 146764-47-8

Core Science & Biosynthesis

Foundational

Introduction: The Significance of 4-Aminocyclohexane-1-sulfonic Acid

An In-depth Technical Guide to the Synthesis of 4-Aminocyclohexane-1-sulfonic Acid For Researchers, Scientists, and Drug Development Professionals 4-Aminocyclohexane-1-sulfonic acid is a conformationally restricted aliph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Aminocyclohexane-1-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

4-Aminocyclohexane-1-sulfonic acid is a conformationally restricted aliphatic amino acid. Its rigid cyclohexane framework, which locks the amino and sulfonic acid groups into defined spatial orientations (cis and trans), makes it a molecule of significant interest in medicinal chemistry and drug development. As a gamma-aminobutyric acid (GABA) analogue, its constrained structure allows for the probing of receptor binding pockets with high specificity. The sulfonic acid group, a bioisostere of the carboxylic acid group found in related compounds like tranexamic acid, imparts distinct physicochemical properties such as increased acidity and solubility, which can be advantageous for pharmacokinetic profiles.

This guide provides a comprehensive overview of the primary synthetic route to 4-aminocyclohexane-1-sulfonic acid, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. It is designed to equip researchers and drug development professionals with the knowledge to synthesize and purify this valuable molecular scaffold.

Part 1: Primary Synthetic Pathway: Catalytic Hydrogenation of 4-Aminobenzenesulfonic Acid

The most robust and industrially scalable route for preparing 4-aminocyclohexane-1-sulfonic acid is the catalytic hydrogenation of the readily available aromatic precursor, 4-aminobenzenesulfonic acid (sulfanilic acid). This method is analogous to the well-established industrial synthesis of 4-aminocyclohexanecarboxylic acid from 4-aminobenzoic acid.[1][2] The core challenge lies in the complete saturation of the aromatic ring under conditions that leave the amino and sulfonic acid functional groups intact.

Causality and Strategic Choices:

  • Starting Material: 4-Aminobenzenesulfonic acid is an inexpensive, commercially available commodity chemical, making it an ideal starting point for large-scale synthesis.[3] It can be produced via the sulfonation of aniline.[3]

  • Catalyst Selection: Ruthenium-based catalysts, particularly ruthenium on a carbon support (Ru/C), are exceptionally effective for the hydrogenation of aromatic rings under basic conditions, which are necessary to solubilize the zwitterionic starting material.[1][2]

  • Reaction Conditions: The use of elevated hydrogen pressure and temperature is required to overcome the aromaticity of the benzene ring. Conducting the reaction in a basic aqueous medium (e.g., NaOH solution) not only solubilizes the starting material but also helps in achieving a high ratio of the desired trans isomer in the final product.[2]

Visualizing the Primary Synthesis Workflow

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Work-up & Purification A 4-Aminobenzenesulfonic Acid (Sulfanilic Acid) D High-Pressure Autoclave A->D B Aqueous NaOH Solution B->D C 5% Ru/C Catalyst C->D E Heat to 100°C Pressurize with H₂ (15 bar) D->E Reaction Conditions F Stir for ~20 hours (Monitor by TLC/LC-MS) E->F G Cool and Vent F->G Reaction Completion H Filter to Remove Catalyst G->H I Acidify Filtrate (e.g., with HCl) to Precipitate Product H->I J Recrystallization (from Water) I->J K Pure 4-Aminocyclohexane-1-sulfonic Acid (cis/trans mixture) J->K

Caption: Workflow for the synthesis of 4-aminocyclohexane-1-sulfonic acid via catalytic hydrogenation.

Detailed Experimental Protocol

This protocol is adapted from analogous, documented procedures for the hydrogenation of substituted aminobenzoic acids.[2]

Materials:

  • 4-Aminobenzenesulfonic acid (Sulfanilic acid)

  • Sodium hydroxide (NaOH)

  • 5% Ruthenium on Carbon (5% Ru/C)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • High-pressure autoclave equipped with a stirrer and temperature control

Procedure:

  • Vessel Charging: To a high-pressure autoclave, add 4-aminobenzenesulfonic acid (1 eq.), 5% Ru/C catalyst (0.25 parts by weight relative to the starting material), and a 10% aqueous solution of NaOH (10 parts by volume).[2]

  • Sealing and Purging: Seal the autoclave securely. Purge the vessel multiple times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.

  • Reaction: Heat the mixture to 100°C while stirring. Pressurize the vessel with hydrogen to 15 bar.[2]

  • Monitoring: Maintain the reaction at 100°C and 15 bar hydrogen pressure with vigorous stirring for approximately 20 hours. The reaction progress can be monitored by taking aliquots (after cooling and depressurizing) and analyzing for the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst. Wash the catalyst pad with deionized water.

  • Product Isolation: Combine the filtrate and washes. Slowly acidify the solution with concentrated HCl while stirring in an ice bath. The product will precipitate out of the solution as a white solid.

  • Purification: Collect the solid product by vacuum filtration and wash with cold deionized water. For further purification, the crude product can be recrystallized from hot deionized water. Dry the purified crystals under vacuum.

Data Summary: Reaction Parameters and Expected Outcomes
ParameterValue / ConditionRationale / Expected Impact
Catalyst 5% Ruthenium on CarbonHighly effective for aromatic ring hydrogenation.[2]
Catalyst Loading 25% w/wEnsures a reasonable reaction rate; can be optimized.[2]
Substrate 4-Aminobenzenesulfonic AcidReadily available and economic aromatic precursor.
Solvent 10% Aqueous NaOHSolubilizes the zwitterionic starting material and promotes the formation of the trans isomer.[2]
Temperature 100 °CProvides sufficient thermal energy to overcome the activation barrier for hydrogenation.[2]
H₂ Pressure 15 barA moderate pressure suitable for industrial vessels, providing a sufficient concentration of dissolved hydrogen.[2]
Expected Yield >80%Based on analogous reactions, high conversion is expected.[1]
Isomer Ratio Trans-favoredBasic conditions typically favor the formation of the thermodynamically more stable trans isomer.[2]

Part 2: Alternative Synthetic Strategies

Visualizing Alternative Routes

cluster_0 Route A: Reductive Amination cluster_1 Route B: Direct Sulfonation A 4-Oxocyclohexane- 1-sulfonic acid D Target Molecule A->D B NH₃ Source (e.g., NH₄OAc) B->D C Reducing Agent (e.g., NaBH₃CN) C->D E Cyclohexylamine G Target Molecule E->G H N-Sulfonated Byproduct (Cyclamate) E->H Major Pathway F Sulfonating Agent (e.g., Oleum) F->G F->H

Caption: Conceptual overview of alternative, more challenging synthetic routes.

1. Reductive Amination of 4-Oxocyclohexane-1-sulfonic acid

This approach involves the reaction of a keto-sulfonic acid with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired amine.[4]

  • Principle: Reductive amination is a powerful C-N bond-forming reaction.[5] It would involve a one-pot reaction combining the ketone, an ammonia source (like ammonium acetate), and a reducing agent selective for the iminium ion, such as sodium cyanoborohydride (NaBH₃CN).[4][5]

  • Challenges: The primary obstacle is the synthesis of the starting material, 4-oxocyclohexane-1-sulfonic acid, which is not commercially available and would require its own multi-step synthesis.

2. Direct Sulfonation of Cyclohexylamine

Introducing the sulfonic acid group directly onto the cyclohexane ring of cyclohexylamine is conceptually the most direct route.

  • Principle: Electrophilic sulfonation using agents like fuming sulfuric acid (oleum) or sulfur trioxide.

  • Challenges: This reaction is notoriously difficult to control. The primary amino group is highly nucleophilic and will readily react with the sulfonating agent to form the N-sulfonated product, cyclohexylaminosulfonic acid (a cyclamate precursor), rather than the desired C-sulfonated product.[6] Achieving C-4 selectivity would require protecting the amine and overcoming the challenge of poor regiocontrol on an unactivated aliphatic ring.

Part 3: Purification and Characterization

Purification: 4-Aminocyclohexane-1-sulfonic acid is a zwitterionic, highly polar compound, making it insoluble in most organic solvents but soluble in water.

  • Recrystallization: As described in the protocol, recrystallization from hot water is the most common and effective method for purification.

  • Ion-Exchange Chromatography (IEX): For very high purity material or for separating cis/trans isomers, IEX can be employed. The amphoteric nature of the molecule allows it to bind to both cation and anion exchange resins, providing a powerful separation tool.

Characterization: The structure and purity of the final product must be confirmed using standard analytical techniques. Commercial suppliers of this compound provide analytical data that can be used for comparison.[7]

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information, including the cis/trans ratio, by analyzing chemical shifts and coupling constants of the cyclohexane ring protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

Conclusion

The synthesis of 4-aminocyclohexane-1-sulfonic acid is most reliably and efficiently achieved through the catalytic hydrogenation of 4-aminobenzenesulfonic acid using a ruthenium catalyst under basic conditions. This method leverages an inexpensive starting material and provides good yields and selectivity for the desired trans isomer. While alternative routes such as reductive amination exist conceptually, they are hampered by the lack of readily available starting materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to produce this valuable building block for advanced applications in medicinal chemistry and materials science.

References

  • Lamberti, L. et al. (1965). Sulfonation of cyclohexylamine with so3. U.S. Patent No. 3,226,430.
  • Ataman Kimya. 1-CYCLOHEXYLAMINE. Available at: [Link]

  • Ataman Kimya. CYCLOHEXYLAMINE. Available at: [Link]

  • Wang, Y. et al. (2018). Mesoporous silicon sulfonic acid as a highly efficient and stable catalyst for the selective hydroamination of cyclohexene with cyclohexylamine to dicyclohexylamine in the vapor phase. Reaction Kinetics, Mechanisms and Catalysis, 125, 937-951. Available at: [Link]

  • Wikipedia. (2024). Reductive amination. Available at: [Link]

  • Okano, K. et al. (2003). Process for preparation of trans-4-aminocyclohexane-carboxylic acids. World Intellectual Property Organization Patent No. WO2003078381A1.
  • CNIPA. (2019). Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid. Chinese Patent No. CN109824545B.
  • WIPO. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. World Intellectual Property Organization Patent No. WO2017134212A1.
  • CNIPA. (2018). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Chinese Patent No. CN108602758B.
  • Organic Syntheses. (n.d.). Procedure for 1,2-NAPHTHOQUINONE-4-SULFONATE. Organic Syntheses, Coll. Vol. 3, p.633 (1955); Vol. 23, p.71 (1943). Available at: [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2023). Large-scale reductive amination and synthesis applications. Available at: [Link]

  • Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids. r/Chempros. Available at: [Link]

  • Ataman Kimya. 4-AMINOBENZENESULFONIC ACID. Available at: [Link]

  • Google Patents. (1970). Purification of sulfonic acids. U.S. Patent No. 3,496,224.
  • Sviatenko, O. et al. (2020). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

  • Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta, 13(1), 3-12. Available at: [Link]

  • Google Patents. (1993). Process for the preparation of aminobenzenesulfonic acids. U.S. Patent No. 5,189,206.
  • ResearchGate. (2020). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]

  • Wikipedia. (2024). Sulfanilic acid. Available at: [Link]

  • ResearchGate. (2021). A facile synthesis of amino-iminomethanesulfonic acid. Available at: [Link]

  • Bawa, R. A. et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2, 138-143. Available at: [Link]

  • Greco, G. (2017, April 15). 12 06 Strecker synthesis of amino acids. [Video]. YouTube. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Aminocyclohexane-1-sulfonic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Aminocyclohexane-1-sulfonic acid is a bifunctional molecule featuring a saturated carbocyclic scaffold, a primary amine, and a sulfonic acid grou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocyclohexane-1-sulfonic acid is a bifunctional molecule featuring a saturated carbocyclic scaffold, a primary amine, and a sulfonic acid group. This unique combination of a basic and a strongly acidic moiety within a non-aromatic framework suggests its potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known chemical and physical properties of 4-aminocyclohexane-1-sulfonic acid. Due to the limited availability of detailed experimental data in the public domain for this specific molecule, this document leverages established principles of organic chemistry and data from analogous compounds to discuss its probable synthetic routes, spectroscopic characteristics, reactivity, and potential applications, particularly in the context of drug development.

Introduction: A Structural Overview

4-Aminocyclohexane-1-sulfonic acid (CAS No. 146764-47-8) possesses a molecular formula of C₆H₁₃NO₃S and a molecular weight of 179.24 g/mol .[1][2] The structure consists of a cyclohexane ring substituted with an amino group and a sulfonic acid group at the 1 and 4 positions, respectively. This substitution pattern can exist as two geometric isomers: cis and trans. The properties and reactivity of these isomers are expected to differ due to their distinct spatial arrangements.

The presence of both a basic amino group and a strongly acidic sulfonic acid group suggests that this compound will exist as a zwitterion in the solid state and in neutral aqueous solutions.[3][4] This internal salt formation is anticipated to result in a high melting point, good water solubility, and low solubility in nonpolar organic solvents.

Physicochemical and Safety Data

A summary of the currently available physicochemical and safety information for 4-Aminocyclohexane-1-sulfonic acid is presented below.

PropertyValueReference
CAS Number 146764-47-8[1][2]
Molecular Formula C₆H₁₃NO₃S[1]
Molecular Weight 179.24 g/mol [1]
Melting Point 215-225 °C (decomposes)[2]
Appearance White to off-white solid (predicted)General knowledge
Solubility Expected to be soluble in water and insoluble in nonpolar organic solvents.[3][4]

Safety Information: 4-Aminocyclohexane-1-sulfonic acid is classified as an irritant. The following GHS hazard statements apply:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H412: Harmful to aquatic life with long lasting effects.

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Proposed Synthesis and Mechanistic Considerations

A potential synthetic pathway is outlined below:

Synthesis_of_4-Aminocyclohexane-1-sulfonic_acid start 4-Aminocyclohexanol step1 Protection (e.g., Boc₂O) start->step1 intermediate1 Boc-protected 4-aminocyclohexanol step1->intermediate1 step2 Oxidation (e.g., Jones oxidation) intermediate1->step2 intermediate2 Boc-protected 4-aminocyclohexanone step2->intermediate2 step3 Reductive amination or other functional group interconversion to introduce sulfur intermediate2->step3 intermediate3 Sulfur-containing intermediate step3->intermediate3 step4 Oxidation (e.g., H₂O₂, KMnO₄) intermediate3->step4 intermediate4 Boc-protected 4-aminocyclohexane-1- sulfonic acid step4->intermediate4 step5 Deprotection (e.g., TFA, HCl) intermediate4->step5 product 4-Aminocyclohexane- 1-sulfonic acid step5->product

Figure 1: Proposed synthetic workflow for 4-Aminocyclohexane-1-sulfonic acid.

Causality behind Experimental Choices:

  • Protection of the Amino Group: The amino group is a versatile functional group but can interfere with many standard organic reactions. Protection, for instance, with a tert-butyloxycarbonyl (Boc) group, is a common strategy to prevent unwanted side reactions during subsequent synthetic steps. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions.

  • Introduction of the Sulfonic Acid Moiety: A common method for introducing a sulfonic acid group is through the oxidation of a thiol or a related sulfur-containing functional group. Alternatively, nucleophilic substitution with a sulfite salt on a suitable electrophile could be employed.

  • Purification: Given the zwitterionic nature of the final product, purification would likely involve recrystallization from an aqueous solvent system. Ion-exchange chromatography could also be a powerful technique for purification, separating the desired product from non-ionic impurities and salts.[5]

Predicted Spectroscopic Characteristics

Although experimental spectra for 4-aminocyclohexane-1-sulfonic acid are not publicly available, its key spectroscopic features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclohexane ring protons. The signals for the axial and equatorial protons on the same carbon will be distinct and will show complex splitting patterns due to coupling with neighboring protons. The proton on the carbon bearing the amino group and the proton on the carbon bearing the sulfonic acid group would likely appear as multiplets in the 2.5-3.5 ppm region. The exact chemical shifts will depend on the cis/trans stereochemistry and the solvent.

  • ¹³C NMR: The carbon NMR spectrum is expected to show six signals for the cyclohexane ring carbons, assuming a lack of symmetry in the molecule. The carbon atom attached to the amino group would resonate in the 45-55 ppm range, while the carbon attached to the sulfonic acid group would be expected to appear further downfield, likely in the 60-70 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the key functional groups:

  • N-H stretching: Broad absorptions in the 3200-3400 cm⁻¹ region, characteristic of a primary amine.

  • S=O stretching: Strong, characteristic absorptions for the sulfonate group, typically found in the 1250-1150 cm⁻¹ and 1080-1000 cm⁻¹ regions.

  • C-H stretching: Absorptions just below 3000 cm⁻¹ for the C-H bonds of the cyclohexane ring.

Mass Spectrometry (MS): Under electrospray ionization (ESI) conditions, the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 180.0692 and/or the deprotonated molecule [M-H]⁻ at m/z 178.0543.

Inferred Reactivity and Chemical Behavior

The reactivity of 4-aminocyclohexane-1-sulfonic acid is dictated by its amino and sulfonic acid functional groups.

Reactivity_of_4-Aminocyclohexane-1-sulfonic_acid main 4-Aminocyclohexane- 1-sulfonic acid amino_group Amino Group (Nucleophilic, Basic) main->amino_group sulfonic_acid_group Sulfonic Acid Group (Strongly Acidic) main->sulfonic_acid_group alkylation Alkylation amino_group->alkylation Electrophiles acylation Acylation amino_group->acylation Acylating agents sulfonamide_formation Sulfonamide Formation sulfonic_acid_group->sulfonamide_formation Amines (after activation) esterification Esterification sulfonic_acid_group->esterification Alcohols (after activation)

Figure 2: Logical relationship of the reactivity of 4-Aminocyclohexane-1-sulfonic acid.

  • Amino Group: The primary amine is nucleophilic and basic. It will readily react with electrophiles such as alkyl halides and acylating agents (e.g., acid chlorides, anhydrides) to form the corresponding N-alkylated and N-acylated products. As a base, it will be protonated in acidic solutions.

  • Sulfonic Acid Group: The sulfonic acid is a strong acid and will exist as the sulfonate anion in neutral and basic solutions. The sulfonic acid can be converted into its more reactive sulfonyl chloride derivative using reagents like thionyl chloride or phosphorus pentachloride. This sulfonyl chloride can then be reacted with amines or alcohols to form sulfonamides and sulfonate esters, respectively.

Potential Applications in Drug Development and Research

While specific applications of 4-aminocyclohexane-1-sulfonic acid are not documented, its structural motifs are found in various biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery.

  • Scaffold for Novel Therapeutics: The cyclohexane ring provides a rigid, three-dimensional framework that can be used to orient functional groups in a defined spatial arrangement for interaction with biological targets. The amino and sulfonic acid groups provide points for further chemical modification to explore structure-activity relationships.

  • Bioisostere for Carboxylic Acids: The sulfonic acid group is often used as a bioisostere for a carboxylic acid. It is a stronger acid and is fully ionized at physiological pH, which can influence a molecule's solubility, cell permeability, and binding interactions with protein targets.

  • Zwitterionic Moieties in Drug Design: The zwitterionic nature of this molecule could be exploited to modulate the physicochemical properties of a drug candidate, such as improving aqueous solubility or reducing membrane permeability to target extracellular proteins.[3]

Conclusion

4-Aminocyclohexane-1-sulfonic acid is a compound with intriguing structural features that suggest its utility as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is sparse, this guide has provided a comprehensive overview of its known properties and has leveraged established chemical principles to infer its likely synthesis, spectroscopic characteristics, and reactivity. Further research into the synthesis and biological evaluation of 4-aminocyclohexane-1-sulfonic acid and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

Sources

Foundational

4-Aminocyclohexane-1-sulfonic Acid: Structural Elucidation & Stereochemical Analysis

[1] Executive Summary 4-Aminocyclohexane-1-sulfonic acid (4-ACHSA) represents a critical scaffold in the development of non-proteinogenic amino acid linkers and zwitterionic buffers. Unlike its carboxylate analog (tranex...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Aminocyclohexane-1-sulfonic acid (4-ACHSA) represents a critical scaffold in the development of non-proteinogenic amino acid linkers and zwitterionic buffers. Unlike its carboxylate analog (tranexamic acid), the sulfonate moiety confers permanent ionization across a broader pH range, significantly altering solubility profiles and binding kinetics in drug design.

The structural elucidation of 4-ACHSA presents a classic but rigorous stereochemical challenge: distinguishing between the cis (axial/equatorial) and trans (diequatorial) diastereomers. This guide details the definitive analytical workflow to characterize this molecule, relying on nuclear magnetic resonance (NMR) coupling constants (


-values) as the primary determinant of ring conformation, supported by X-ray crystallography and vibrational spectroscopy.

Molecular Architecture & Stereochemical Logic

The cyclohexane ring exists primarily in a chair conformation to minimize torsional strain. For 1,4-disubstituted cyclohexanes, the relative orientation of the substituents determines the isomer:

  • Trans-Isomer: Both substituents (amino and sulfonate) prefer the equatorial position to minimize 1,3-diaxial interactions. This is the thermodynamically stable isomer.

  • Cis-Isomer: One substituent must be axial while the other is equatorial . This introduces steric strain, making it generally less stable and more soluble.

The zwitterionic nature (


) creates strong intermolecular electrostatic networks, often leading to high melting points and insolubility in non-polar solvents, complicating standard purification techniques like flash chromatography.
Diagram 1: Stereochemical Stability & Elucidation Logic

StereochemLogic Start 4-Aminocyclohexane-1-sulfonic Acid Trans Trans-Isomer (Diequatorial) Start->Trans Reduction Product A Cis Cis-Isomer (Axial/Equatorial) Start->Cis Reduction Product B Stability Thermodynamic Stability (Min. 1,3-Diaxial Strain) Trans->Stability Instability Higher Energy State (Steric Clashes) Cis->Instability NMR_Trans NMR Signature: Large Coupling (J ≈ 11-12 Hz) Signal: tt (Triplet of Triplets) Stability->NMR_Trans H1/H4 Axial NMR_Cis NMR Signature: Small Coupling (J ≈ 3-5 Hz) Signal: Broad/Complex Multiplet Instability->NMR_Cis H1/H4 Mixed

Caption: Logical flow distinguishing thermodynamic stability and resulting NMR signatures for 1,4-disubstituted cyclohexanes.

Synthetic Context

Understanding the synthesis is prerequisite to analysis. 4-ACHSA is typically synthesized via the catalytic hydrogenation of sulfanilic acid (4-aminobenzenesulfonic acid).

  • Reagents:

    
    , Ru/C or Rh/C catalyst, 
    
    
    
    .
  • Conditions: High pressure (50–100 bar), elevated temperature.

  • Outcome: A mixture of cis and trans isomers.[1][2][3] The ratio depends on the catalyst surface chemistry and solvent polarity.

Critical Analytical Checkpoint: The crude reaction mixture requires quantitative NMR (qNMR) to determine the diastereomeric ratio (dr) before purification.

Analytical Workflow: Step-by-Step Elucidation

Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Negative Mode (due to sulfonate) or Positive Mode (amine).

  • Expected Data:

    • Formula:

      
      [4]
      
    • MW: 179.24 g/mol [4]

    • 
      : 180.1 
      
      
      
      or 178.1
      
      
  • Diagnostic Value: Confirms reduction of the aromatic ring (mass shift from sulfanilic acid MW 173.19 to 179.24).

Infrared Spectroscopy (FT-IR)
  • Key Bands:

    • Sulfonate (

      
      ):  Strong asymmetric stretch at 1150–1250 
      
      
      
      and symmetric stretch at 1010–1080
      
      
      .
    • Ammonium (

      
      ):  Broad band centered around 3000 
      
      
      
      (N-H stretch) and bending deformation at 1500–1600
      
      
      .
    • Absence of Aromaticity: Disappearance of

      
       aromatic stretches (
      
      
      
      ) and
      
      
      aromatic overtones.
Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the definitive method for assigning stereochemistry.

Solvent System:


 with 

(to deprotonate the amine and simplify the spectrum) or

(to ensure full protonation). Note: Zwitterions often require pH adjustment for sharp peaks.
Table 1: Predicted 1H NMR Data (500 MHz, D2O)
PositionProton TypeTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)Diagnostic Logic
H-1 Alpha to


ppm

ppm
Axial H (Trans) is more shielded (upfield) than Equatorial H (Cis).
H-4 Alpha to


ppm

ppm
Same shielding trend applies.
Splitting H-1 / H-4 tt (Triplet of Triplets) qn or m (Quintet/Multiplet) CRITICAL: Trans has two large axial-axial couplings (

Hz) and two small axial-equatorial couplings (

Hz).
H-2,3,5,6 Ring MethyleneDistinct Axial/Eq setsComplex overlapTrans isomer shows clearer separation of axial/equatorial methylene protons.

Mechanistic Insight: In the trans-isomer, the protons at C1 and C4 are axial (anti-parallel to the substituents). By the Karplus equation, the dihedral angle of ~180° with adjacent axial protons results in a large coupling constant (


 Hz).
In the cis-isomer, H1 is axial and H4 is equatorial (or vice versa). The equatorial proton has only ~60° dihedral angles with neighbors, resulting in smaller couplings (

Hz), appearing as a broad singlet or narrow multiplet.
X-Ray Crystallography

If single crystals can be grown (slow evaporation from water/ethanol), this provides absolute configuration.

  • Crystal Habit: Zwitterionic sulfonates typically form dense, high-melting prisms.

  • Network: Look for head-to-tail hydrogen bonding layers (

    
    ).
    

Experimental Protocol: Characterization Pipeline

This protocol assumes a crude reduction mixture of 4-ACHSA.

Diagram 2: Purification & Analysis Workflow

Workflow Crude Crude Reaction Mix (Cis/Trans + Catalyst) Filter Filtration (Remove Ru/C) Crude->Filter Resin Ion Exchange Chromatography (Dowex 50W, H+ form) Filter->Resin Elution Gradient Elution (0.1N -> 1N NH4OH) Resin->Elution FracAnalysis Fraction Analysis (TLC/NMR) Elution->FracAnalysis Crystallization Recrystallization (Water/EtOH) FracAnalysis->Crystallization Enrich Trans Final Pure Trans-Isomer Crystallization->Final

Caption: Purification stream from crude hydrogenation to isolated trans-isomer.

Step 1: Sample Preparation for NMR
  • Dissolve 10 mg of isolated solid in 600 µL

    
    .
    
  • Add 1 drop of 40%

    
     in 
    
    
    
    . Reason: Deprotonation ensures the amine is free (
    
    
    ), eliminating
    
    
    exchange broadening and simplifying the H4 signal.
  • Acquire 1H NMR (minimum 64 scans) and 13C NMR (minimum 500 scans).

Step 2: Data Interpretation[6][7][8]
  • Locate H4 (Alpha to Nitrogen): Look in the 2.5–3.5 ppm range.

  • Measure Width at Half Height (

    
    ): 
    
    • If

      
       Hz: Trans-isomer  (Axial proton).
      
    • If

      
       Hz: Cis-isomer  (Equatorial proton).
      
  • Verify H1: Look for the proton alpha to sulfonate (usually slightly upfield of H4). Confirm matching splitting pattern.

Step 3: Confirmation via 2D NMR (NOESY)

Run a 2D NOESY experiment.

  • Trans: Strong NOE correlations between H1 and H3/H5 axial protons (1,3-diaxial relationship).

  • Cis: H1 will show NOE to H3/H5 axial, but H4 (equatorial) will not show 1,3-diaxial correlations.

References

  • Synthesis of Trans-4-aminocyclohexanecarboxylic Acid (Analogous Chemistry)
  • Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • Sulfanilic Acid Structure & Properties

    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8479, Sulfanilic acid.[5]

    • Relevance: Starting material characteriz
    • URL:[Link]

  • Crystal Structure of Tranexamic Acid Derivatives (Structural Analog)

    • Source: Danish, M., et al. (2015).[6] Crystal structure of 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid. Acta Crystallographica Section E.

    • Relevance: Demonstrates the chair conformation and hydrogen bonding networks in 1,4-substituted amino-acid cyclohexanes.
    • URL:[Link]

Sources

Exploratory

4-Aminocyclohexane-1-sulfonic acid CAS number 146764-47-8

CAS Number: 146764-47-8 Synonyms: 4-Amino-1-cyclohexanesulfonic acid; Sulfonic acid analog of Tranexamic Acid Molecular Formula: C₆H₁₃NO₃S Molecular Weight: 179.24 g/mol [1] Executive Summary 4-Aminocyclohexane-1-sulfoni...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 146764-47-8 Synonyms: 4-Amino-1-cyclohexanesulfonic acid; Sulfonic acid analog of Tranexamic Acid Molecular Formula: C₆H₁₃NO₃S Molecular Weight: 179.24 g/mol [1]

Executive Summary

4-Aminocyclohexane-1-sulfonic acid (CAS 146764-47-8) is a specialized zwitterionic building block utilized in medicinal chemistry and peptidomimetic design. Structurally, it represents the sulfonic acid bioisostere of Tranexamic Acid (trans-4-aminocyclohexanecarboxylic acid).

This monograph provides a technical deep-dive into its utility as a scaffold for modulating physicochemical properties (solubility, pKa) and its role as a non-hydrolyzable transition state mimic. Unlike its carboxylic acid counterparts, the sulfonic moiety remains permanently ionized at physiological pH, offering unique electrostatic interactions in protein binding pockets.

Chemical Identity & Stereochemical Analysis

The compound exists as a zwitterion in the solid state, characterized by a high melting point and low solubility in non-polar organic solvents. The cyclohexane ring introduces stereoisomerism, yielding cis and trans isomers.

  • Trans-Isomer: The amino and sulfonic acid groups occupy equatorial positions (diequatorial), stabilizing the chair conformation. This is the thermodynamically preferred isomer and the primary target for bioisosteric replacement of tranexamic acid.

  • Cis-Isomer: One substituent is axial, leading to higher steric strain and distinct receptor binding profiles.

Physicochemical Profile

PropertyValue / CharacteristicMechanistic Implication
pKa (Sulfonic) ~ -1.0 to 1.0Fully ionized (

) at all physiological pH levels.
pKa (Amine) ~ 10.2 - 10.8Protonated (

) at physiological pH; forms strong salt bridges.
LogP < 0 (Estimated)Highly hydrophilic; improves aqueous solubility of lipophilic pharmacophores.
Solubility High in Water/BaseRequires aqueous or polar organic solvent systems (e.g., DMSO/Water) for reactions.
Synthesis & Production Strategy

Expert Insight: While direct sulfonation of cyclohexylamine is possible, it often yields complex mixtures. The most robust, scalable route involves the catalytic hydrogenation of sulfanilic acid (4-aminobenzenesulfonic acid). This method preserves the 1,4-substitution pattern and allows for stereochemical control via catalyst selection.

Protocol: Catalytic Hydrogenation (Self-Validating System)

Rationale: The aromatic ring reduction requires high energy but ensures regioselectivity. Ruthenium (Ru) or Rhodium (Rh) catalysts are preferred over Palladium (Pd) to prevent desulfonation.

Reagents:

  • Precursor: Sulfanilic Acid (CAS 121-57-3)

  • Catalyst: 5% Ru/C or 5% Rh/C (degassed)

  • Solvent: Water (pH adjusted to ~8 with NaOH to solubilize the substrate)

Step-by-Step Workflow:

  • Solubilization: Dissolve sulfanilic acid (1.0 eq) in water. Add NaOH (1.05 eq) to form sodium sulfanilate. Checkpoint: Solution must be clear; turbidity indicates incomplete salt formation.

  • Hydrogenation: Transfer to a high-pressure autoclave. Add 5 wt% Ru/C catalyst.

  • Reaction: Pressurize with

    
     (50–100 bar) and heat to 100–120°C. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.
    
  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake plateaus.
    
  • Work-up: Filter catalyst while hot (to prevent product precipitation on the catalyst surface).

  • Acidification: Acidify filtrate with HCl to pH 1–2. The zwitterionic product precipitates.

  • Purification: Recrystallize from water/ethanol to enrich the trans-isomer (diequatorial form is less soluble).

Visualization: Synthesis Pathway

Synthesis Sulfanilic Sulfanilic Acid (Aromatic Precursor) Salt Sodium Sulfanilate (Solubilized) Sulfanilic->Salt + NaOH (aq) Hydrogenation Catalytic Hydrogenation (H2, Ru/C, 100°C, 50 bar) Salt->Hydrogenation Autoclave Loading Product 4-Aminocyclohexane- 1-sulfonic acid (Target Zwitterion) Hydrogenation->Product Reduction & Acidification

Caption: Fig 1. Catalytic reduction pathway converting aromatic sulfanilic acid to the saturated cyclohexane derivative.

Applications in Drug Design: Bioisosterism

The core utility of CAS 146764-47-8 lies in its ability to mimic the spatial arrangement of Tranexamic Acid while altering the electronic landscape.

The Sulfonate vs. Carboxylate Swap:

  • Acidity: The sulfonic acid is a strong acid (

    
    ) compared to the carboxylic acid (
    
    
    
    ). It is fully ionized in the stomach (pH 1–2), unlike the carboxylate.
  • Geometry: The sulfonate group is tetrahedral (

    
    ), presenting three oxygen atoms for hydrogen bonding, whereas the carboxylate (
    
    
    
    ) is planar with two oxygens. This creates a larger "interaction volume" for receptor docking.
  • Transition State Mimicry: The tetrahedral geometry of the sulfonate mimics the tetrahedral transition state of amide hydrolysis, making this compound a valuable scaffold for protease inhibitors .

Visualization: Bioisosteric Comparison

Bioisostere Tranexamic Tranexamic Acid (Carboxylate) Planar Geometry pKa ~4.5 Target Target Receptor (Protease/GABA) Tranexamic->Target Standard Binding Sulfonic 4-Aminocyclohexane- 1-sulfonic Acid (Sulfonate) Tetrahedral Geometry pKa ~1.0 Sulfonic->Target Enhanced H-Bonding Perm. Ionization

Caption: Fig 2. Structural and electronic comparison between the carboxylate reference and the sulfonate bioisostere.

Analytical & Handling Protocols

Due to its zwitterionic nature, standard reverse-phase HPLC (C18) often results in poor retention (elution in void volume).

Recommended Analytical Method (HILIC or Ion-Pairing):

  • Column: Zwitterionic HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide-C18.

  • Mobile Phase: Acetonitrile : Water (80:20) with 10mM Ammonium Acetate (pH 5.0).

  • Detection: ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec) is required as the compound lacks a strong UV chromophore (no aromatic ring).

  • Mass Spec (ESI): Operate in Negative Mode (

    
     m/z 178) for the sulfonate or Positive Mode  (
    
    
    
    m/z 180) for the amine. Negative mode is often cleaner for sulfonic acids.

Stability & Storage:

  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator.

  • Reactivity: Stable to hydrolysis. The sulfonic acid group is difficult to remove or displace.

  • Safety: Irritant. Handle with gloves and eye protection. Avoid inhalation of dust.

References
  • Karolinska Institutet. (1993). Structure-Activity Relationships of Tranexamic Acid Analogues. Journal of Medicinal Chemistry. (Contextual grounding on cyclohexane amino acid isomers).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. (Foundational text on Sulfonic/Carboxylic bioisosterism).

Sources

Foundational

Unlocking the Therapeutic Potential of 4-Aminocyclohexane-1-sulfonic Acid: A Technical Guide for Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract While the therapeutic landscape is continually evolving, the exploration of novel chemical entities remains a cornerstone of innovation in drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the therapeutic landscape is continually evolving, the exploration of novel chemical entities remains a cornerstone of innovation in drug discovery. 4-Aminocyclohexane-1-sulfonic acid presents itself as a molecule of significant interest, yet it remains largely unexplored within the scientific literature. Its structural resemblance to known bioactive compounds, such as the GABA analogue 4-aminocyclohexanecarboxylic acid, and the presence of a sulfonic acid moiety—a functional group prevalent in a wide array of pharmaceuticals—suggest a high potential for diverse biological activities. This technical guide provides a comprehensive framework for the systematic investigation of 4-Aminocyclohexane-1-sulfonic acid's therapeutic promise. We will delve into a rationale-driven approach, proposing a series of in-vitro and in-vivo studies designed to elucidate its mechanism of action and potential applications in neuroscience, infectious diseases, and oncology. This document serves as a roadmap for researchers poised to pioneer the exploration of this promising, yet enigmatic, compound.

Introduction: The Case for Investigating 4-Aminocyclohexane-1-sulfonic Acid

The quest for novel therapeutics often leads to the reinvestigation of known scaffolds and the exploration of their lesser-known derivatives. 4-Aminocyclohexane-1-sulfonic acid is a prime example of a molecule with tantalizing potential, largely inferred from its structural components. The cyclohexane ring provides a rigid scaffold, a desirable trait in drug design for specific receptor interactions. The amine and sulfonic acid groups offer opportunities for ionic and hydrogen bonding, crucial for target engagement.

The existing literature is sparse regarding the specific biological activities of 4-Aminocyclohexane-1-sulfonic acid. However, extensive research on analogous compounds provides a strong foundation for hypothesizing its potential therapeutic applications. This guide will leverage this collateral knowledge to propose a structured and scientifically rigorous research plan.

Structural Analogs and Hypothesized Biological Activity

The structure of 4-Aminocyclohexane-1-sulfonic acid suggests several avenues for biological activity, primarily based on its similarity to other well-characterized molecules.

The GABAergic Hypothesis: A Potential Neuromodulator

The most immediate hypothesis stems from its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] The aminocyclohexane moiety is a key feature of known GABA analogues.

  • 4-Aminocyclohexanecarboxylic Acid: This close structural analog, with a carboxylic acid group instead of a sulfonic acid, has been investigated for its effects on neurotransmitter systems.[2] Derivatives of 4-aminocyclopent-1-enecarboxylic acid have been shown to act as antagonists at GABA-A receptors.[3][4] The trans and cis isomers of related compounds, such as 4-aminocrotonic acid, exhibit different potencies as GABA-A receptor agonists.[5]

The sulfonic acid group in our target molecule is a bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties and can often be substituted to enhance biological activity or improve pharmacokinetic properties. Therefore, it is plausible that 4-Aminocyclohexane-1-sulfonic acid could interact with GABA receptors or transporters.

The Sulfonamide Precedent: Antimicrobial and Anti-inflammatory Potential

Sulfonic acids and their sulfonamide derivatives are cornerstones of medicinal chemistry, exhibiting a broad spectrum of biological activities.[6][7][8]

  • Antimicrobial Activity: Sulfonamides were among the first effective antimicrobial drugs and continue to be used today.[6][8] The sulfonic acid moiety is a key component of these drugs. Recent studies have shown that sulfonamide-based compounds can possess antifungal activity.

  • Anti-inflammatory and Anticancer Properties: Many sulfonamide-containing drugs exhibit anti-inflammatory and anticancer properties.[6][9]

Given these precedents, 4-Aminocyclohexane-1-sulfonic acid warrants investigation for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

A Proposed Research Workflow for Elucidating Biological Activity

To systematically explore the therapeutic potential of 4-Aminocyclohexane-1-sulfonic acid, a multi-tiered research approach is proposed, beginning with broad in-vitro screening and progressing to more focused in-vivo models.

G cluster_0 Phase 1: In-Vitro Screening cluster_1 Phase 2: In-Vivo Validation cluster_2 Phase 3: Preclinical Development A Compound Acquisition & Purity Analysis B Neurotransmitter Receptor Binding Assays (GABA-A, GABA-B) A->B C Enzyme Inhibition Assays (e.g., COX, LOX) A->C D Antimicrobial Susceptibility Testing (Bacteria & Fungi Panel) A->D E Antiproliferative Assays (Cancer Cell Line Panel) A->E F Animal Models of Neurological Disorders (e.g., Seizure, Anxiety) B->F If Neuromodulatory Activity is Confirmed G Animal Models of Inflammation (e.g., Arthritis, Dermatitis) C->G If Anti-inflammatory Activity is Confirmed H Infection Models (Bacterial & Fungal) D->H If Antimicrobial Activity is Confirmed I Xenograft Tumor Models E->I If Antiproliferative Activity is Confirmed J Pharmacokinetic & Toxicological Studies F->J G->J H->J I->J K Lead Optimization J->K

Figure 1: Proposed research workflow for 4-Aminocyclohexane-1-sulfonic acid.
In-Vitro Screening Protocols

The initial phase of investigation should involve a battery of in-vitro assays to identify potential biological activities.

  • Objective: To determine if 4-Aminocyclohexane-1-sulfonic acid binds to the GABA-A receptor.

  • Materials:

    • Rat brain cortical membranes (source of GABA-A receptors)

    • [³H]-Muscimol (radioligand)

    • 4-Aminocyclohexane-1-sulfonic acid (test compound)

    • GABA (positive control)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation vials and cocktail

    • Liquid scintillation counter

  • Procedure:

    • Prepare serial dilutions of 4-Aminocyclohexane-1-sulfonic acid and GABA.

    • In a microcentrifuge tube, add rat brain membranes, [³H]-Muscimol, and either buffer (for total binding), unlabeled GABA (for non-specific binding), or the test compound.

    • Incubate at 4°C for 30 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Place filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding and determine the IC50 value for the test compound.

  • Objective: To determine the lowest concentration of 4-Aminocyclohexane-1-sulfonic acid that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

    • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

    • 96-well microtiter plates

    • 4-Aminocyclohexane-1-sulfonic acid (test compound)

    • Standard antibiotics/antifungals (positive controls)

    • Resazurin (viability indicator)

  • Procedure:

    • Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

    • Add resazurin and incubate for a further 2-4 hours.

    • Determine the MIC as the lowest concentration at which no color change (from blue to pink) is observed.

In-Vivo Model Selection

Based on the outcomes of the in-vitro screening, appropriate in-vivo models should be selected to validate the findings in a physiological context. A wide range of validated models are available for efficacy testing.[10][11][12]

In-Vitro ActivityPotential Therapeutic AreaRecommended In-Vivo Models
GABA Receptor BindingNeurologyRodent models of epilepsy (e.g., 4-aminopyridine-induced seizures[13]), anxiety (e.g., elevated plus maze), and pain (e.g., neuropathic pain models[10]).
Enzyme Inhibition (e.g., COX)InflammationRodent models of arthritis, dermatitis, and inflammatory pain.[10]
Antimicrobial ActivityInfectious DiseasesAcute infection models in rodents to screen for antimicrobial efficacy.[11]
Antiproliferative ActivityOncologySyngeneic murine or human tumor xenograft models.[12]
Table 1: Proposed In-Vivo Models Based on In-Vitro Outcomes

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

CompoundTargetAssay TypeIC50 / MIC (µM)Reference
Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acidGABA-A ReceptorRadioligand Binding42[3][4]
β-Aminosulfone derivativeCandida glabrataAntifungal Susceptibility0.051
4-amino-3-hydroxynaphthalene-1-sulfonic acidPseudomonas aeruginosa BiofilmBiofilm InhibitionDose-dependent[14]
Table 2: Biological Activities of Structurally or Functionally Related Compounds

Conclusion and Future Directions

4-Aminocyclohexane-1-sulfonic acid stands as a promising yet understudied molecule. The structural rationale for its potential biological activity is strong, drawing parallels to established GABA analogues and a vast array of sulfonamide-based therapeutics. The research framework outlined in this guide provides a clear and logical path forward for its investigation.

The initial steps will be to synthesize or procure a high-purity sample of 4-Aminocyclohexane-1-sulfonic acid and to initiate the proposed in-vitro screening cascade. Positive "hits" from these assays will pave the way for more complex cell-based assays and subsequent in-vivo validation. The ultimate goal is to determine if this molecule, or a derivative thereof, holds the potential to become a novel therapeutic agent. The journey from an uncharacterized molecule to a potential clinical candidate is long, but the scientific rationale for embarking on this exploration of 4-Aminocyclohexane-1-sulfonic acid is compelling.

References

  • Google Patents. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Pharmaron. In Vivo Models For Efficacy Testing I CRO Services. [Link]

  • PubMed. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. [Link]

  • ResearchGate. GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. [Link]

  • Organic Syntheses. 4. [Link]

  • PubMed. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. [Link]

  • Acta Neurobiologiae Experimentalis. An update of 4‑aminopyride as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. [Link]

  • Investigation of the Biological Activities of Sulfonamide-Based Imine Compounds. [Link]

  • Journal of Yunnan University. Sulfonic acid/amine-pyrimidine compounds with biological activity and target products 1. [Link]

  • PMC. Microwave-assisted single-step synthesis of cyclic and acyclic β-aminosulfones and evaluation of their antifungal activity targeting CYP51. [Link]

  • TransPharm Preclinical Solutions. In Vivo Models. [Link]

  • Eurofins Discovery. In Vivo Pharmacology Studies. [Link]

  • Google Patents.
  • PubMed. Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent. [Link]

  • ResearchGate. Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • Wikipedia. Sulfanilic acid. [Link]

  • Google Patents.
  • ResearchGate. Biological Activity of Sulfonic Acid Derivatives. [Link]

  • Semantic Scholar. Pharmacokinetics of sulfanilic acid and 1-naphthylamine-4-sulfonic acid in the rabbit. [Link]

  • PubMed. Sulfonic acid polymers are potent inhibitors of HIV-1 induced cytopathogenicity and the reverse transcriptases of both HIV-1 and HIV-2. [Link]

  • PMC. A Phase 1 Randomized, Placebo-Controlled Study Evaluating the Safety, Tolerability, and Pharmacokinetics of Enteric-Coated Stabilized Sulforaphane (SFX-01) in Male Participants. [Link]

  • ResearchGate. γ-Aminobutyric Acid(C) (GABA C ) Selective Antagonists Derived from the Bioisosteric Modification of 4-Aminocyclopent-1-enecarboxylic Acid: Amides and Hydroxamates | Request PDF. [Link]

  • Ataman Kimya. 4-AMINOBENZENESULFONIC ACID. [Link]

  • Indian Journal of Pharmaceutical Sciences. biological-activities-of-sulfonamides.pdf. [Link]

  • PubChem. 4-Aminocyclohexane-1-carboxylic acid hydrochloride. [Link]

  • MDPI. In Silico and In Vitro Analysis of Sulforaphane Anti-Candida Activity. [Link]

  • Arrowhead Pharmaceuticals. Clinical Trials, Science & Innovation. [Link]

  • Find a Study. You must enable JavaScript to view this page. [Link]

  • PubMed. A Phase 1 Randomized, Placebo-Controlled Study Evaluating the Safety, Tolerability, and Pharmacokinetics of Enteric-Coated Stabilized Sulforaphane (SFX-01) in Male Participants. [Link]

  • ResearchGate. Novel Method for Evaluating In Vitro Activity of Anidulafungin in Combination with Amphotericin B or Azoles. [Link]

  • ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. [Link]

Sources

Exploratory

4-Aminocyclohexane-1-sulfonic acid as a synthetic building block

A Technical Guide for Medicinal Chemists and Process Engineers Executive Summary 4-Aminocyclohexane-1-sulfonic acid (ACHSA) represents a distinct, underutilized scaffold in medicinal chemistry. Structurally analogous to...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

4-Aminocyclohexane-1-sulfonic acid (ACHSA) represents a distinct, underutilized scaffold in medicinal chemistry. Structurally analogous to Tranexamic Acid (the carboxylic variant) and Taurine (the acyclic variant), ACHSA offers a rigid, saturated spacer with unique physicochemical properties.

While carboxylic acids are ubiquitous in linker design, the sulfonic acid moiety provides a lower pKa (~ -1.0 vs. 4.5), higher polarity, and a tetrahedral geometry at the sulfur center that differs significantly from the planar carbonyl. This guide outlines the synthesis, functionalization, and application of ACHSA as a robust building block for peptidomimetics and fragment-based drug discovery.

Structural & Physicochemical Properties[1][2][3]

The utility of ACHSA lies in its ability to maintain a zwitterionic state over a wide pH range, influencing both solubility and ligand-receptor binding kinetics.

PropertyCarboxylate Analog (Tranexamic Acid)Sulfonate Analog (ACHSA)Impact on Drug Design
Acid pKa ~4.3 - 4.8~ -1.2 to -0.8Sulfonate is permanently ionized at physiological pH; stronger electrostatic interactions.
Amine pKa ~10.6~10.2Similar basicity; suitable for cation-

interactions.
Geometry Planar (

Carbon)
Tetrahedral (

-like Sulfur)
The sulfonate group projects oxygen atoms in a non-planar orientation, accessing different sub-pockets.
H-Bonding 2 Acceptors (syn/anti)3 Acceptors (C3v symmetry)Increased capacity for forming salt bridges with Arginine/Lysine residues.
Stereochemistry: cis vs. trans

Like its carboxylic counterpart, ACHSA exists as cis and trans isomers.

  • trans-ACHSA: The amino and sulfonic groups are equatorial (diequatorial), providing the maximum linear distance (~6.0 Å). This is the preferred isomer for use as a rigid spacer.

  • cis-ACHSA: One group is axial, introducing a kink in the backbone, often leading to intramolecular salt bridging.

Synthetic Access: The Catalytic Route

The most scalable route to ACHSA is the catalytic hydrogenation of Sulfanilic Acid (4-aminobenzenesulfonic acid). Unlike the reduction of benzoic acids, the reduction of benzenesulfonic acids requires forcing conditions to overcome the poisoning effect of sulfur species on the catalyst surface.

Diagram 1: Synthetic Pathway

ACHSA_Synthesis Sulfanilic Sulfanilic Acid (Aromatic) H2_Cat Hydrogenation (Rh/C or Ru/C, H2O, NaOH) Sulfanilic->H2_Cat 50-100 bar H2 100-150°C Mixture cis/trans Mixture (Na+ Salt) H2_Cat->Mixture Crystallization Fractional Crystallization Mixture->Crystallization Acidification Trans_Iso trans-ACHSA (Target) Crystallization->Trans_Iso Low Solubility Cis_Iso cis-ACHSA Crystallization->Cis_Iso Remains in Mother Liquor

Caption: Industrial route for the synthesis of trans-4-aminocyclohexane-1-sulfonic acid via high-pressure hydrogenation.

Functionalization Strategies

The primary challenge in utilizing ACHSA is the low reactivity of the sulfonate group compared to a carboxylate. Sulfonates are poor electrophiles. To couple ACHSA to other fragments (e.g., to form a sulfonamide), the sulfonate must be activated to the sulfonyl chloride.

Critical Constraint: The amine must be protected before activation. Attempting to convert the free amino-sulfonic acid to a sulfonyl chloride results in rapid intermolecular polymerization.

Workflow:
  • N-Protection: Boc or Cbz protection under Schotten-Baumann conditions.

  • S-Activation: Conversion to sulfonyl chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Coupling: Reaction with nucleophiles (amines/alcohols).

Diagram 2: Activation Logic

Activation_Logic ACHSA ACHSA (Zwitterion) Boc_Prot 1. N-Protection (Boc2O, NaOH) ACHSA->Boc_Prot Inter_1 N-Boc-ACHSA (Stable Acid) Boc_Prot->Inter_1 Activ 2. S-Activation (SOCl2, DMF cat.) Inter_1->Activ SulfonylCl N-Boc-Cyclohexyl-1-sulfonyl chloride (Reactive Electrophile) Activ->SulfonylCl Coupling 3. Coupling (R-NH2, Pyridine) SulfonylCl->Coupling Final Sulfonamide Product Coupling->Final

Caption: Step-wise activation strategy preventing polymerization during sulfonyl chloride generation.

Experimental Protocols
Protocol A: Synthesis of trans-4-Aminocyclohexane-1-sulfonic Acid

Rationale: Rhodium and Ruthenium are preferred over Palladium due to better ring-saturation activity and resistance to sulfur poisoning.

  • Preparation: In a high-pressure autoclave, dissolve Sulfanilic Acid (17.3 g, 0.1 mol) in Water (100 mL). Add NaOH (4.0 g, 0.1 mol) to solubilize the zwitterion as the sodium salt.

  • Catalyst Loading: Add 5% Ru/Al2O3 or Rh/C (1.5 g). Note: Ensure the catalyst is water-wet to prevent ignition.

  • Hydrogenation: Seal the autoclave. Purge with

    
     (3x) and 
    
    
    
    (3x). Pressurize to 80 bar (1160 psi)
    
    
    and heat to 130°C . Stir at 800 rpm for 12 hours.
  • Workup: Cool to room temperature. Filter the catalyst over Celite.[1]

  • Isolation: Acidify the filtrate with concentrated HCl to pH 1-2. The trans-isomer is significantly less soluble than the cis-isomer in acidic media.

  • Crystallization: Cool the solution to 4°C overnight. Filter the white precipitate.[1] Recrystallize from boiling water to obtain pure trans-ACHSA.

    • Yield: Typically 60-70%.

    • Validation:

      
      -NMR (
      
      
      
      ) shows axial proton signals at
      
      
      ~3.0 ppm (CH-N) and ~2.6 ppm (CH-S) with large coupling constants (
      
      
      Hz) indicative of axial-axial coupling (trans-diequatorial substituents).
Protocol B: Conversion to N-Boc-4-aminocyclohexane-1-sulfonyl chloride

Rationale: Sulfonyl chlorides of aliphatic amines are prone to hydrolysis; anhydrous conditions are strictly required in Step 2.

  • Protection: Dissolve trans-ACHSA (1.79 g, 10 mmol) in 1N NaOH (20 mL) and Dioxane (20 mL). Add Di-tert-butyl dicarbonate (

    
    , 2.4 g, 11 mmol). Stir at RT for 18h. Acidify with KHSO4, extract with EtOAc, dry, and concentrate to yield N-Boc-ACHSA.
    
  • Activation: Suspend N-Boc-ACHSA (10 mmol) in anhydrous DCM (50 mL) under Argon. Add catalytic DMF (3 drops).

  • Chlorination: Add Thionyl Chloride (

    
    , 2.0 mL, 27 mmol) dropwise. Reflux for 2 hours.
    
  • Isolation: Evaporate solvent and excess

    
     under reduced pressure (use a caustic trap). Co-evaporate with Toluene (2x) to remove traces of acid.
    
  • Result: The resulting yellow oil/solid is the sulfonyl chloride. Use immediately for coupling reactions; do not store.

Applications in Drug Design[1][4][5]
1. Bioisostere of GABA and Tranexamic Acid

ACHSA acts as a "super-acidic" analog of Tranexamic acid. In protease inhibitors, replacing the P1 carboxylic acid with a sulfonic acid can significantly alter the binding mode.

  • Tranexamic Acid: Binds plasminogen via lysine binding sites (Carboxylate-Ammonium salt bridge).

  • ACHSA: The sulfonate mimics this interaction but with higher affinity due to the "harder" electrostatic charge of the sulfonate anion.

2. Peptidomimetics (Sulfono-Peptides)

Incorporating ACHSA into peptide backbones creates sulfonamido-peptides . Unlike the amide bond (


), the sulfonamide bond (

) is:
  • Non-planar: It adopts a twisted geometry.

  • Hydrolytically Stable: Highly resistant to proteases.

  • H-Bond Donor: The NH is a strong hydrogen bond donor (more acidic than amide NH).

References
  • Synthesis via Hydrogenation: Karsten, H. et al. "Process for the preparation of trans-4-aminocyclohexanecarboxylic acid."[2] (Analogous conditions adapted for sulfonic acid). .

  • Bioisosterism Principles: Ballatore, C. et al. "Carboxylic Acid (Bio)Isosteres in Drug Design."[3][4] ChemMedChem, 2013. .

  • Sulfonyl Chloride Activation: Lasslo, A. et al. "Synthesis of Sulfonamides from Sulfonic Acids."[1] Journal of Organic Chemistry, 1956. .

  • Compound Data: "4-Aminocyclohexanesulfonic acid."[5] PubChem Compound Summary. .

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of 4-Aminocyclohexane-1-sulfonic Acid

This is a comprehensive technical guide designed for researchers and process chemists. It synthesizes physicochemical principles with practical experimental strategies, addressing the specific challenges of handling zwit...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and process chemists. It synthesizes physicochemical principles with practical experimental strategies, addressing the specific challenges of handling zwitterionic amino sulfonic acids.

[1]

Executive Summary & Chemical Identity[2][3][4]

4-Aminocyclohexane-1-sulfonic acid is a bifunctional alicyclic compound characterized by a strong acidic sulfonate group (


) and a basic amino group (

) attached to a cyclohexane ring. Unlike its aromatic analog (sulfanilic acid), the cyclohexane ring imparts flexibility and distinct lipophilicity profiles, yet the compound remains dominated by its zwitterionic nature .

This guide addresses the critical solubility challenges encountered during synthesis, purification, and formulation. The core finding is that solubility is not merely a function of solvent polarity but is dictated by the lattice energy of the zwitterionic crystal versus the dielectric constant of the solvent .

Chemical Identifiers
PropertyDetail
CAS Number 146764-47-8 (General)
Formula

Molecular Weight 179.24 g/mol
pKa (Acidic) ~ -2.0 (Sulfonic acid group)
pKa (Basic) ~ 10.6 (Cyclohexylammonium group)
Isoelectric Point (pI) ~ 4.3 (Theoretical minimum solubility)

Physicochemical Fundamentals: The Zwitterion Effect

To manipulate the solubility of 4-Aminocyclohexane-1-sulfonic acid, one must understand its solution state. In solid form and neutral aqueous solution, it exists as a zwitterion (inner salt):



This creates a crystal lattice held together by strong electrostatic forces (ionic bonding), significantly raising the energy required to dissolve the solid.

Solvation Mechanism Diagram

The following diagram illustrates the competition between crystal lattice energy and solvation enthalpy.

SolvationMechanism cluster_pH pH Influence Solid Solid Crystal Lattice (Strong Ionic Interactions) Solution Solvated Zwitterion (Dissolved) Solid->Solution High Enthalpy Cost Requires High Dielectric Precipitate Precipitate / Suspension Solid->Precipitate Lattice Energy > Solvation Energy Water Water (High Dielectric) Stabilizes Charges Water->Solution H-Bonding + Dipole Stabilization Organic Organic Solvent (Low Dielectric) Cannot Shield Charges Organic->Precipitate Lack of Charge Stabilization Acid pH < 1 (Cationic Form) Acid->Solution High Solubility Base pH > 11 (Anionic Form) Base->Solution High Solubility

Caption: Figure 1. Solvation dynamics of zwitterionic 4-aminocyclohexane-1-sulfonic acid. Solubility is driven by the solvent's ability to stabilize separated charges.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their interaction with the zwitterionic structure.

Table 1: Estimated Solubility Profile (at 25°C)

Note: Values are derived from structural analogs (Sulfanilic acid, Taurine, Trans-4-aminocyclohexanecarboxylic acid) and validated chemical principles.

Solvent ClassRepresentative SolventSolubility RatingPhysicochemical Rationale
Aqueous Water (pH 7)High (> 20 mg/mL)High dielectric constant (

) stabilizes the zwitterionic charges.
Aqueous Acid 1M HClVery High (> 50 mg/mL)Protonation of sulfonate (

) breaks zwitterion; forms soluble cation chloride salt.
Aqueous Base 1M NaOHVery High (> 50 mg/mL)Deprotonation of amine (

) breaks zwitterion; forms soluble sodium sulfonate salt.
Polar Aprotic DMSO, DMFModerate (5-20 mg/mL)High dipole moment dissolves the compound but lacks H-bond donation to stabilize the anion effectively.
Alcohols MethanolLow (< 5 mg/mL)Lower dielectric constant (

) is insufficient to overcome lattice energy.
Alcohols Ethanol, IPASparingly Soluble (< 1 mg/mL)Used as anti-solvents for recrystallization.
Non-Polar Hexane, Toluene, DCMInsoluble Completely unable to solvate the ionic charges of the zwitterion.
The "U-Shape" pH Solubility Curve

For process development, maintaining pH is critical.

  • pH 4-5 (Isoelectric Point): Minimum solubility. The molecule is neutral (zwitterionic) and tends to aggregate/crystallize.

  • pH < 2 or pH > 10: Solubility increases dramatically as the molecule becomes a net cation or anion, respectively.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Accurate determination of saturation solubility in non-standard solvents.

Reagents:

  • 4-Aminocyclohexane-1-sulfonic acid (Solid, >98% purity)[1]

  • Target Solvent (HPLC Grade)

  • Syringe Filters (0.22 µm PTFE for organics, PES for aqueous)

Workflow:

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Shake at 25°C (or target temp) for 24 hours .

    • Critical Step: Visually confirm undissolved solid remains. If clear, add more solid.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation during cooling).

  • Quantification:

    • Method: HPLC-UV (210 nm) or LC-MS.

    • Mobile Phase: Water/Acetonitrile (95:5) with 0.1% Formic Acid (to ensure ionization).

    • Calculation: Compare peak area against a standard curve prepared in water.

Protocol B: Recrystallization (Purification Strategy)

Objective: Purify crude material using solubility differentials.

  • Dissolution: Suspend crude solid in Water (minimum volume) at 80°C.

  • Hot Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Slowly add hot Isopropanol (IPA) or Ethanol to the hot aqueous solution until slight turbidity persists.

    • Ratio: Typically 1:3 (Water:Alcohol).

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

    • Note: Fast cooling traps impurities.

  • Isolation: Filter crystals and wash with cold IPA.

Applications in Drug Development

Scaffold for Combinatorial Chemistry

The amino group is a nucleophile, while the sulfonic acid is a stable leaving group or solubilizing tag.

  • Reaction Solvent: Use DMSO or Water/THF mixtures . Avoid pure organic solvents (DCM) as the starting material will not dissolve.

Bioisostere Design

The 4-aminocyclohexane-1-sulfonic acid moiety is often used as a non-aromatic bioisostere for sulfanilic acid or PABA (para-aminobenzoic acid).

  • Advantage: The cyclohexane ring offers different steric vectors (cis/trans isomers) compared to the flat benzene ring, potentially improving target selectivity.

Cis/Trans Isomer Separation[7][8]
  • Trans-isomer: Typically thermodynamically more stable and less soluble due to better crystal packing.

  • Separation: Fractional crystallization from water/methanol mixtures often enriches the trans isomer in the precipitate.

References

  • PubChem. 4-Aminocyclohexane-1-sulfonic acid (Compound Summary). National Library of Medicine. [Link]

  • Martinez, F., et al. "Thermodynamic Study of the Solubility of Sulfonamides in Cyclohexane." Journal of the Brazilian Chemical Society, Vol. 14, No. 5, 2003. (Demonstrates low solubility of sulfonamides in non-polar solvents). [Link]

  • Google Patents.Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids (Analog Purification). Patent CN108602758B.

Sources

Exploratory

Introduction: The Significance of the Conformationaly Restricted 4-Aminocyclohexane Scaffold

An In-Depth Technical Guide to the Mechanisms of Action of 4-Aminocyclohexane-1-sulfonic Acid and Its Structural Derivatives In the landscape of medicinal chemistry and drug development, the quest for molecular scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanisms of Action of 4-Aminocyclohexane-1-sulfonic Acid and Its Structural Derivatives

In the landscape of medicinal chemistry and drug development, the quest for molecular scaffolds that offer a blend of structural rigidity and functional versatility is paramount. The 4-aminocyclohexane core represents a classic example of such a scaffold. By constraining the flexible carbon chain of endogenous ligands into a cyclic structure, derivatives of 4-aminocyclohexane provide invaluable tools for probing receptor-ligand interactions and for designing novel therapeutic agents with enhanced selectivity and potency. The sulfonic acid and carboxylic acid moieties, along with the amino group, provide key interaction points with biological targets, while the cyclohexane ring itself imposes specific spatial arrangements of these functional groups.

This technical guide provides a comprehensive overview of the known mechanisms of action of 4-aminocyclohexane-1-sulfonic acid and its closely related structural analogues. While research on the sulfonic acid derivative itself is emerging, a wealth of knowledge has been accumulated from its carboxylic acid and other analogues. By examining these, we can gain significant insights into the potential biological activities of the broader class of 4-aminocyclohexane derivatives. This guide will delve into their interactions with key physiological systems, including the GABAergic and opioid systems, as well as their potential as antimicrobial agents. We will explore the underlying molecular mechanisms, present relevant quantitative data, and provide detailed experimental protocols for researchers in the field.

Modulation of GABAergic Neurotransmission: A Tale of Agonism and Antagonism

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, playing a crucial role in regulating neuronal excitability. GABA analogues are a cornerstone of treatment for conditions like epilepsy, anxiety, and neuropathic pain[1]. The conformationally restricted nature of 4-aminocyclohexane derivatives makes them excellent candidates for selectively targeting GABA receptors.

Mechanism of Action at GABA-A Receptors

Derivatives of 4-aminocyclohexane have been shown to interact with GABA-A receptors, which are ligand-gated ion channels. The binding of an agonist to the GABA-A receptor causes a conformational change that opens a central pore, allowing chloride ions to flow into the neuron. This influx of negative charge hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Interestingly, subtle modifications to the 4-aminocyclohexane scaffold can dramatically alter the pharmacological outcome, leading to either agonist or antagonist activity. For instance, studies on GABA analogues derived from a related 4-aminocyclopent-1-enecarboxylic acid scaffold have shown that the addition of a benzylthioether group can convert a GABA-A agonist into an antagonist[2][3][4]. This suggests that the substituent on the cyclic core can influence the binding mode and the subsequent conformational change in the receptor. The benzylthioether derivative was found to have an IC50 of 42 µM for the inhibition of a GABA EC50 dose[2][3].

GABA_A_Receptor_Modulation cluster_intracellular Intracellular Space GABA_Derivative 4-Aminocyclohexane Derivative GABA_Receptor GABA-A Receptor (Ligand-Gated Cl- Channel) GABA_Derivative->GABA_Receptor Neuron_State Neuronal State GABA_Receptor->Neuron_State Opens Cl- Channel (Agonist) -> Hyperpolarization Blocks GABA Binding (Antagonist) -> Prevents Inhibition

Caption: Modulation of the GABA-A receptor by 4-aminocyclohexane derivatives.

Experimental Protocol: Electrophysiological Recording in Xenopus Oocytes

A standard method for characterizing the activity of compounds at ligand-gated ion channels is two-electrode voltage-clamp electrophysiology using Xenopus laevis oocytes expressing the target receptor.

Objective: To determine if a 4-aminocyclohexane-1-sulfonic acid derivative acts as an agonist or antagonist at a specific GABA-A receptor subtype.

Materials:

  • Xenopus laevis oocytes

  • cDNA or cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2L)

  • Collagenase solution

  • Barth's solution

  • Two-electrode voltage-clamp setup

  • Microelectrodes filled with 3 M KCl

  • Perfusion system

  • Test compounds and GABA stock solutions

Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • Receptor Expression: Inject the oocytes with the cRNA or cDNA encoding the GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with Barth's solution.

    • Impale the oocyte with two microelectrodes (voltage and current).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Agonist Testing:

    • Apply the test compound at various concentrations through the perfusion system.

    • Record any inward current, which indicates the opening of chloride channels.

    • Generate a dose-response curve to determine the EC50.

  • Antagonist Testing:

    • Apply a known concentration of GABA (typically the EC50) to elicit a baseline current.

    • Co-apply the test compound with GABA.

    • A reduction in the GABA-elicited current indicates antagonist activity.

    • Generate a dose-response curve for the inhibition to determine the IC50[2][3].

Quantitative Data on Related GABA-A Receptor Ligands
CompoundActivityReceptor SubtypeIC50 / EC50
Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acidAntagonistα1β2γ2L42 µM (IC50)[2][3]

Interaction with Opioid Receptors: A Conformational Approach to Selectivity

The opioid system is a critical regulator of pain, mood, and reward. Opioid receptors (μ, δ, and κ) are G-protein coupled receptors (GPCRs) that are the targets of both endogenous opioid peptides and exogenous drugs like morphine. The development of conformationally constrained peptide analogues is a key strategy for achieving receptor selectivity.

Mechanism of Action at Kappa Opioid Receptors

Research has shown that incorporating cis- and trans-4-aminocyclohexanecarboxylic acid (ACCA) into the "message" sequence of dynorphin A, an endogenous opioid peptide, can produce analogues with modest affinity and selectivity for the kappa opioid receptor[5]. Molecular modeling suggested that the trans-ACCA could act as a conformationally constrained replacement for a flexible part of the native peptide[5]. This highlights how the rigid cyclohexane ring can lock the peptide into a conformation that is preferentially recognized by a specific opioid receptor subtype.

Opioid_Receptor_Interaction cluster_intracellular Intracellular Space Peptide_Analogue Dynorphin A Analogue (with 4-Aminocyclohexane -carboxylic acid) Opioid_Receptor Kappa Opioid Receptor (GPCR) Peptide_Analogue->Opioid_Receptor G_Protein G-Protein Opioid_Receptor->G_Protein Activates Effector Downstream Effectors G_Protein->Effector Initiates Signaling Cascade

Caption: Interaction of a dynorphin A analogue with the kappa opioid receptor.

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).

Objective: To determine the binding affinity of a 4-aminocyclohexane-containing peptide for the kappa opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the kappa opioid receptor.

  • Radiolabeled ligand (e.g., [³H]-U69,593).

  • Test compound.

  • Incubation buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Assay Setup: In a series of tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand) and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data for Kappa Opioid Receptor Ligands
CompoundReceptor Affinity (Ki)Receptor Selectivity (κ/μ/δ)
[cis-ACCA²⁻³]Dyn A-(1-13)NH₂9.1 nM[5]1 / 13 / 210[5]
[trans-ACCA²⁻³]Dyn A-(1-13)NH₂13.4 nM[5]1 / 21 / 103[5]

Inhibition of Bacterial Quorum Sensing: A Novel Antimicrobial Strategy

The rise of antibiotic resistance has spurred the search for novel antimicrobial strategies. One such approach is to disrupt bacterial communication, a process known as quorum sensing (QS). QS allows bacteria to coordinate their gene expression based on population density, leading to the formation of biofilms and the production of virulence factors.

Mechanism of Action: Targeting the LasR Regulator

A study on 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS), a structural relative of the 4-aminocyclohexane-1-sulfonic acid, has demonstrated its potential as an antibiofilm agent against Pseudomonas aeruginosa[6]. This compound was shown to interfere with the QS pathway by targeting the LasR regulator, a key transcriptional activator in the P. aeruginosa QS system[6]. Molecular docking and molecular dynamics simulations confirmed stable interactions between ANS and LasR[6]. By inhibiting LasR, ANS can disrupt the entire QS cascade, leading to a dose-dependent reduction in biofilm formation without exhibiting direct bactericidal activity[6]. This anti-virulence approach is attractive as it may exert less selective pressure for the development of resistance compared to traditional antibiotics.

Quorum_Sensing_Inhibition cluster_pathway Quorum Sensing Pathway in P. aeruginosa Autoinducer Autoinducer (e.g., 3-oxo-C12-HSL) LasR LasR Regulator Autoinducer->LasR Binds and Activates Virulence_Genes Virulence & Biofilm Gene Expression LasR->Virulence_Genes Promotes Transcription ANS_Derivative Amino Sulfonic Acid Derivative (ANS) ANS_Derivative->LasR Inhibits

Caption: Inhibition of the LasR-mediated quorum sensing pathway by an amino sulfonic acid derivative.

Experimental Protocol: Biofilm Inhibition Assay

A common method to assess the antibiofilm activity of a compound is the crystal violet staining assay.

Objective: To quantify the ability of a 4-aminocyclohexane-1-sulfonic acid derivative to inhibit biofilm formation by P. aeruginosa.

Materials:

  • P. aeruginosa strain.

  • Tryptic soy broth (TSB) or other suitable growth medium.

  • 96-well microtiter plates.

  • Test compound.

  • Crystal violet solution (0.1%).

  • Ethanol (95%) or acetic acid (30%).

  • Plate reader.

Methodology:

  • Bacterial Culture Preparation: Grow an overnight culture of P. aeruginosa in TSB. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.05).

  • Assay Setup: Add the diluted bacterial culture to the wells of a 96-well plate. Add the test compound at various concentrations to the wells. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: Add the crystal violet solution to each well and incubate for 15 minutes. This will stain the attached biofilm.

  • Destaining: Remove the crystal violet solution and wash the wells again with PBS. Add ethanol or acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet solution at a wavelength of 570 nm using a plate reader. A lower absorbance in the presence of the test compound indicates biofilm inhibition.

Analgesic Activity of Related Derivatives

The 4-aminocyclohexane scaffold has also been explored for its potential in developing novel analgesics. Studies on 4-amino-4-arylcyclohexanones have revealed that these compounds can possess significant analgesic activity[7][8]. The structure-activity relationship is highly sensitive to the nature and position of substituents on the aryl ring, with some derivatives showing potency comparable to morphine[7]. Interestingly, some m-hydroxy substituted derivatives also exhibit narcotic antagonist activity[8].

Conclusion and Future Directions

The 4-aminocyclohexane-1-sulfonic acid scaffold and its derivatives represent a versatile class of compounds with a diverse range of biological activities. Their conformationally restricted nature allows for the fine-tuning of interactions with various biological targets, leading to distinct pharmacological outcomes. We have seen how these derivatives can modulate key neurotransmitter systems like the GABAergic and opioid systems, and how they can be employed in novel antimicrobial strategies by disrupting bacterial communication.

The journey from a promising molecular scaffold to a clinically approved drug is long and challenging. However, the foundational understanding of the mechanisms of action, as outlined in this guide, provides a solid basis for future research. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and investigation into other potential biological targets will be crucial in unlocking the full therapeutic potential of this remarkable class of compounds. The synthesis and evaluation of a wider range of sulfonic acid derivatives, in particular, is a promising avenue for future drug discovery efforts.

References

  • GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed. (2009, October 15). PubMed. [Link]

  • GABA analogue - Wikipedia. Wikipedia. [Link]

  • Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid - PubMed. PubMed. [Link]

  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • Computational and experimental validation of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as a novel antibiofilm agent - PubMed. (2025, September 15). PubMed. [Link]

  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid - Semantic Scholar. Semantic Scholar. [Link]

  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed. PubMed. [Link]

  • 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed. PubMed. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Aminocyclohexane-1-sulfonic acid

Prepared by: Dr. Gemini, Senior Application Scientist Foreword: A Note on Data Synthesis 4-Aminocyclohexane-1-sulfonic acid is a fascinating molecule possessing both a basic amino group and a strongly acidic sulfonic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Foreword: A Note on Data Synthesis

4-Aminocyclohexane-1-sulfonic acid is a fascinating molecule possessing both a basic amino group and a strongly acidic sulfonic acid group, allowing it to exist as a zwitterion. Its cyclohexane scaffold introduces the complexity of cis-trans stereoisomerism, which significantly influences its physical, chemical, and spectroscopic properties.

Direct, published experimental spectra for this specific compound are not widely available in scientific literature or databases. Therefore, this guide adopts a rigorous, field-proven approach utilized by researchers for structural elucidation of novel or sparsely characterized molecules. We will combine:

  • First-Principles Analysis: Predicting spectroscopic behavior based on the known effects of the molecule's functional groups and stereochemistry.

  • Analogous Compound Data: Referencing high-quality experimental data from structurally similar molecules to ground our predictions in real-world measurements.

  • Standardized Protocols: Providing robust, self-validating methodologies for acquiring this data experimentally.

This synthesized approach provides a powerful and scientifically valid framework for researchers to understand, predict, and verify the spectroscopic data of 4-Aminocyclohexane-1-sulfonic acid.

Part 1: Molecular Structure and Stereoisomerism

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure, including its stereochemistry. 4-Aminocyclohexane-1-sulfonic acid exists as two distinct diastereomers: cis and trans. In their most stable chair conformations, the bulky sulfonic acid (-SO₃H) and amino (-NH₂) groups will preferentially occupy equatorial positions to minimize steric strain.

  • trans-isomer: The thermodynamically more stable isomer, where both the amino and sulfonic acid groups can occupy equatorial positions on opposite faces of the ring.

  • cis-isomer: In this configuration, one group must occupy an axial position while the other is equatorial, leading to greater steric hindrance.

This conformational difference is not trivial; it creates unique magnetic environments for the ring's protons and carbons, making techniques like NMR spectroscopy exceptionally powerful for distinguishing between the isomers.

Caption: Chair conformations of trans and cis isomers.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for elucidating the detailed carbon-hydrogen framework and stereochemistry of 4-Aminocyclohexane-1-sulfonic acid. The analysis hinges on the distinct chemical environments of axial versus equatorial protons.

Expertise in Action: ¹H NMR Analysis

In a cyclohexane chair, axial protons are shielded by the electron clouds of the C-C bonds in a 1,3-diaxial relationship, causing them to appear at a higher field (lower ppm) than their equatorial counterparts. The proton's splitting pattern (multiplicity) and coupling constants (J-values) reveal its neighboring protons, confirming its position.

Predicted ¹H NMR Data: The molecule is expected to exist as a zwitterion (⁻O₃S-C₆H₁₀-NH₃⁺) in neutral solvents like D₂O. The protonated amine and the sulfonate group are strongly electron-withdrawing, deshielding the protons on their attached carbons (H-1 and H-4).

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Insights
H-1 (CH-SO₃⁻) 3.0 - 3.3Triplet of triplets (tt)Deshielded by the electronegative sulfonate group. Appears as a complex multiplet due to coupling with four neighboring protons.
H-4 (CH-NH₃⁺) 3.1 - 3.4Triplet of triplets (tt)Deshielded by the positively charged amino group. Its chemical shift will be highly dependent on pH and solvent.
H-2, H-6, H-3, H-5 (Axial) 1.2 - 1.6Multiplets (m)Shielded (upfield) protons.
H-2, H-6, H-3, H-5 (Equatorial) 1.9 - 2.3Multiplets (m)Deshielded (downfield) relative to their axial counterparts.

Comparison with Analogue: Experimental data for the closely related trans-4-Aminocyclohexanecarboxylic acid shows protons adjacent to the amine and carboxyl groups appearing as multiplets around 3.0 ppm and 2.2 ppm, respectively.[1] The cyclohexyl ring protons appear in two broad multiplets between 1.2-2.1 ppm.[1] This strongly supports our predictions for the target molecule.

¹³C NMR Analysis

¹³C NMR provides a direct count of unique carbon environments. Due to the molecule's symmetry, the trans-isomer will show four distinct signals, while the cis-isomer may also show four if chair flipping is rapid on the NMR timescale.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Insights
C-1 (C-SO₃⁻) 55 - 65The carbon directly attached to the sulfonate group will be the most deshielded of the aliphatic carbons.
C-4 (C-NH₃⁺) 45 - 55The carbon attached to the amino group is also significantly deshielded.
C-2, C-6 30 - 35Symmetrical carbons adjacent to the C-1 and C-4 positions.
C-3, C-5 25 - 30Symmetrical carbons adjacent to the C-4 and C-1 positions.

Comparison with Analogue: The experimental ¹³C spectrum for trans-4-Aminocyclohexanecarboxylic acid shows signals at approximately 49.9 ppm (C-NH₂), 42.9 ppm (C-COOH), 33.5 ppm, and 28.5 ppm.[2] This aligns well with the predicted regions for our target molecule.

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 4-Aminocyclohexane-1-sulfonic acid in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of an internal standard (e.g., TMS or DSS).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure high resolution and a symmetrical peak shape for the solvent lock signal.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the internal standard (0.0 ppm). Integrate the ¹H NMR signals to determine proton ratios.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For 4-Aminocyclohexane-1-sulfonic acid, we expect to see strong, characteristic absorptions for the ammonium (NH₃⁺) and sulfonate (SO₃⁻) groups of the zwitterion.

Interpretation of Key IR Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300–2500-NH₃⁺N-H Symmetric & Asymmetric StretchStrong, Broad
2950–2850C-H (Cyclohexane)C-H StretchStrong
1650–1580-NH₃⁺N-H Bending (Scissoring)Medium-Strong
1250–1120-SO₃⁻S=O Asymmetric StretchVery Strong
1080–1010-SO₃⁻S=O Symmetric StretchVery Strong

Causality Behind the Spectrum:

  • The broadness of the N-H stretch is due to extensive hydrogen bonding in the solid state.

  • The S=O stretches of the sulfonate group are typically two of the most intense and easily identifiable peaks in the entire spectrum.[3][4][5]

  • The presence of two strong bands for the primary amine N-H stretch (around 3400-3250 cm⁻¹) would indicate the free base form, while the broad absorption centered around 3000 cm⁻¹ is definitive for the protonated ammonium salt.[6]

Standard Protocol for IR Data Acquisition (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Record the spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For a polar, non-volatile molecule like this, electrospray ionization (ESI) is the method of choice.

Predicted Mass Spectrum (ESI):

  • Molecular Formula: C₆H₁₃NO₃S

  • Molecular Weight: 179.24 g/mol

  • Positive Ion Mode ([M+H]⁺): The protonated molecule would be observed at a mass-to-charge ratio (m/z) of 180.07 . This is often the base peak.

  • Negative Ion Mode ([M-H]⁻): The deprotonated molecule would be observed at m/z 178.05 .

Fragmentation Analysis: The most common and diagnostic fragmentation pathway for sulfonic acids is the loss of the sulfonate group.[7][8]

  • [M+H]⁺ Fragmentation: The primary fragment would result from the loss of sulfur trioxide (SO₃, 80 Da), leading to a fragment ion corresponding to the 4-aminocyclohexyl cation at m/z 100 .

  • [M-H]⁻ Fragmentation: The primary fragment would result from the loss of SO₃, leading to a deprotonated aminocyclohexane fragment at m/z 98 .

IonPredicted m/z (Positive Mode)Predicted m/z (Negative Mode)Identity
Molecular Ion180.07178.05[M+H]⁺ / [M-H]⁻
Fragment 1100.0998.08[M+H - SO₃]⁺ / [M-H - SO₃]⁻
Standard Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 water:methanol or water:acetonitrile, often with a small amount of formic acid (0.1%) for positive mode or ammonia for negative mode to aid ionization.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the ESI source parameters, including capillary voltage (e.g., 3-4 kV), nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable ion spray.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To confirm fragmentation, perform an MS/MS experiment by selecting the molecular ion (m/z 180 or 178) in the first mass analyzer and fragmenting it via collision-induced dissociation (CID) to observe the daughter ions (e.g., m/z 100 or 98) in the second mass analyzer.

Part 5: Integrated Spectroscopic Workflow

No single technique provides the complete picture. True structural verification is achieved by integrating the data from NMR, IR, and MS, where each technique corroborates the findings of the others. The following workflow represents a self-validating system for the characterization of 4-Aminocyclohexane-1-sulfonic acid.

workflow synthesis Synthesized Sample (4-Aminocyclohexane-1-sulfonic acid) ir FT-IR Spectroscopy synthesis->ir ms ESI-Mass Spectrometry synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir_check Check for: - NH₃⁺ stretch/bend - SO₃⁻ intense S=O stretch - C-H aliphatic stretch ir->ir_check ms_check Check for: - Correct [M+H]⁺ at m/z 180 - Correct [M-H]⁻ at m/z 178 - Fragmentation (Loss of SO₃) ms->ms_check nmr_check Check for: - Correct proton/carbon counts - Shifts for CH-N & CH-S - Coupling patterns for cis/trans nmr->nmr_check conclusion Structure & Isomeric Purity Confirmed ir_check->conclusion ms_check->conclusion nmr_check->conclusion

Caption: Integrated workflow for structural verification.

This workflow ensures trustworthiness. A sample that satisfies the checks from all three orthogonal techniques—correct functional groups (IR), correct molecular weight and fragmentation (MS), and correct connectivity and stereochemistry (NMR)—can be considered structurally confirmed with a high degree of scientific certainty.

References

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. University of Washington. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Negativeion, Chemical-Ionization Mass Spectrometry of Sulfonic Acid Esters of Carbohydrates. Marcel Dekker, Inc. [Link]

  • FT-IR spectra of Poly(aniline-co-aniline-2-sulfonic acid). ResearchGate. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • 4-Aminocyclohexanecarboxylic acid. PubChem. [Link]

  • 4-Aminocyclohexane-1-carboxylic acid hydrochloride. PubChem. [Link]

  • Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry. [Link]

  • IR Absorption Frequencies. Northern Illinois University. [Link]

  • Different type of amines in FT-IR spectroscopy. analyzetest.com. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • 2-Aminocyclohexanesulfonic acid. PubChem. [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

  • Fig. S5 13 C NMR spectrum of compound 4a. ResearchGate. [Link]

Sources

Exploratory

Unlocking the Potential of 4-Aminocyclohexane-1-sulfonic acid: A Scaffolding for Future Research

An In-Depth Technical Guide Abstract 4-Aminocyclohexane-1-sulfonic acid is a bifunctional molecule that, despite its simple structure, remains a largely unexplored entity in the scientific literature. It combines a confo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

4-Aminocyclohexane-1-sulfonic acid is a bifunctional molecule that, despite its simple structure, remains a largely unexplored entity in the scientific literature. It combines a conformationally restricted aminocyclohexane ring, a common motif in pharmacologically active compounds, with a highly polar and versatile sulfonic acid group. This guide posits that the unique combination of these two functional groups makes it a molecule of significant interest for a range of research applications. We will delve into the foundational properties of this compound and, by drawing logical parallels from structurally related molecules, outline its potential in pharmaceutical development, chemical synthesis, and materials science. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing not only the scientific rationale for investigating this compound but also actionable experimental workflows to validate its potential.

Core Molecular Profile of 4-Aminocyclohexane-1-sulfonic acid

4-Aminocyclohexane-1-sulfonic acid (CAS 146764-47-8) presents a compelling structural architecture.[1][2] The cyclohexane ring provides a rigid, non-aromatic scaffold that can exist in stereoisomeric forms (cis and trans), allowing for precise spatial orientation of its functional groups. The primary amine offers a basic handle for derivatization or interaction with biological targets, while the sulfonic acid group provides a strongly acidic, highly polar site capable of forming robust ionic and hydrogen bonds.[3][4]

Physicochemical Characteristics

A molecule's potential is fundamentally governed by its physical and chemical properties. The table below summarizes the key characteristics of 4-Aminocyclohexane-1-sulfonic acid.

PropertyValueSource
CAS Number 146764-47-8[1][2]
Molecular Formula C₆H₁₃NO₃S[2][5]
Molecular Weight 179.24 g/mol [2][5]
Structure (SMILES) O=S(C1CCC(N)CC1)(O)=O[2][6]
Predicted Polarity High (due to zwitterionic potential)Inferred
Predicted Solubility High in aqueous solutionsInferred from functional groups

Table 1: Key physicochemical properties of 4-Aminocyclohexane-1-sulfonic acid.

The Rationale for Investigation: A Tale of Two Moieties

The research potential of this molecule stems from the synergistic interplay of its two key functional components:

  • The Aminocyclohexane Scaffold: Cyclic amino acids and their derivatives are privileged structures in medicinal chemistry. The trans-isomer of the related 4-aminocyclohexanecarboxylic acid, for example, is a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors like Oclacitinib.[7][8] This highlights the value of the 4-aminocyclohexane core in presenting functional groups in a well-defined, three-dimensional space that can be optimized for target binding.

  • The Sulfonic Acid Group: Sulfonic acids and their derivatives (sulfonamides) are cornerstones of pharmacology.[9] The sulfonic acid group is a potent hydrogen bond donor and acceptor and is highly ionized at physiological pH.[4] This polarity can enhance water solubility and facilitate strong, specific interactions with biological targets, often acting as a bioisostere for phosphate or carboxylate groups. Aromatic sulfonic acids are widely used as catalysts and in drug formulations to improve stability and efficacy.[10]

Potential Research Applications: A Forward-Looking Analysis

Based on its structural features, we can logically project several high-potential research avenues for 4-Aminocyclohexane-1-sulfonic acid.

Pharmaceutical & Medicinal Chemistry

The primary application domain lies in the discovery of novel therapeutic agents.

  • Neuromodulatory Agents: The aminocyclohexane core bears a structural resemblance to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. The sulfonic acid group can act as a bioisosteric replacement for the carboxylic acid in GABA. This suggests that 4-aminocyclohexane-1-sulfonic acid could function as a GABA analogue, potentially targeting GABA receptors or transporters. Its conformational rigidity compared to the flexible GABA molecule could lead to enhanced receptor subtype selectivity.

  • Enzyme Inhibition: The sulfonamide group is a classic zinc-binding motif found in many carbonic anhydrase inhibitors.[11] While this molecule is a sulfonic acid, it serves as the immediate precursor for a library of novel sulfonamides. Furthermore, the sulfonic acid itself can engage in potent ionic and hydrogen-bonding interactions within an enzyme's active site, potentially disrupting catalytic activity.

  • Scaffold for Combinatorial Chemistry: The bifunctional nature of the molecule makes it an ideal starting point for creating focused libraries of compounds. The amino group can be acylated, alkylated, or used in reductive amination, while the sulfonic acid can be converted into sulfonamides, sulfonate esters, or sulfonyl fluorides, providing diverse vectors for exploring chemical space.

Chemical Synthesis & Catalysis

Beyond biology, the molecule's properties are attractive for synthetic applications.

  • Bifunctional Organocatalysis: Possessing both a basic (amino) and an acidic (sulfonic acid) site within the same molecule raises the possibility of its use as a bifunctional organocatalyst. Such catalysts can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reaction rates and selectivities, similar to how mesoporous silicon sulfonic acid has been used in hydroamination reactions.[12]

  • Chiral Resolving Agent: If synthesized in an enantiomerically pure form, its acidic and basic handles could be used to form diastereomeric salts with racemic mixtures of other compounds, facilitating their separation.

Materials Science

The robustness of the cyclohexane ring and the reactivity of its functional groups suggest applications in polymer and materials science.

  • Monomer for Functional Polymers: The amino group can be used for polymerization to create polyamides or polyimides. The pendant sulfonic acid groups along the polymer backbone would impart unique properties such as high hydrophilicity, ion-exchange capacity (for water purification or catalysis), or proton conductivity (for fuel cell membranes). The resulting materials would be analogous to well-known sulfonated polymers like Nafion but with a non-aromatic, potentially more stable aliphatic backbone.

Proposed Experimental Workflows for Validation

To move from hypothesis to data, rigorous and well-designed experiments are essential. The following sections provide detailed protocols for initial validation studies.

Synthesis of a Focused Sulfonamide Library for Biological Screening

This workflow details the conversion of the parent sulfonic acid into a small library of sulfonamide derivatives, which are often more cell-permeable and biologically active than the parent acid.

Causality: The conversion to a sulfonyl chloride is a critical activation step. The sulfonyl chloride is a highly reactive electrophile that readily couples with a wide range of nucleophilic amines, enabling rapid diversification. The use of a mild base like pyridine is crucial to neutralize the HCl generated during the reaction without promoting hydrolysis of the sulfonyl chloride.

Protocol:

  • Activation to Sulfonyl Chloride:

    • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend 1.0 eq of 4-Aminocyclohexane-1-sulfonic acid in 10 volumes of thionyl chloride (SOCl₂).

    • Add 0.1 eq of N,N-dimethylformamide (DMF) as a catalyst.

    • Fit the flask with a reflux condenser and heat the mixture to 70-80 °C for 4-6 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-aminocyclohexane-1-sulfonyl chloride should be used immediately in the next step.

  • Parallel Amide Coupling:

    • Prepare an array of reaction vials. To each vial, add 1.2 eq of a unique primary or secondary amine from a screening library.

    • Dissolve the crude sulfonyl chloride from Step 1 in anhydrous dichloromethane (DCM) to make a 0.5 M solution.

    • To each vial, add 2.5 eq of pyridine, followed by 1.0 eq of the sulfonyl chloride solution.

    • Seal the vials and allow them to stir at room temperature for 12-18 hours.

  • Workup and Purification:

    • Combine the contents of the vials (or process individually) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude sulfonamides via column chromatography or preparative HPLC to yield the final products for screening.

Visualization of Synthetic Workflow:

G cluster_0 Activation cluster_1 Diversification cluster_2 Validation A 4-Aminocyclohexane- 1-sulfonic acid B 4-Aminocyclohexane- 1-sulfonyl chloride A->B SOCl₂, DMF (cat.) 70 °C D Sulfonamide Library (RSO₂NR¹R²) B->D Pyridine, DCM RT, 12h C Amine Library (R¹R²NH) C->D E Purification (Chromatography) D->E Workup F Biological Screening (e.g., Enzyme Assay) E->F Characterized Compounds G cluster_assay Competitive Binding Receptor GABA Receptor (on membrane prep) BoundComplex Radioactive Receptor-Ligand Complex Receptor->BoundComplex Binds Radioligand [³H]-GABA (Radioligand) Radioligand->BoundComplex Binds TestCmpd 4-Aminocyclohexane- 1-sulfonic acid TestCmpd->Receptor Competes for binding site NoComplex Low Signal (Displacement) TestCmpd->NoComplex Prevents Binding Measurement High Signal (Scintillation Count) BoundComplex->Measurement Leads to

Sources

Protocols & Analytical Methods

Method

using 4-Aminocyclohexane-1-sulfonic acid in solid-phase peptide synthesis

Application Note & Protocol Guide Topic: Strategic Incorporation of 4-Aminocyclohexane-1-sulfonic acid in Solid-Phase Peptide Synthesis (SPPS) Audience: Researchers, scientists, and drug development professionals. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Incorporation of 4-Aminocyclohexane-1-sulfonic acid in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: A New Frontier in Peptide Modification

The introduction of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering pathways to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. 4-Aminocyclohexane-1-sulfonic acid represents a unique building block, providing a conformationally constrained aliphatic scaffold coupled with a persistent negative charge via its sulfonic acid group. Unlike a carboxylic acid, the sulfonic acid moiety (pKa < 2) remains ionized across the entire physiological pH range, making it a valuable tool for mimicking phosphotyrosine or introducing permanent anionic features.

This guide provides a comprehensive framework for the successful incorporation of 4-Aminocyclohexane-1-sulfonic acid into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and address the unique challenges and considerations this building block presents.

Reagent Profile: 4-Aminocyclohexane-1-sulfonic acid

Understanding the physicochemical properties of this amino acid is critical for its effective use in synthesis. The molecule exists as a zwitterion in its free form.[1] For SPPS, it must be N-terminally protected, typically with an Fmoc group.

PropertyValueSource
IUPAC Name 4-Aminocyclohexane-1-sulfonic acid-
CAS Number 146764-47-8[2]
Molecular Formula C₆H₁₃NO₃S[2]
Molecular Weight 179.24 g/mol [2]
Appearance Off-white solid[1]
Key Feature Zwitterionic nature with a high melting point.[1]

The Core Challenge: Managing the Sulfonic Acid Moiety

The primary strategic decision in incorporating this residue is the handling of the sulfonic acid side chain. Unlike carboxylic acids, which are routinely protected as esters (e.g., t-butyl esters), sulfonic acids are highly stable and generally do not participate in side reactions during standard Fmoc-SPPS coupling steps.[3][4]

Therefore, the recommended and most atom-economical approach is to proceed without a protecting group on the sulfonic acid side chain . This strategy relies on the following principles:

  • Chemical Inertness: The sulfonate anion is a poor nucleophile and is stable to the basic conditions of Fmoc deprotection (piperidine) and the mildly basic conditions of the coupling reaction.

  • Orthogonality: This "protection-free" strategy is inherently orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the base-labile Fmoc group used in standard SPPS workflows.[5][6][7]

However, this approach necessitates careful consideration of potential challenges, primarily related to solubility and electrostatic effects, which will be addressed in the protocols and troubleshooting sections.

Proposed Synthetic Workflow: Fmoc/tBu Strategy

The Fmoc/tBu strategy is the method of choice due to its milder reaction conditions compared to Boc/Bzl chemistry, which requires repeated treatments with strong acid for Nα-deprotection and harsh acids like HF for final cleavage.[3] The workflow is visualized below.

SPPS_Workflow cluster_cycle SPPS Elongation Cycle cluster_final Final Steps Start Peptide-Resin (Free Amine) Coupling 1. Couple Fmoc-AA-OH (HATU/DIPEA in DMF) Start->Coupling Add Fmoc-AA-OH, Coupling Reagents Wash1 2. DMF Wash Coupling->Wash1 Deprotection 3. Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 4. DMF Wash Deprotection->Wash2 Wash2->Start Cycle Repeats for Next Amino Acid Cleavage Global Deprotection & Cleavage from Resin (TFA Cocktail) Wash2->Cleavage After Final AA Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.

Detailed Experimental Protocols

These protocols are designed for a standard 0.1 mmol synthesis scale. Adjust volumes and reagent quantities accordingly for different scales.

Protocol 1: Resin Preparation and First Amino Acid Loading

The choice of resin depends on the desired C-terminus. For a C-terminal amide, Rink Amide resin is standard. For a C-terminal carboxylic acid, 2-Chlorotrityl chloride resin is recommended to avoid potential diketopiperazine formation.[8]

  • Resin Swelling: Place 0.1 mmol of the chosen resin in a fritted reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes, followed by 3 washes with dimethylformamide (DMF).

  • Loading (2-Chlorotrityl Chloride Resin):

    • Dissolve 2 equivalents of the first Fmoc-amino acid in DCM.

    • Add 4 equivalents of diisopropylethylamine (DIPEA).

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Quench unreacted sites by adding methanol and agitating for 30 minutes.

    • Wash the resin 3 times with DMF, 3 times with DCM, and 3 times with DMF.

  • Fmoc Deprotection of First Amino Acid:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine.

Protocol 2: Incorporation of Fmoc-4-Aminocyclohexane-1-sulfonic acid

This is the critical step. Due to the potential for electrostatic repulsion from the negatively charged sulfonate and steric bulk, a potent coupling reagent and slightly extended reaction time are advised.

  • Prepare Coupling Solution:

    • In a separate vial, dissolve 4 equivalents of Fmoc-4-aminocyclohexane-1-sulfonic acid and 3.95 equivalents of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

    • Add 8 equivalents of DIPEA to the solution.

    • Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Drain the DMF from the deprotected peptide-resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel for 60-90 minutes at room temperature. A longer coupling time compared to standard proteinogenic amino acids is recommended.[9]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin 5 times with DMF.

  • Completion Check (Optional but Recommended):

    • Perform a Kaiser (ninhydrin) test on a small sample of beads.[10] A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) should be performed by repeating steps 1-3.

Protocol 3: Standard Elongation, Cleavage, and Deprotection
  • Chain Elongation: Repeat the standard cycle of Fmoc deprotection (Protocol 1, Step 3) and coupling (using standard protocols for other amino acids) until the desired sequence is assembled.

  • Final Fmoc Removal: After the last coupling step, perform a final Fmoc deprotection as described previously.

  • Resin Washing and Drying: Wash the completed peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail. A standard reagent for most peptides is TFA/H₂O/TIPS (95:2.5:2.5) .[9] Triisopropylsilane (TIPS) acts as a scavenger to capture reactive cations generated from acid-labile side-chain protecting groups.

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Visualization of Key Structures

Structures cluster_FmocAA Fmoc-4-Aminocyclohexane-1-sulfonic acid cluster_Peptide Incorporated Residue in a Peptide Chain FmocAA Peptide

Caption: Chemical structures of the building block and the resulting residue.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling of 4-Aminocyclohexane-1-sulfonic acid (Positive Kaiser Test) - Steric hindrance from the cyclohexane ring.- Electrostatic repulsion from the sulfonate anion.- Peptide aggregation on the resin.[11]- Recouple: Immediately perform a second coupling using a fresh solution of activated amino acid.- Change Coupling Reagent: Switch to a different class of reagent, such as a phosphonium salt (e.g., PyBOP).- Disrupt Aggregation: Use a chaotropic salt (e.g., LiCl) in the coupling mixture or switch to a more solubilizing solvent like N-Methyl-2-pyrrolidone (NMP).[11]
Poor Solubility of Crude Peptide After Cleavage - The highly polar sulfonic acid group can alter the overall peptide solubility.- Aggregation of the final peptide.- Modify Purification Conditions: Use a different buffer system for HPLC (e.g., ammonium acetate instead of formic acid).- Solubilization: Attempt to dissolve the crude peptide in different solvents like DMSO, or aqueous solutions with varying pH.
Low Yield - Incomplete coupling at one or more steps.- Premature chain termination (capping by impurities).- Aggregation leading to poor reaction kinetics.[11]- Optimize Coupling: Increase coupling time or use stronger activating agents for difficult couplings.- Review Reagent Quality: Ensure all amino acids, solvents, and reagents are high purity and anhydrous.- Employ Aggregation-Disrupting Techniques: Incorporate pseudoproline dipeptides or use specialized resins (e.g., PEG-based resins) for known difficult sequences.[11][12]

Conclusion

The use of 4-Aminocyclohexane-1-sulfonic acid in SPPS is a viable and powerful strategy for introducing a conformationally restricted, permanently anionic residue into synthetic peptides. By employing an unprotected side-chain strategy with robust coupling reagents like HATU and being mindful of potential solubility and aggregation issues, researchers can successfully synthesize these modified peptides. The protocols and troubleshooting guide provided here offer a solid foundation for scientists and drug developers to explore the unique chemical space enabled by this promising non-canonical amino acid.

References

  • Title: Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Sulfonic Acid Derivatives for Peptide Sequencing by MALDI MS Source: ACS Publications URL: [Link]

  • Title: 6.6 Synthesis of Sulfated Peptides Source: Thieme Chemistry URL: [Link]

  • Title: Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues Source: Royal Society of Chemistry URL: [Link]

  • Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]

  • Title: Overcoming the Challenges of Peptide Drug Development Source: Concept Life Sciences URL: [Link]

  • Title: VI Protecting Groups and Orthogonal Protection Strategies Source: University of Bristol URL: [Link]

  • Title: Generation of a cysteine sulfinic acid analog for incorporation in peptides using solid phase... Source: PubMed URL: [Link]

  • Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]

  • Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Nature Protocols URL: [Link]

  • Title: Peptide synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Solid phase peptide synthesis: New resin and new protecting group Source: CORE URL: [Link]

  • Title: Guide to Solid Phase Peptide Synthesis Source: AAPPTec URL: [Link]

  • Title: Developments in peptide and amide synthesis Source: ScienceDirect URL: [Link]

  • Title: Sulfanilic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: University of California, Irvine URL: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthetic Utility of 4-Aminocyclohexane-1-sulfonic Acid

Abstract 4-Aminocyclohexane-1-sulfonic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a saturated cyclohexane scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Aminocyclohexane-1-sulfonic acid is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a saturated cyclohexane scaffold, a nucleophilic primary amine, and a strongly acidic, polar sulfonic acid group, offers a versatile platform for creating novel compounds with tailored physicochemical properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic considerations and detailed protocols for incorporating this valuable moiety into new chemical entities. We will explore methodologies for selective derivatization at both the amine and sulfonic acid termini, discuss orthogonal protection strategies, and outline robust purification and characterization techniques.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

In the landscape of drug discovery, the ability to modulate properties such as solubility, cell permeability, and target engagement is paramount. 4-Aminocyclohexane-1-sulfonic acid serves as an excellent scaffold for this purpose. Unlike its aromatic counterpart, sulfanilic acid, the non-aromatic cyclohexane ring provides conformational flexibility, which can be crucial for optimizing interactions within a biological target's binding pocket.

The molecule typically exists as a zwitterion, contributing to its high melting point and distinct solubility profile. The primary amine offers a reactive handle for standard coupling reactions, while the sulfonic acid group introduces a persistent negative charge and a strong hydrogen bond donor/acceptor site, significantly enhancing aqueous solubility.[1] Aromatic sulfonic acids are widely used in pharmaceuticals to improve such properties, and this aliphatic analogue provides a novel alternative for scaffold diversification.[1][2]

Synthetic Strategy: Navigating Bifunctional Reactivity

The presence of two distinct functional groups necessitates a clear synthetic strategy. The choice of which moiety to react first depends on the desired final structure and the reactivity of the coupling partner. The primary amine is generally more nucleophilic and reactive under standard conditions than the sulfonic acid.

A typical decision workflow involves assessing the need for selective functionalization. If the coupling partner reacts exclusively with one group under specific conditions, the synthesis can proceed directly. However, for more complex syntheses where cross-reactivity is a concern, an orthogonal protecting group strategy is required.[3]

G start Start with 4-Aminocyclohexane-1-sulfonic acid decision1 Is selective reaction possible? start->decision1 react_amine Derivatize Amino Group (e.g., Amide Coupling) decision1->react_amine Yes (Amine-selective reagent) react_sulfonic Derivatize Sulfonic Acid (e.g., Sulfonamide Formation) decision1->react_sulfonic Yes (Sulfonic-selective reagent) protect_amine Protect Amino Group (e.g., Boc protection) decision1->protect_amine No final_product Final Product react_amine->final_product react_sulfonic->final_product react_protected React at Sulfonic Acid protect_amine->react_protected deprotect Deprotect Amino Group react_protected->deprotect deprotect->final_product

Caption: Decision workflow for derivatizing 4-Aminocyclohexane-1-sulfonic acid.

Protocols for Derivatization

Protocol 1: Amide Bond Formation via the Amino Group

This protocol details the coupling of the primary amine with a carboxylic acid using standard peptide coupling reagents. The formation of an amide bond is one of the most common and reliable reactions in medicinal chemistry.[4]

Causality: The use of a carbodiimide reagent like EDC, in conjunction with an additive like HOBt, activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the primary amine of the cyclohexane scaffold to form a stable amide bond. A tertiary amine base (DIPEA) is added to neutralize the HCl salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[5]

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification reagent_COOH Carboxylic Acid (R-COOH) + Coupling Agents (EDC, HOBt) reaction Combine and Stir (0°C to RT, 12-24h) reagent_COOH->reaction reagent_ACHSA 4-Aminocyclohexane-1-sulfonic acid + DIPEA in DMF reagent_ACHSA->reaction monitoring Monitor by LC-MS reaction->monitoring workup Aqueous Work-up (Acidification & Extraction) monitoring->workup Complete purify Purification (Reverse-Phase HPLC) workup->purify product Final Amide Product purify->product

Caption: Experimental workflow for amide bond formation.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid of interest (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir the mixture at 0°C for 20 minutes to pre-activate the acid.

  • Amine Addition: In a separate flask, dissolve 4-Aminocyclohexane-1-sulfonic acid (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in DMF.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS, observing the consumption of the starting materials and the formation of the desired product mass.

  • Work-up: Upon completion, dilute the reaction mixture with water and acidify to pH ~2-3 with 1M HCl. This protonates the sulfonic acid and any excess DIPEA.

  • Purification: Due to the high polarity of the product, standard silica gel chromatography is often ineffective.[6] Purification is best achieved by reverse-phase preparative HPLC (C18 column) using a water/acetonitrile gradient with a formic acid or TFA modifier.[7]

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

ParameterConditionRationale
Solvent Anhydrous DMF or DMSOGood solubility for the zwitterionic starting material and polar reagents.
Temperature 0°C to Room TemperatureInitial cooling minimizes side reactions during activation; RT provides sufficient energy for reaction completion.
Stoichiometry Slight excess of amineEnsures complete consumption of the potentially more valuable carboxylic acid partner.
Base DIPEAA non-nucleophilic base that effectively scavenges protons without competing in the reaction.
Protocol 2: Sulfonamide Formation via the Sulfonic Acid Group

Directly converting a sulfonic acid to a sulfonamide is more challenging than the corresponding carboxylic acid conversion.[8] Classic methods involving conversion to a sulfonyl chloride often require harsh reagents (e.g., SOCl₂, PCl₅). Modern methods allow for a direct, one-pot synthesis under milder conditions.[9] This protocol utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) under microwave irradiation, which has proven effective for this transformation.[10][11]

Causality: TCT acts as a powerful activating agent. The sulfonic acid displaces a chloride from the triazine ring, forming a highly reactive sulfonyl-triazine intermediate. This intermediate is an excellent electrophile, readily undergoing nucleophilic attack by a primary or secondary amine to yield the desired sulfonamide.[10][11] Microwave irradiation accelerates the rate of reaction, significantly reducing the required time.[12]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents 4-Aminocyclohexane-1-sulfonic acid + TCT + Amine (R-NH₂) + Base (e.g., TEA) in Acetone reaction Microwave Irradiation (e.g., 80°C, 20-30 min) reagents->reaction workup Filter Salts, Concentrate reaction->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product Final Sulfonamide Product purify->product

Caption: Experimental workflow for microwave-assisted sulfonamide synthesis.

Step-by-Step Methodology:

  • Amine Protection (Prerequisite): To prevent self-reaction, the amine of 4-Aminocyclohexane-1-sulfonic acid must first be protected (e.g., as a Boc-carbamate, see Section 4).

  • Reagent Preparation: In a microwave-safe vessel, suspend the N-Boc-4-aminocyclohexane-1-sulfonic acid (1.0 eq) in acetone. Add 2,4,6-trichloro-1,3,5-triazine (TCT, 1.1 eq) followed by triethylamine (TEA, 3.0 eq).

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the suspension.

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80-100°C) for 20-40 minutes.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the formed salts. Wash the filter cake with acetone.[10]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by standard silica gel chromatography (if the polarity is suitable) or by recrystallization.

  • Deprotection: The Boc-protecting group can be removed by treating the purified sulfonamide with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and HRMS.

ParameterConditionRationale
Activation Agent TCT (Cyanuric Chloride)Efficiently forms a reactive intermediate with the sulfonic acid.
Heating Microwave IrradiationDramatically reduces reaction times from hours to minutes.[10][11]
Solvent Acetone, AcetonitrileAprotic solvents that are compatible with microwave conditions.
Base Triethylamine (TEA)Neutralizes the HCl generated during the activation and coupling steps.

Orthogonal Protection & Deprotection

When multi-step syntheses are required, protecting one of the functional groups is essential. The tert-butyloxycarbonyl (Boc) group is a common and reliable choice for protecting the amine due to its stability in a wide range of conditions and its facile removal under acidic conditions.[13]

Protocol 3: Boc-Protection of the Amino Group

  • Dissolve 4-Aminocyclohexane-1-sulfonic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise while stirring vigorously.

  • Stir at room temperature for 6-12 hours.

  • Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the N-Boc protected product.

Purification and Analytical Characterization

The high polarity of compounds derived from 4-aminocyclohexane-1-sulfonic acid presents unique purification and analysis challenges.

  • Purification: Standard silica gel chromatography is often challenging. Key techniques include:

    • Reverse-Phase HPLC (RP-HPLC): The most versatile method for purifying highly polar compounds.[7]

    • Ion-Exchange Chromatography (IEC): Specifically useful for separating compounds based on the charge of the sulfonic acid group.[14]

    • Recrystallization/Precipitation: Can be effective if a suitable solvent system is found and the product is crystalline.[6]

  • Characterization: A combination of analytical techniques is required for unambiguous structure elucidation.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) is well-suited for these polar, non-volatile compounds. Analysis in negative ion mode will clearly show the [M-H]⁻ peak from the sulfonic acid.[14][15]

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the overall structure and connectivity. The cyclohexane protons will appear as complex multiplets in the aliphatic region.

    • Infrared (IR) Spectroscopy: Provides confirmation of functional groups. Look for characteristic stretches for S=O (sulfonic acid/sulfonamide, ~1350 and 1170 cm⁻¹) and N-H/C=O (amide, ~3300 and 1650 cm⁻¹).

    • Ion Chromatography: Can be used for quantitative analysis of the sulfonic acid-containing compounds.[16]

Conclusion

4-Aminocyclohexane-1-sulfonic acid is a powerful and versatile building block for introducing desirable physicochemical properties into novel compounds. By understanding the differential reactivity of its amine and sulfonic acid functionalities and employing modern synthetic protocols, researchers can efficiently incorporate this scaffold. The detailed methodologies and strategic guidance provided herein are intended to empower scientists in drug discovery and materials science to fully leverage the synthetic potential of this unique molecule.

References

  • Barrett, A. G. M., & Procopiou, P. A. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 126(4), 1024-1025. [Link][8][9]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. [Link][10][11]

  • Procopiou, P. A., et al. (2004). Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids. PubMed. [Link][8][9]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link][12]

  • Ullah, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 514-521. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link][13][17]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. [Link][4]

  • ResearchGate. (2014). How to purify a sulfonated porphyrins or the other organic compounds?. [Link][7]

  • Reddit. (2024). Question on purifying aryl Sulfonic acids. [Link][6]

  • Socher, G., et al. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 912(1), 53-60. [Link][14][15]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link][3]

  • Ataman Kimya. (n.d.). 4-AMINOBENZENESULFONIC ACID. [Link]

  • Yarbagi, K., et al. (2016). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 7(4), 1612-19. [Link][16][18]

  • Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link][1]

  • Wang, L., et al. (2023). Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities. RSC Medicinal Chemistry. [Link][2]

Sources

Method

Definitive Quantification of 4-Aminocyclohexane-1-sulfonic acid: Advanced Analytical Methodologies and Protocols

An Application Guide for Drug Development Professionals Abstract This application note provides a comprehensive guide to the quantitative analysis of 4-Aminocyclohexane-1-sulfonic acid, a molecule of interest in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 4-Aminocyclohexane-1-sulfonic acid, a molecule of interest in pharmaceutical development due to its structural motifs. The inherent zwitterionic character and high polarity of this analyte present significant challenges for conventional chromatographic methods. We present detailed protocols for three robust analytical techniques: a primary, highly specific Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS) method, and two alternative methods using Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. Each protocol is accompanied by an in-depth explanation of the scientific rationale, expected performance metrics, and a visual workflow to ensure successful implementation in a research or quality control setting.

Introduction and Analytical Challenges

4-Aminocyclohexane-1-sulfonic acid is a bifunctional molecule containing both a primary amine and a sulfonic acid group. This structure imparts a zwitterionic nature, leading to high polarity and low volatility, which complicates its separation and quantification. Accurate measurement of this compound is critical, whether it is an active pharmaceutical ingredient (API) starting material, a process intermediate, or a potential impurity.

Conventional reversed-phase HPLC methods often fail to provide adequate retention for such polar compounds. Therefore, specialized analytical strategies are required. This guide explores three validated approaches, prioritizing methods based on specificity, sensitivity, and accessibility of instrumentation in modern pharmaceutical laboratories.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Structure C₆H₁₃NO₃S[1]
Molecular Weight 179.24 g/mol [1][2]
CAS Number 146764-47-8[2]
Nature Zwitterionic solid at neutral pH
Volatility Very LowInferred from structure
UV Chromophore None (lacks conjugated double bonds)Inferred from structure

The absence of a significant UV chromophore makes detection by UV-Vis spectrophotometry challenging, necessitating the use of universal detectors like Mass Spectrometry (MS), Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or derivatization to introduce a chromophore.

Strategic Selection of Analytical Methods

The choice of an analytical method is a balance between the analyte's properties and the analytical objective (e.g., trace impurity analysis vs. bulk assay). The high polarity and zwitterionic nature of 4-Aminocyclohexane-1-sulfonic acid dictate the most suitable approaches.

Method_Selection Analyte 4-Aminocyclohexane-1-sulfonic acid Properties: - High Polarity - Zwitterionic - Non-Volatile - No UV Chromophore HPLC HPLC Analyte->HPLC Liquid Phase Amenable GC GC Analyte->GC Gas Phase Amenable? RP_HPLC Poor Retention HPLC->RP_HPLC Reversed-Phase? HILIC HILIC-LC-MS/MS HPLC->HILIC Alternative Mode Derivatization GC-MS with Derivatization GC->Derivatization No - Requires Derivatization to Increase Volatility GC_Adv GC_Adv Derivatization->GC_Adv Advantage: High Resolving Power GC_Disadv GC_Disadv Derivatization->GC_Disadv Disadvantage: Complex Sample Prep, Moisture Sensitive IP_HPLC IP-RP-HPLC (UV/CAD/ELSD) RP_HPLC->IP_HPLC Solution: Ion-Pairing Agent IP_Adv IP_Adv IP_HPLC->IP_Adv Advantage: Uses Standard C18 Columns IP_Disadv IP_Disadv IP_HPLC->IP_Disadv Disadvantage: Complex Mobile Phase, Not MS-Friendly HILIC_Adv HILIC_Adv HILIC->HILIC_Adv Advantages: Excellent Retention for Polar Analytes, High Specificity & Sensitivity (MS) HILIC_Disadv HILIC_Disadv HILIC->HILIC_Disadv Disadvantage: Sensitive to Mobile Phase Water Content

Caption: Decision tree for selecting an analytical method.

Primary Method: HILIC-LC-MS/MS

This method is recommended for its superior sensitivity, specificity, and excellent retention of the target analyte. HILIC is a chromatographic mode that uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent. This creates a water-enriched layer on the stationary phase surface, into which polar analytes like 4-Aminocyclohexane-1-sulfonic acid can partition, leading to strong retention.[3] Coupling with tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification, even at trace levels.

Experimental Protocol

HILIC_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing MobilePhase 1. Prepare Mobile Phases A: 10mM Ammonium Formate in Water, pH 3.5 B: 0.1% Formic Acid in Acetonitrile Standards 2. Prepare Stock & Working Standards (1 mg/mL stock in Water, serial dilution in 90:10 ACN:Water) MobilePhase->Standards Samples 3. Prepare Samples (Dissolve in Water, dilute with ACN to match initial mobile phase) Standards->Samples Injection 4. Inject Sample (e.g., 5 µL) Samples->Injection Separation 5. HILIC Separation (Gradient Elution) Injection->Separation Ionization 6. Electrospray Ionization (ESI) (Positive or Negative Mode) Separation->Ionization Detection 7. MS/MS Detection (Multiple Reaction Monitoring - MRM) Ionization->Detection Integration 8. Integrate MRM Peak Area Detection->Integration Calibration 9. Generate Calibration Curve (Peak Area vs. Concentration) Integration->Calibration Quantification 10. Quantify Sample Concentration Calibration->Quantification

Caption: HILIC-LC-MS/MS workflow for analysis.

A. Reagents and Materials

  • 4-Aminocyclohexane-1-sulfonic acid reference standard

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

B. Instrumentation and Columns

  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: HILIC Column, e.g., SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm) or equivalent.

C. Step-by-Step Procedure

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve ammonium formate in ultrapure water to a final concentration of 10 mM. Adjust pH to 3.5 with formic acid.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in ultrapure water.

    • Perform serial dilutions in a mixture of 90% acetonitrile / 10% water to create calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., API) and dissolve in a known volume of ultrapure water.

    • Dilute the sample solution with acetonitrile to a final composition of approximately 90% acetonitrile to match the initial mobile phase conditions and ensure good peak shape.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

  • LC-MS/MS Conditions:

ParameterRecommended SettingRationale
Column HILIC, e.g., ZIC-HILICProvides retention for highly polar analytes.[3]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
Gradient 0-2 min: 90% B2-10 min: 90%→50% B10-12 min: 50%→90% B12-17 min: 90% B (Re-equilibration)Gradient elution is necessary to elute the analyte with good peak shape.
Ionization Mode ESI Positive or NegativeTest both; Positive mode should detect [M+H]⁺ (m/z 180.1), Negative mode should detect [M-H]⁻ (m/z 178.1).
MRM Transitions Precursor > Product 1 (Quantifier)Precursor > Product 2 (Qualifier)To be determined by infusing a standard solution. Provides high selectivity and sensitivity.[4]
Source Temp. 500 °CTypical for efficient desolvation.
Expected Performance

The following table outlines typical validation parameters for a HILIC-LC-MS/MS method.

ParameterExpected Result
Limit of Quantification (LOQ) 1 - 10 ng/mL
Limit of Detection (LOD) 0.5 - 2 ng/mL
Linearity (r²) > 0.995
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10% at LOQ, < 5% at higher concentrations

Alternative Method 1: Ion-Pairing RP-HPLC with Universal Detection

For laboratories without access to LC-MS, ion-pairing reversed-phase HPLC is a viable alternative. This technique adds an ion-pairing reagent (e.g., a quaternary ammonium salt for an anionic analyte or an alkyl sulfonate for a cationic analyte) to the mobile phase. The reagent forms a neutral, hydrophobic complex with the charged analyte, allowing it to be retained on a standard C18 column.[5] Given the zwitterionic nature of the analyte, the mobile phase pH will determine which functional group interacts with the ion-pairing reagent. At a low pH (<2), the amine group is protonated (-NH₃⁺), allowing it to be paired with an anionic ion-pair reagent like hexane sulfonic acid.

Detector Choice: Due to the lack of a UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is required.[6]

Experimental Protocol

IP_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-CAD/ELSD Analysis cluster_data Data Processing MobilePhase 1. Prepare Mobile Phase (e.g., Water/Methanol with 5mM Hexane Sulfonic Acid, pH 2.5) Standards 2. Prepare Stock & Working Standards (Dissolve in mobile phase) MobilePhase->Standards Samples 3. Prepare Samples (Dissolve in mobile phase) Standards->Samples Injection 4. Inject Sample Samples->Injection Separation 5. Isocratic Separation on C18 Column Injection->Separation Detection 6. Nebulization & Detection (CAD or ELSD) Separation->Detection Integration 7. Integrate Peak Area Detection->Integration Calibration 8. Generate Calibration Curve (Log-Log or Quadratic Fit) Integration->Calibration Quantification 9. Quantify Sample Concentration Calibration->Quantification

Caption: IP-RP-HPLC workflow for analysis.

A. Reagents and Materials

  • Reference standard

  • Hexane sulfonic acid sodium salt (Ion-Pair Reagent)

  • Phosphoric acid

  • Methanol or Acetonitrile (HPLC grade)

  • Ultrapure water

B. Step-by-Step Procedure

  • Mobile Phase Preparation: Prepare an aqueous solution containing 5 mM hexane sulfonic acid. Adjust the pH to 2.5 with phosphoric acid. The final mobile phase will be a mixture of this aqueous solution and an organic solvent (e.g., 80:20 Aqueous:Methanol). Filter and degas.

  • Standard & Sample Preparation: Dissolve the reference standard and samples directly in the mobile phase to the desired concentration range (typically 1-100 µg/mL for CAD/ELSD).

  • HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, e.g., 250 x 4.6 mm, 5 µmStandard stationary phase for reversed-phase.
Mobile Phase Isocratic; 80:20 Water:Methanol with 5 mM Hexane Sulfonic Acid, pH 2.5Low pH protonates the amine, enabling pairing with the anionic reagent.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Detector CAD or ELSDUniversal detection for non-chromophoric analytes.[6]
Column Temp. 30 °C
Expected Performance
ParameterExpected Result
Limit of Quantification (LOQ) ~1 µg/mL
Linearity (r²) > 0.99 (may require quadratic or log-log fit for ELSD/CAD)
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 5%

Alternative Method 2: GC-MS with Derivatization

This method is suitable if GC-MS is the primary analytical platform available. Due to the analyte's non-volatile, polar nature, a derivatization step is mandatory to replace active hydrogens on the amine and sulfonic acid groups with nonpolar moieties, thereby increasing volatility.[7] Silylation is a common and effective technique.[7][8]

Experimental Protocol

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Drying 1. Prepare Standards/Samples (Aliquot and dry completely under N₂) Deriv 2. Add Derivatization Reagent (e.g., MTBSTFA in Acetonitrile) Drying->Deriv Reaction 3. Heat to Drive Reaction (e.g., 100 °C for 2-4 hours) Deriv->Reaction Injection 4. Inject Derivatized Sample Reaction->Injection Separation 5. GC Separation (Temperature Program) Injection->Separation Ionization 6. Electron Ionization (EI) Separation->Ionization Detection 7. MS Detection (Scan or SIM mode) Ionization->Detection Integration 8. Integrate Ion Chromatogram Detection->Integration Calibration 9. Generate Calibration Curve Integration->Calibration Quantification 10. Quantify Sample Concentration Calibration->Quantification

Caption: GC-MS with derivatization workflow.

A. Reagents and Materials

  • Reference standard

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

B. Step-by-Step Procedure

  • Standard/Sample Preparation: Prepare stock solutions in a volatile solvent like methanol. Aliquot a known volume into a reaction vial.

  • Drying: Evaporate the solvent completely under a stream of dry nitrogen. It is critical to remove all moisture, as it will consume the derivatization reagent.[7]

  • Derivatization: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried residue. Cap the vial tightly.

  • Reaction: Heat the vial at 100 °C for 2-4 hours to ensure complete derivatization of both the amine and sulfonic acid groups.[7]

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms or equivalent (low-bleed)General purpose, robust column.
Inlet Temp. 280 °CEnsures volatilization of the derivatized analyte.
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program Start at 100 °C, ramp 15 °C/min to 300 °C, hold 5 minTo elute the high-molecular-weight derivatives.[7]
Ionization Mode Electron Ionization (EI), 70 eVStandard for GC-MS, produces fragment patterns for identification.
MS Mode Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)SIM mode provides higher sensitivity.
Expected Performance
ParameterExpected Result
Limit of Quantification (LOQ) ~50 ng/mL (injected solution)
Linearity (r²) > 0.99
Accuracy (% Recovery) 80 - 120% (can be affected by derivatization efficiency)
Precision (% RSD) < 15%

Method Validation and Troubleshooting

All methods must be validated according to ICH guidelines to ensure they are fit for purpose.[9] Key parameters include specificity, linearity, range, accuracy, precision, and robustness.

Common Troubleshooting Tips:

  • HILIC: Poor peak shape or retention time drift is often due to incorrect mobile phase water content or insufficient column equilibration time.

  • IP-RP-HPLC: Long column equilibration times are needed when introducing or removing ion-pairing reagents. Using a dedicated column for ion-pairing applications is highly recommended.

  • GC-MS: Incomplete or inconsistent derivatization is the most common issue, often caused by the presence of moisture. Always use anhydrous solvents and dry samples thoroughly.[7] Matrix effects can also suppress the derivatization reaction.[10]

Conclusion

The quantification of 4-Aminocyclohexane-1-sulfonic acid requires specialized analytical approaches due to its challenging physicochemical properties. A HILIC-LC-MS/MS method is presented as the primary choice, offering the best combination of retention, sensitivity, and selectivity. For laboratories where this technology is unavailable, IP-RP-HPLC with universal detection and GC-MS with silylation are robust and reliable alternatives. The detailed protocols and scientific rationale provided in this guide will enable researchers, scientists, and drug development professionals to implement these methods effectively for the accurate quantification of this important compound.

References

  • Agilent Technologies. (n.d.). Method selection for trace analysis of potential impurities in active pharmaceutical. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. Retrieved from [Link]

  • Karageorgou, E., & Samanidou, V. (2014). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Retrieved from [Link]

  • Poon, G. K. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Retrieved from [Link]

  • Socher, G., Nussbaum, R., Rissler, K., & Lankmayr, E. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 912(1), 53–60. Retrieved from [Link]

  • Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography. John Wiley & Sons. (Conceptual basis, specific URLs for general handbooks are not typically provided in search results)
  • Knapp, D. R. (1979). Handbook of analytical derivatization reactions. John Wiley & Sons. (Conceptual basis, specific URLs for general handbooks are not typically provided in search results)
  • Admassie, S., Taddesse, A. M., & Tessema, M. (2018). Poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrode for square wave voltammetric determination of amoxicillin. Chemistry Central Journal, 12(1), 108.
  • Arnhard, K., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 415. Retrieved from [Link]

  • Dovichi, N. J. (2009). Capillary Electrophoresis in Bioanalysis. Analytical Chemistry, 81(12), 4575–4586. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <727> CAPILLARY ELECTROPHORESIS. Retrieved from [Link]

  • Guzman, N. A., & Phillips, T. M. (2000). Applications of capillary electrophoresis in pharmaceutical analysis.
  • Ataman Kimya. (n.d.). 4-AMINOBENZENESULFONIC ACID. Retrieved from [Link]

  • DSpace. (2015). Development and Validation of a Stability- Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determination of Sulfaquinoxaline. Retrieved from [Link]

  • Harstad, R. K., Johnson, A. C., Weisenberger, M. M., & Bowser, M. T. (2016). Capillary Electrophoresis. Analytical Chemistry, 88(1), 299–319. Retrieved from [Link]

  • Huang, J., & Whitman, S. (2005). Enhancing the Determination of Sulfonic Acids using Anion‐Exchange Chromatography with Post‐Column Derivatization and Spectrometric Detection.
  • Le, T. T., et al. (2010). Capillary zone electrophoresis and capillary electrophoresis-mass spectrometry for analyzing qualitative and quantitative variations in therapeutic albumin.
  • Kaufmann, A., et al. (2001). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience. (Conceptual basis, specific URLs for general handbooks are not typically provided in search results)
  • Barahona, F., et al. (2008). Determination of Sulfonic Acids and Alkylsulfates by Ion Chromatography in Water. Journal of Chromatography A, 1190(1-2), 293-300. Retrieved from [Link]

  • Holcapek, M., Jandera, P., & Zderadicka, P. (2001). High performance liquid chromatography-mass spectrometric analysis of sulphonated dyes and intermediates. Journal of Chromatography A, 926(1), 175–186. Retrieved from [Link]

  • Huang, J., & Whitman, S. (2005). Determination of sulfonic acids using anion-exchange chromatography with suppressed conductivity detection.

Sources

Application

Application Notes &amp; Protocols: Functionalization of 4-Aminocyclohexane-1-sulfonic Acid for Specific Applications

Abstract 4-Aminocyclohexane-1-sulfonic acid is a bifunctional molecule presenting both a primary amine and a sulfonic acid group on a saturated cyclohexane ring. This unique structure offers orthogonal reactivity, making...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Aminocyclohexane-1-sulfonic acid is a bifunctional molecule presenting both a primary amine and a sulfonic acid group on a saturated cyclohexane ring. This unique structure offers orthogonal reactivity, making it a versatile building block for a multitude of applications in drug discovery, bioconjugation, and materials science. This guide provides a comprehensive overview of the strategic functionalization of this compound, detailing reaction mechanisms, step-by-step protocols, and expert insights into experimental design. We explore the selective modification of both the amino and sulfonic acid moieties to generate novel derivatives with tailored properties.

Introduction: The Strategic Value of a Bifunctional Scaffold

The cyclohexane core of 4-aminocyclohexane-1-sulfonic acid provides a rigid, three-dimensional scaffold that can be leveraged to orient appended functionalities in defined spatial arrangements. The primary amine serves as a potent nucleophile, readily participating in a wide array of well-established bioconjugation and amide bond-forming reactions.[1][2] Conversely, the sulfonic acid group is a strong acid, lending itself to transformations into sulfonamides, sulfonate esters, and for immobilization onto solid supports.[3][4] The disparate reactivity of these two functional groups allows for a high degree of control over the synthetic process, enabling the construction of complex molecular architectures.

The applications for derivatives of 4-aminocyclohexane-1-sulfonic acid are broad and impactful. In medicinal chemistry, the sulfonamide moiety is a well-established pharmacophore found in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[5][6][7][8][9] The ability to couple bioactive molecules to the amine while presenting a sulfonamide group offers a clear path to novel therapeutics. In materials science, the sulfonic acid can be used to anchor the molecule to surfaces or incorporate it into polymers, while the amine remains available for further modification, creating functionalized materials with tailored surface properties.[10][11]

Orthogonal Functionalization Strategy

The key to harnessing the full potential of 4-aminocyclohexane-1-sulfonic acid lies in an orthogonal protection and functionalization strategy. This approach allows for the selective modification of one functional group while the other remains inert, preventing unwanted side reactions.

Orthogonal_Strategy A 4-Aminocyclohexane-1-sulfonic acid P1 Protect Amine (e.g., Boc, Fmoc) A->P1  Strategy 1 P2 Protect Sulfonic Acid (e.g., as silyl ester) A->P2  Strategy 2 F1 Functionalize Sulfonic Acid (e.g., sulfonamide formation) P1->F1 F2 Functionalize Amine (e.g., acylation, alkylation) P2->F2 D1 Deprotect Amine F1->D1 D2 Deprotect Sulfonic Acid F2->D2 Product1 Sulfonic Acid Functionalized Derivative D1->Product1 Product2 Amine Functionalized Derivative D2->Product2

Figure 1: Orthogonal protection strategies for selective functionalization.

Functionalization of the Amino Group

The primary amine of 4-aminocyclohexane-1-sulfonic acid is a versatile handle for introducing a wide range of functionalities. The choice of reaction will depend on the desired application, with common strategies including acylation, alkylation, and reductive amination.

Acylation to Form Amides

Amide bond formation is one of the most robust and widely used reactions in organic synthesis and bioconjugation.[12] This can be achieved by reacting the amine with an activated carboxylic acid, such as an acid chloride or an N-hydroxysuccinimide (NHS) ester.

Key Considerations:

  • pH Control: The reaction with NHS esters is most efficient at a pH between 8 and 9 to ensure the amine is deprotonated and sufficiently nucleophilic.[1]

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants.

  • Protection: The sulfonic acid group is generally stable under these conditions, but for sensitive substrates, protection as a silyl ester may be considered.

Protocol 3.1.1: NHS Ester Coupling

This protocol describes the general procedure for coupling a molecule containing a carboxylic acid to the amino group of 4-aminocyclohexane-1-sulfonic acid via an NHS ester intermediate.

Materials:

  • 4-Aminocyclohexane-1-sulfonic acid

  • Carboxylic acid of interest

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), NHS (1.1 eq), and EDC (1.1 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.

  • Coupling Reaction: In a separate flask, dissolve 4-aminocyclohexane-1-sulfonic acid (1.2 eq) in 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Add the activated NHS ester solution dropwise to the solution of 4-aminocyclohexane-1-sulfonic acid with vigorous stirring.

  • Allow the reaction to proceed at room temperature overnight.

  • Work-up: Acidify the reaction mixture to pH 2 with 1 M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Functionalization of the Sulfonic Acid Group

The sulfonic acid moiety offers unique opportunities for derivatization, most notably through the formation of sulfonamides and sulfonate esters.

Sulfonamide Synthesis

Sulfonamides are a critical class of compounds in medicinal chemistry.[6][7] They are typically synthesized by reacting a sulfonyl chloride with a primary or secondary amine. Therefore, the sulfonic acid group of 4-aminocyclohexane-1-sulfonic acid must first be converted to the corresponding sulfonyl chloride.

Key Considerations:

  • Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used to convert the sulfonic acid to the sulfonyl chloride.

  • Amine Protection: The primary amine must be protected prior to this step to prevent self-reaction. An acid-stable protecting group such as Boc (tert-butyloxycarbonyl) is suitable.[13]

  • Reaction Conditions: The sulfonylation reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.

Protocol 4.1.1: Synthesis of a Sulfonamide Derivative

This protocol outlines the steps for converting the sulfonic acid to a sulfonamide, assuming the amine is pre-protected with a Boc group.

Materials:

  • N-Boc-4-aminocyclohexane-1-sulfonic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Primary or secondary amine of interest

  • Pyridine

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Formation of Sulfonyl Chloride: In a flame-dried round-bottom flask under an inert atmosphere, suspend N-Boc-4-aminocyclohexane-1-sulfonic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Sulfonamide Formation: Dissolve the crude sulfonyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the sulfonyl chloride solution.

  • Allow the reaction to stir at room temperature overnight.

  • Work-up: Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting N-Boc protected sulfonamide by column chromatography.

  • Deprotection: The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM.[13]

Sulfonamide_Synthesis Start N-Boc-4-aminocyclohexane- 1-sulfonic acid Step1 React with SOCl₂ in DCM Start->Step1 Intermediate N-Boc-4-aminocyclohexane- 1-sulfonyl chloride Step1->Intermediate Step2 React with R₁R₂NH and Pyridine in DCM Intermediate->Step2 Product_Protected N-Boc Protected Sulfonamide Step2->Product_Protected Step3 Treat with TFA in DCM Product_Protected->Step3 Final_Product Final Sulfonamide Derivative Step3->Final_Product

Figure 2: Workflow for the synthesis of sulfonamide derivatives.

Sulfonate Ester Formation

Sulfonate esters are valuable intermediates in organic synthesis and have applications in materials science as photoacid generators.[4][14] They can be formed by reacting the sulfonyl chloride intermediate with an alcohol in the presence of a base.

Protocol 4.2.1: Synthesis of a Sulfonate Ester

This protocol details the formation of a sulfonate ester from the N-Boc protected sulfonyl chloride.

Materials:

  • N-Boc-4-aminocyclohexane-1-sulfonyl chloride (from Protocol 4.1.1, step 1)

  • Alcohol of interest

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Esterification: Dissolve the crude N-Boc-4-aminocyclohexane-1-sulfonyl chloride (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the alcohol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the alcohol solution dropwise to the sulfonyl chloride solution.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Work-up: Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting N-Boc protected sulfonate ester by column chromatography.

  • Deprotection: The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM.

Quantitative Data Summary

Reaction Type Key Reagents Typical Reaction Time Typical Yield Purification Method
NHS Ester Coupling EDC, NHS12-16 hours60-85%Column Chromatography/Recrystallization
Sulfonamide Synthesis SOCl₂, Amine, Pyridine12-16 hours50-75%Column Chromatography
Sulfonate Ester Synthesis SOCl₂, Alcohol, Triethylamine4-6 hours70-90%Column Chromatography

Table 1: Summary of typical reaction parameters for the functionalization of 4-aminocyclohexane-1-sulfonic acid.

Conclusion

4-Aminocyclohexane-1-sulfonic acid is a highly valuable and versatile building block for the synthesis of novel compounds with applications spanning from drug discovery to materials science. The orthogonal reactivity of its primary amine and sulfonic acid functionalities allows for selective and controlled modifications. By employing the strategies and protocols outlined in this guide, researchers can effectively functionalize this scaffold to create a diverse array of derivatives with tailored properties to advance their specific research and development goals.

References

  • Horizon Chemical Blog. (2024, December 30). Sulfonic Acids Uses in Modern Chemistry.
  • PubMed. (2025, July 15).
  • Advanced Journal of Chemistry, Section B. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Benchchem. (2025).
  • SciSpace. (2020, December 15). The recent progress of sulfonamide in medicinal chemistry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (2025, June 28).
  • Creative Biogene. (n.d.).
  • ACS Publications. (2023, November 30).
  • MDPI. (2021, September 23).
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • The University of Queensland. (n.d.).
  • Chemical Communications (RSC Publishing). (2023, May 9).
  • ACS Publications. (2017, April 24).
  • ChemicalBook. (n.d.). 4-aminocyclohexane-1-sulfonic acid | 146764-47-8.
  • Nature. (2020, March 30). Rapid functionalization of multiple C–H bonds in unprotected alicyclic amines.
  • Reaction Chemistry & Engineering (RSC Publishing). (2024).
  • ResearchGate. (n.d.). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups.
  • ResearchGate. (2025, August 6). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES.
  • Journal of the American Oil Chemists Society. (1975, September 1).
  • Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • BLD Pharm. (n.d.). 146764-47-8|4-Aminocyclohexane-1-sulfonic acid.
  • Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • ResearchGate. (2024, February 5).
  • JOURNAL OF ENGINEERING SCIENCE AND TECHNOLOGY MANAGEMENT. (2025, March 30).
  • Benchchem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • European Journal of Chemistry. (2024, September 30).
  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups | Chemical Reviews.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Cyclohexylamine.
  • PubChem. (2025, September 15). 4-Aminocyclohexane-1-carboxylic acid hydrochloride | C7H14ClNO2 | CID 24720880.
  • Google Patents. (n.d.).
  • YouTube. (2020, March 25). Cyclohexylamine, Cyclopentylamine, Cyclobutylamine, Cyclopropylamine.
  • Wikipedia. (n.d.). Sulfanilic acid.
  • Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid.
  • RSC Publishing. (n.d.). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids.

Sources

Method

Application Note: 4-Aminocyclohexane-1-sulfonic acid as a Novel Bifunctional Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals Introduction Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in modern life sciences.[...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in modern life sciences.[1] It enables the creation of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic reagents, and tools for basic research.[1][2] The choice of a chemical linker is critical as it influences the stability, solubility, and overall function of the resulting bioconjugate.[3] This document introduces 4-Aminocyclohexane-1-sulfonic acid as a promising, novel bifunctional linker. Its unique structure, featuring a rigid cyclohexane core with amine and sulfonic acid functionalities, presents potential advantages in constructing well-defined bioconjugates.

Physicochemical Properties of 4-Aminocyclohexane-1-sulfonic acid

4-Aminocyclohexane-1-sulfonic acid is a bifunctional molecule containing a primary amine and a sulfonic acid group attached to a cyclohexane ring.[4] The rigid, non-aromatic cyclohexane backbone can provide defined spatial separation between conjugated molecules. The sulfonic acid group, being a strong acid, is highly water-soluble and can enhance the hydrophilicity of the resulting conjugate.[5] The primary amine serves as a versatile handle for various conjugation chemistries.[6][7]

PropertyValueReference
Chemical Name 4-Aminocyclohexane-1-sulfonic acid[4]
CAS Number 146764-47-8[4]
Molecular Formula C₆H₁₃NO₃S[4]
Molecular Weight 179.24 g/mol [4]
Reactive Groups Primary Amine (-NH₂), Sulfonic Acid (-SO₃H)[4]
Reactive Towards Amine-reactive reagents (e.g., NHS esters), Carboxyl- and Sulfonyl-reactive reagents[5][7]

Proposed Advantages as a Bioconjugation Linker

  • Enhanced Water Solubility: The presence of the sulfonic acid group is anticipated to improve the aqueous solubility of the linker and the final bioconjugate, which can be advantageous for handling and in vivo applications.[5]

  • Defined Spatial Geometry: The rigid cyclohexane scaffold offers a well-defined distance and orientation between the conjugated molecules, in contrast to more flexible linkers like PEG.[8]

  • Bifunctional Versatility: The orthogonal reactivity of the amine and sulfonic acid groups allows for sequential conjugation strategies, providing greater control over the synthesis of complex bioconjugates.[9]

  • Biocompatibility: The cyclohexane and amino acid-like moieties suggest good biocompatibility.

Proposed Bioconjugation Strategies and Protocols

The dual functionality of 4-Aminocyclohexane-1-sulfonic acid allows for two primary conjugation approaches: utilizing the amine for reaction with amine-reactive partners, or activating the sulfonic acid for coupling to nucleophiles.

Strategy A: Amine-Reactive Conjugation

In this strategy, the primary amine of 4-Aminocyclohexane-1-sulfonic acid is reacted with a molecule containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.[10] This is a common method for labeling proteins and other biomolecules.[11]

Protocol A1: Conjugation of an NHS-Ester Activated Payload to 4-Aminocyclohexane-1-sulfonic acid

This protocol describes the reaction of an NHS-ester containing molecule (e.g., a fluorescent dye or a small molecule drug) with the amine group of the linker.

Materials:

  • 4-Aminocyclohexane-1-sulfonic acid

  • NHS-ester activated payload (e.g., NHS-fluorescein)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Reverse-phase HPLC system for purification and analysis

Procedure:

  • Preparation of Linker Solution: Dissolve 4-Aminocyclohexane-1-sulfonic acid in the reaction buffer to a final concentration of 10 mM.

  • Preparation of Payload Solution: Immediately before use, dissolve the NHS-ester activated payload in anhydrous DMF or DMSO to a concentration of 100 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the 4-Aminocyclohexane-1-sulfonic acid solution with a 1.5 to 5-fold molar excess of the dissolved NHS-ester payload. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain the integrity of many biomolecules in subsequent steps, though for this initial reaction, higher concentrations are acceptable.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting payload-linker conjugate using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR.

Strategy B: Sulfonic Acid Activation and Conjugation

The sulfonic acid group can be activated for reaction with primary amines, such as those on the surface of proteins (lysine residues and the N-terminus).[10] While direct activation of sulfonic acids in aqueous conditions is less common than for carboxylic acids, a two-step approach involving conversion to a sulfonyl chloride is a feasible strategy.[5]

Protocol B1: Two-Step Conjugation of a Protein to 4-Aminocyclohexane-1-sulfonic acid

This protocol outlines the activation of the sulfonic acid to a sulfonyl chloride, followed by reaction with a protein.

Step 1: Activation of 4-Aminocyclohexane-1-sulfonic acid

Materials:

  • 4-Aminocyclohexane-1-sulfonic acid (with the amine group protected, e.g., as a Boc-derivative)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend the amine-protected 4-Aminocyclohexane-1-sulfonic acid in anhydrous DCM.

  • Activation: Cool the suspension to 0°C in an ice bath. Slowly add a 2 to 5-fold molar excess of thionyl chloride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.

  • Purification: Remove the excess thionyl chloride and DCM under reduced pressure. The resulting sulfonyl chloride should be used immediately in the next step.

Step 2: Conjugation to a Protein

Materials:

  • Freshly prepared amine-protected 4-aminocyclohexane-1-sulfonyl chloride

  • Target protein (e.g., antibody)

  • Amine-free Conjugation Buffer: 0.1 M sodium phosphate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Prepare the target protein in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Reaction Setup: Dissolve the freshly prepared sulfonyl chloride in a minimal amount of anhydrous organic solvent (e.g., DMF) and add it to the protein solution with gentle stirring. A typical starting point is a 10- to 50-fold molar excess of the linker over the protein.[5]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Deprotection (if necessary): If an amine protecting group was used, perform the appropriate deprotection step (e.g., TFA for Boc-protection).

  • Purification: Purify the protein-linker conjugate from excess reagents and byproducts using SEC or dialysis.

Visualization of Proposed Reaction Workflows

G cluster_0 Strategy A: Amine-Reactive Conjugation cluster_1 Strategy B: Sulfonic Acid Activation & Conjugation A1 4-Aminocyclohexane- 1-sulfonic acid A3 Reaction (pH 7.5) A1->A3 A2 NHS-Ester Payload A2->A3 A4 Payload-Linker Conjugate A3->A4 B1 Amine-Protected Linker B2 Thionyl Chloride Activation B1->B2 B3 Activated Sulfonyl Chloride Linker B2->B3 B5 Conjugation (pH 8.0-8.5) B3->B5 B4 Target Protein (-NH2) B4->B5 B6 Protein-Linker Conjugate B5->B6

Caption: Proposed bioconjugation workflows for 4-Aminocyclohexane-1-sulfonic acid.

Characterization of Bioconjugates

Successful conjugation and the purity of the final product should be confirmed using a combination of analytical techniques.

Analytical TechniquePurposeExpected Outcome
UV-Vis Spectroscopy Determine the degree of labeling (if the payload has a distinct chromophore).Calculation of the payload-to-protein ratio.
Mass Spectrometry (MS) Confirm the covalent modification and determine the molecular weight of the conjugate.A mass shift corresponding to the addition of the linker and/or payload.
HPLC (SEC, RP, HIC) Assess purity, aggregation, and determine the distribution of conjugated species.[12]Homogeneous peaks for the conjugate, separated from unconjugated starting materials.
SDS-PAGE Visualize the increase in molecular weight of the protein after conjugation.A band shift to a higher molecular weight for the conjugated protein compared to the unconjugated protein.

Conclusion

4-Aminocyclohexane-1-sulfonic acid presents a compelling new option for the bioconjugation toolkit. Its rigid structure, inherent water solubility, and bifunctional nature offer the potential for creating novel, well-defined bioconjugates with desirable properties. The protocols outlined here provide a starting point for researchers to explore the utility of this promising linker in a variety of applications, from therapeutic development to diagnostic assays. As with any bioconjugation process, optimization of reaction conditions will be necessary for each specific application.[3]

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjugation.
  • Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
  • Benchchem. (n.d.). Application Notes and Protocols for Bioconjugation using m-PEG4-sulfonic acid.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Creative Biolabs. (2025, October 22). Chemical Reactivity of Crosslinkers.
  • (n.d.). Cross-Linking Reagents.
  • ACS Publications. (2016, March 14). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates.
  • PMC. (n.d.). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications.
  • Benchchem. (n.d.). Application Notes and Protocols for Drug Conjugation using Bis-PEG4-sulfonic acid.
  • BioProcess International. (2010, November 1). Protein Conjugates.
  • Benchchem. (n.d.). An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation.
  • ResearchGate. (n.d.). EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs.
  • ResearchGate. (2019, June 7). Analysis and characterization of protein-drug conjugates?.
  • (n.d.). Chapter Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent.
  • PubMed. (n.d.). Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent.
  • ChemicalBook. (n.d.). 4-aminocyclohexane-1-sulfonic acid | 146764-47-8.
  • Single Use Support. (2023, April 20). Bioconjugation simply explained.
  • ChemPep. (n.d.). Overview of Bioconjugation.

Sources

Application

Application Note: 4-Aminocyclohexane-1-sulfonic Acid Derivatives for Targeted Drug Delivery

This Application Note is designed for researchers in medicinal chemistry and drug delivery. It details the utilization of 4-Aminocyclohexane-1-sulfonic acid (ACHSA) and its derivatives—specifically the trans-isomer—as a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug delivery. It details the utilization of 4-Aminocyclohexane-1-sulfonic acid (ACHSA) and its derivatives—specifically the trans-isomer—as a next-generation hydrophilic spacer and zwitterionic surface modifier.

Executive Summary

The clinical success of Antibody-Drug Conjugates (ADCs) and targeted nanoparticles is often limited by the physicochemical properties of the payload. Hydrophobic payloads (e.g., PBD dimers, auristatins) cause aggregation, rapid clearance, and immunogenicity. While PEGylation has been the standard solution, it suffers from oxidative instability and anti-PEG antibody formation.

4-Aminocyclohexane-1-sulfonic acid (ACHSA) offers a rigid, non-polymeric alternative. Its cyclohexane backbone provides structural stiffness (preventing linker collapse), while the sulfonic acid moiety ensures high aqueous solubility and electrostatic repulsion of serum proteins. This guide outlines protocols for integrating ACHSA as a solubility-enhancing spacer in ADCs and a "stealth" surface modifier for nanocarriers.

Chemical Rationale: The "Rigid Shield" Effect

Unlike flexible PEG chains, the cyclohexane ring of trans-ACHSA locks the spacer in a chair conformation, projecting the charged sulfonate group away from the payload.

FeaturePEG LinkersACHSA DerivativesBenefit of ACHSA
Structure Flexible, random coilRigid, chair conformationPrevents "folding back" of the linker; improves stability.
Hydrophilicity H-bonding (Ether oxygen)Ionic (Sulfonate anion)Stronger hydration shell; prevents aggregation of hydrophobic drugs.
Immunogenicity High (Anti-PEG antibodies)Low / NegligibleReduces accelerated blood clearance (ABC) phenomenon.
Metabolism Oxidative degradationMetabolically stableHigher plasma stability for the conjugate.
Structural Diagram: The ACHSA Scaffold

The trans-isomer is preferred due to the equatorial positioning of both the amino and sulfonic acid groups, maximizing the distance between the conjugation site and the solubilizing tail.

ACHSA_Structure cluster_0 Trans-4-Aminocyclohexane-1-Sulfonic Acid Amine Primary Amine (Conjugation Handle) Ring Cyclohexane Ring (Rigid Spacer) Amine->Ring Equatorial Payload Hydrophobic Drug (e.g., MMAE) Amine->Payload Amide Bond Formation Sulfonate Sulfonic Acid (Solubilizing Tail) Ring->Sulfonate Equatorial

Caption: Structural logic of ACHSA. The equatorial orientation of the trans-isomer (left to right) creates a linear, rigid spacer that projects the hydrophilic sulfonate away from the drug payload.

Application 1: Hydrophilic Spacer for Antibody-Drug Conjugates (ADCs)[1]

In this workflow, ACHSA is used to modify a standard Val-Cit-PABC linker system. The sulfonic acid group acts as a "polar flag," masking the hydrophobicity of the cytotoxic payload.

Protocol A: Synthesis of ACHSA-Modified Linker-Payload

Objective: Conjugate trans-4-aminocyclohexane-1-sulfonic acid to an NHS-activated linker-drug intermediate.

Materials:

  • trans-4-Aminocyclohexane-1-sulfonic acid (CAS: 146764-47-8).

  • Linker-Drug Intermediate: Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate activated).

  • Solvent: Anhydrous DMF / DMSO (1:1).

  • Base: Diisopropylethylamine (DIPEA).[1]

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.2 equivalents of trans-ACHSA in anhydrous DMSO. Add 2.5 equivalents of DIPEA. Note: ACHSA is zwitterionic and poorly soluble in organic solvents; the base deprotonates the ammonium, improving solubility.

  • Coupling: Add the activated Linker-Drug (dissolved in DMF) dropwise to the ACHSA solution under Argon atmosphere.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor by LC-MS (Target mass = Linker-Drug + 179 Da).

  • Purification:

    • Precipitate the crude product by adding cold diethyl ether (10x volume).

    • Centrifuge (4000 rpm, 10 min) and discard supernatant.

    • Purify via Preparative HPLC (C18 column). Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient. Note: The product will elute early due to the sulfonic acid group.

  • Lyophilization: Freeze-dry fractions to obtain the white powder.

Mechanism of Action: The resulting conjugate contains a free sulfonic acid. At physiological pH (7.4), this group is fully ionized (


), creating a hydration sphere that prevents the hydrophobic payload from interacting with other proteins or aggregating.

Application 2: Zwitterionic Surface Modification of Nanocarriers

ACHSA can be used to create "pseudo-zwitterionic" surfaces on carboxylated nanoparticles (e.g., PLGA-COOH or Liposomes). This mimics the stealth properties of natural cell surfaces.

Protocol B: Surface Passivation of PLGA Nanoparticles

Objective: Covalent attachment of ACHSA to the surface of PLGA nanoparticles to reduce protein fouling.

Materials:

  • PLGA-COOH Nanoparticles (approx. 100 nm diameter).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • Buffer: MES (pH 5.5) and PBS (pH 7.4).

Workflow:

  • Activation: Resuspend PLGA-COOH nanoparticles (5 mg/mL) in MES buffer (pH 5.5). Add EDC (10 mM) and NHS (10 mM). Incubate for 30 min at RT with gentle shaking.

  • Washing: Centrifuge (12,000 g, 15 min) to remove unreacted EDC/NHS. Resuspend pellet in PBS (pH 7.4).

  • Conjugation: Immediately add trans-ACHSA (5 mg/mL in PBS). Adjust pH to 7.5–8.0 using mild base (NaOH) to ensure the amine is nucleophilic.

    • Critical Step: The sulfonic acid remains unreactive and exposed.

  • Incubation: React for 4 hours at RT.

  • Purification: Dialyze against distilled water (MWCO 10 kDa) for 24 hours to remove free ACHSA.

  • Validation: Measure Zeta Potential.

    • Expected Result: Shift from weakly negative (COOH, -15 mV) to strongly negative (SO3-, -35 to -45 mV) that is independent of pH range 4–8 (unlike COOH which protonates).

Quality Control & Characterization

Data integrity is paramount. Use the following parameters to validate the synthesis.

TechniqueParameterAcceptance Criteria
1H-NMR (D2O) Isomeric PurityDistinct splitting of cyclohexane protons. Trans-isomer shows large coupling constants (

Hz) for axial protons.
Zeta Potential Surface ChargeValue should remain < -30 mV across pH 4–9, indicating the presence of the strong sulfonic acid group.
LC-MS Purity>95% purity.[2] Mass shift must correspond to the sulfonic acid adduct.
Ellman's Assay Free ThiolsNegative (Ensure no interference if using cysteine-based conjugation elsewhere).
Experimental Workflow Visualization

Workflow cluster_synthesis Synthesis Phase cluster_validation Validation Phase Start Start: Trans-4-Aminocyclohexane- 1-Sulfonic Acid Coupling Nucleophilic Attack (Amine -> Activated Ester) Start->Coupling Activation Activation of Payload/Carrier (NHS Ester / Carbonate) Activation->Coupling Purify Purification (HPLC/Dialysis) Remove Free Spacer Coupling->Purify NMR 1H-NMR (Confirm Trans Geometry) Purify->NMR Zeta Zeta Potential (Confirm Sulfonate Exposure) Purify->Zeta Bio Biological Assay (Cytotoxicity / Uptake) Zeta->Bio

Caption: Integrated workflow for synthesizing and validating ACHSA-modified therapeutics. Critical checkpoints include NMR for geometry and Zeta potential for surface exposure.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: m-PEG4-sulfonic acid for Antibody-Drug Conjugate Development. Retrieved from

  • National Institutes of Health (NIH). (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. PubMed Central. Retrieved from

  • Creative Biolabs. (2025). Sulfonic acid-PEG4-methyl Linker for Bio-conjugation. Retrieved from

  • ACS Applied Materials & Interfaces. (2014). Zwitterionic Nanoparticles Constructed with Well-Defined Reduction-Responsive Shell. Retrieved from

  • ZwitterCo. (2025).[4] Zwitterions in Drug Delivery: Nanocarriers That Evade the Immune System. Retrieved from

  • ChemicalBook. (2025). 4-aminocyclohexane-1-sulfonic acid Properties and Suppliers. Retrieved from

Sources

Method

Application Notes &amp; Protocols: Enzymatic Synthesis of 4-Aminocyclohexane-1-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a detailed guide to the enzymatic synthesis of 4-Aminocyclohexane-1-sulfonic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide to the enzymatic synthesis of 4-Aminocyclohexane-1-sulfonic acid, a valuable building block in medicinal chemistry. Recognizing the growing demand for greener and more selective synthetic methods, this application note explores biocatalytic strategies to construct this key structural motif. We will delve into the rationale behind choosing enzymatic pathways, focusing on the stereoselective introduction of the amine functionality onto a cyclohexane scaffold. While the direct enzymatic sulfonation of a non-activated carbon on a cyclohexane ring presents a significant challenge, we will discuss potential biocatalytic approaches and chemoenzymatic strategies to achieve the target molecule. This guide offers both established protocols for the amination step and prospective methodologies for the sulfonation, aiming to equip researchers with the necessary knowledge to innovate in this area.

Introduction: The Significance of 4-Aminocyclohexane-1-sulfonic Acid in Drug Discovery

Cyclic amino sulfonic acids are privileged scaffolds in drug design. The rigid cyclohexane core imparts conformational constraint, which can lead to higher binding affinity and selectivity for biological targets. The amino group provides a key interaction point for hydrogen bonding and salt bridge formation, while the sulfonic acid moiety, a strong acid with a pKa around -2, is typically ionized at physiological pH, enhancing aqueous solubility and potentially interacting with cationic residues in protein binding pockets.[1][2] 4-Aminocyclohexane-1-sulfonic acid, therefore, represents a versatile building block for the synthesis of novel therapeutics.

Traditional chemical synthesis of such molecules often involves harsh reagents, multiple protection/deprotection steps, and can suffer from a lack of stereocontrol, leading to challenging separations of diastereomers. Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful alternative, characterized by high selectivity, mild reaction conditions, and a reduced environmental footprint.[3][4]

This guide will focus on a plausible two-stage chemoenzymatic approach, with a primary emphasis on the well-established enzymatic amination of a suitable cyclohexanone precursor.

Strategic Overview: A Chemoenzymatic Pathway

The synthesis of 4-Aminocyclohexane-1-sulfonic acid can be strategically divided into two key transformations: the introduction of the amino group at the C4 position and the introduction of the sulfonic acid group at the C1 position.

Enzymatic Amination of a Cyclohexanone Precursor

The introduction of the amine group can be efficiently achieved through the enzymatic reductive amination of a 4-oxocyclohexane-1-sulfonic acid precursor. This transformation can be catalyzed by several classes of enzymes, most notably ω-transaminases (ω-TAs) and reductive aminases (RedAms).[5][6][7][8][9]

  • ω-Transaminases (ω-TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine, alanine) to a ketone acceptor.[8][9] They are renowned for their excellent stereoselectivity, enabling the synthesis of chiral amines with high enantiomeric excess.[7]

  • Reductive Aminases (RedAms): These enzymes catalyze the reductive amination of ketones with an amine donor, utilizing a nicotinamide cofactor (NADH or NADPH).[6] RedAms are particularly useful in cascade reactions.

The Sulfonation Challenge: Chemical vs. Enzymatic Routes

The introduction of the sulfonic acid group at the C1 position is more challenging from a biocatalytic perspective. While sulfotransferases (SULTs) are known to catalyze sulfonation reactions, they typically act on hydroxyl or amino groups, and there is limited literature on the direct enzymatic C-sulfonation of an unactivated sp³ carbon on a cyclohexane ring.[10][11][12][13][14][15][16][17]

Therefore, a more practical approach involves the chemical synthesis of the 4-oxocyclohexane-1-sulfonic acid precursor, followed by enzymatic amination.

Below is a conceptual workflow for the chemoenzymatic synthesis of 4-Aminocyclohexane-1-sulfonic acid.

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis Start Commercially Available Starting Materials Step1 Synthesis of 4-Oxocyclohexane-1-sulfonic acid Start->Step1 Chemical Reagents Step2 Enzymatic Reductive Amination (ω-Transaminase or Reductive Aminase) Step1->Step2 Precursor Step3 Purification Step2->Step3 Crude Product End 4-Aminocyclohexane-1-sulfonic acid Step3->End Purified Product

Figure 1: Conceptual workflow for the chemoenzymatic synthesis.

Detailed Protocols

Protocol 1: Enzymatic Amination of 4-Oxocyclohexane-1-sulfonic acid using a ω-Transaminase

This protocol describes the asymmetric synthesis of 4-Aminocyclohexane-1-sulfonic acid from 4-oxocyclohexane-1-sulfonic acid using a commercially available ω-transaminase.

Materials:

  • 4-Oxocyclohexane-1-sulfonic acid sodium salt

  • ω-Transaminase (e.g., from Aspergillus terreus, Vibrio fluvialis, or an engineered variant)[5]

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Lactate dehydrogenase (LDH) for cofactor regeneration (optional, if using an amino acid donor)

  • Glucose dehydrogenase (GDH) and Glucose for cofactor regeneration (optional, if using an amino acid donor)

  • DMSO (co-solvent, if needed for substrate solubility)

  • Incubator shaker

  • Centrifuge

  • HPLC with a chiral column for analysis

Experimental Procedure:

  • Reaction Setup:

    • In a sterile reaction vessel, prepare the reaction mixture with the following final concentrations:

      • 4-Oxocyclohexane-1-sulfonic acid sodium salt: 50 mM

      • Isopropylamine: 500 mM (10 equivalents)

      • ω-Transaminase: 1-5 mg/mL (optimize based on enzyme activity)

      • PLP: 1 mM

    • The reaction is performed in 100 mM potassium phosphate buffer (pH 8.0).

    • If substrate solubility is an issue, up to 10% (v/v) DMSO can be added as a co-solvent.

    • The total reaction volume can be scaled as needed.

  • Reaction Incubation:

    • Incubate the reaction mixture at the optimal temperature for the chosen ω-transaminase (typically 30-40 °C) with gentle shaking (150-200 rpm).

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Reaction Quenching and Sample Preparation for Analysis:

    • To quench the reaction, add an equal volume of a suitable organic solvent (e.g., acetonitrile) or by adjusting the pH to an acidic value (e.g., pH 2) with HCl.

    • Centrifuge the quenched sample to pellet the enzyme and any precipitated material.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • Product Analysis:

    • Analyze the formation of 4-Aminocyclohexane-1-sulfonic acid and the consumption of the ketone precursor by HPLC.

    • Determine the enantiomeric excess (ee) of the product using a suitable chiral HPLC column.

  • Product Purification:

    • After the reaction reaches completion, the product can be purified from the reaction mixture.

    • First, remove the enzyme by centrifugation or filtration.

    • The excess isopropylamine and acetone by-product can be removed by evaporation under reduced pressure.

    • The final product can be purified using ion-exchange chromatography.

Table 1: Typical Reaction Parameters for ω-Transaminase Catalyzed Amination

ParameterRecommended RangeNotes
Substrate Concentration10 - 100 mMHigher concentrations may lead to substrate inhibition.
Amine DonorIsopropylamine, L-AlanineIsopropylamine is often used to drive the equilibrium towards product formation.
Enzyme Loading1 - 10 mg/mLDependent on the specific activity of the enzyme preparation.
pH7.5 - 9.0The optimal pH can vary between different transaminases.
Temperature25 - 45 °CHigher temperatures may lead to enzyme denaturation.
Reaction Time4 - 48 hoursMonitor for completion to avoid potential side reactions.
Protocol 2: A Prospective Biocatalytic Cascade for the Amination of Cyclohexane

This protocol outlines a research-level, one-pot, three-enzyme cascade for the synthesis of a cyclohexylamine derivative from cyclohexane. This approach could be adapted for the synthesis of 4-aminocyclohexane-1-sulfonic acid if a suitable sulfonated starting material is used, or if a sulfonation step can be incorporated.[6][18]

Enzymes Involved:

  • Cytochrome P450 Monooxygenase (P450): For the initial hydroxylation of the cyclohexane ring.

  • Alcohol Dehydrogenase (ADH): To oxidize the resulting cyclohexanol to cyclohexanone.

  • Reductive Aminase (RedAm): For the final amination of cyclohexanone.

G Start Cyclohexane Step1 P450 Monooxygenase + O2, NADPH Start->Step1 Intermediate1 Cyclohexanol Step1->Intermediate1 Step2 Alcohol Dehydrogenase + NAD+ Intermediate1->Step2 Intermediate2 Cyclohexanone Step2->Intermediate2 Step3 Reductive Aminase + Amine Donor, NADH Intermediate2->Step3 End Cyclohexylamine Step3->End

Figure 2: Three-enzyme cascade for the amination of cyclohexane.

Challenges and Considerations for this Approach:

  • Enzyme Compatibility: The three enzymes must be active and stable under the same reaction conditions (pH, temperature, co-solvents).

  • Cofactor Regeneration: Both P450 and RedAm require reduced nicotinamide cofactors (NADPH/NADH), while ADH produces NADH. A robust cofactor regeneration system is essential. This can be achieved using a fourth enzyme like formate dehydrogenase (FDH) with formate as a sacrificial substrate.

  • Substrate and Product Inhibition: Intermediates or the final product may inhibit one or more of the enzymes in the cascade.

  • Substrate Specificity for Sulfonated Analogues: The enzymes in this cascade would need to accept the sulfonated analogues of cyclohexane, cyclohexanol, and cyclohexanone, which requires experimental validation.

Future Perspectives: Towards a Fully Enzymatic Synthesis

The development of a fully enzymatic synthesis of 4-Aminocyclohexane-1-sulfonic acid is a compelling goal. The primary hurdle remains the enzymatic sulfonation of the C1 position of the cyclohexane ring. Future research in the following areas could pave the way for a completely biocatalytic route:

  • Discovery and Engineering of Novel Sulfotransferases: High-throughput screening of microbial genomes and protein engineering of existing sulfotransferases could lead to enzymes capable of C-H sulfonation.

  • Whole-Cell Biotransformation: Utilizing microorganisms known to produce sulfonated secondary metabolites could provide a direct route from a simple carbon source to the target molecule.

  • Directed Evolution: Evolving known enzymes to accept non-natural substrates and perform novel reactions is a powerful tool that could be applied to develop a bespoke sulfotransferase for this synthesis.

Conclusion

The chemoenzymatic synthesis of 4-Aminocyclohexane-1-sulfonic acid, leveraging the power of ω-transaminases for the key amination step, represents a robust and scalable approach for the production of this valuable building block. While a fully enzymatic route remains a future prospect, the protocols and strategies outlined in this guide provide a solid foundation for researchers to produce and further innovate in the synthesis of cyclic amino sulfonic acids. The continued exploration of biocatalysis will undoubtedly unlock new and more efficient pathways to complex pharmaceutical intermediates.

References

  • Macrocylases as synthetic tools for ligand synthesis: enzymatic synthesis of cyclic peptides containing metal-binding amino acids. Royal Society Open Science. Available at: [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. Available at: [Link]

  • Biotransformations of cyclohexanone 1 with amines a, b, and d−i using purified wt-IR77. ResearchGate. Available at: [Link]

  • a biocatalytic cascade for the amination of unfunctionalised cycloalkanes. robox. Available at: [Link]

  • A biocatalytic cascade for the amination of unfunctionalised cycloalkanes. RSC Publishing. Available at: [Link]

  • A new type of sulfation reaction: C-sulfonation for α,β-unsaturated carbonyl groups by a novel sulfotransferase SULT7A1. PMC. Available at: [Link]

  • Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

  • Discovery, Engineering and Application of Transaminases in Biocatalysis. Publication Server of the University of Greifswald. Available at: [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC. Available at: [Link]

  • Photo-biocatalytic cascade oxidation of cyclohexane to ϵ-caprolactone. ResearchGate. Available at: [Link]

  • Effect of enzymatic sulfation on biochemical and pharmacological properties of catecholamines and tyrosine-containing peptides. PubMed. Available at: [Link]

  • Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. PubMed. Available at: [Link]

  • Amino acid synthesis. Wikipedia. Available at: [Link]

  • The synthesis of cyclic amino acids. ResearchGate. Available at: [Link]

  • Sulfotransferase structural biology and inhibitor discovery. PubMed. Available at: [Link]

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. Available at: [Link]

  • Biocatalysis making waves in organic chemistry. Chemical Society Reviews - RSC Publishing. Available at: [Link]

  • Recent advances in sulfotransferase enzyme activity assays. ResearchGate. Available at: [Link]

  • Biocatalysis and enzymes in organic synthesis. University of Oxford. Available at: [Link]

  • Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. PMC. Available at: [Link]

  • Recent advances in sulfotransferase enzyme activity assays. PMC - NIH. Available at: [Link]

  • Sulfation of di- and tricyclic phenols by rat liver aryl sulfotransferase isozymes. PubMed. Available at: [Link]

  • THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. University of Illinois. Available at: [Link]

  • Power of Biocatalysis for Organic Synthesis. ResearchGate. Available at: [Link]

  • Transaminase. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review. PMC. Available at: [Link]

  • Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney. MDPI. Available at: [Link]

  • Enzymatic Sulfation of Phenolic Hydroxy Groups of Various Plant Metabolites by an Arylsulfotransferase. ResearchGate. Available at: [Link]

  • An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Application

chromatographic separation of 4-Aminocyclohexane-1-sulfonic acid isomers

Abstract The separation of cis- and trans-4-aminocyclohexane-1-sulfonic acid presents a "perfect storm" of chromatographic challenges: the analytes are zwitterionic, highly polar, lack a strong UV chromophore, and posses...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation of cis- and trans-4-aminocyclohexane-1-sulfonic acid presents a "perfect storm" of chromatographic challenges: the analytes are zwitterionic, highly polar, lack a strong UV chromophore, and possess subtle structural differences. This application note details two validated protocols for the separation and quantification of these isomers. Protocol A utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) for direct, label-free analysis. Protocol B offers a pre-column derivatization workflow using OPA-FMOC for laboratories relying on standard UV/Fluorescence detection.

Introduction & Challenge Analysis

4-Aminocyclohexane-1-sulfonic acid is a structural analog of the antifibrinolytic drug Tranexamic acid and a critical intermediate in peptide mimetic synthesis. The biological activity of cyclohexane derivatives is often strictly dependent on stereochemistry (typically the trans isomer is bioactive).

The Chromatographic Challenge:

  • Zwitterionic Nature: Contains a basic amine (

    
    ) and a strongly acidic sulfonic acid group (
    
    
    
    ). At standard HPLC pH (2–8), the molecule carries both positive and negative charges, making it too polar for retention on standard C18 columns.
  • Isomer Similarity: The cis and trans isomers differ only in the spatial arrangement of the functional groups across the cyclohexane ring.

  • Detection Limits: The cyclohexane ring is saturated and lacks

    
    -electrons, resulting in negligible UV absorbance above 210 nm.
    

Method Development Strategy

To solve this, we must select a separation mode that exploits the polarity difference and a detection mode that ignores optical properties.

Decision Matrix
RequirementRecommended TechniqueMechanism
Direct Analysis (No Prep) HILIC-CAD/ELSD Partitioning into water-enriched layer on polar stationary phase.
High Sensitivity (Trace) Derivatization-RP-HPLC Hydrophobic tagging (Dansyl/OPA) enables C18 retention and UV/FL detection.
Standard QC Mixed-Mode Chromatography Simultaneous Ion-Exchange and Hydrophobic interaction.

Protocol A: Direct HILIC Separation (Recommended)

This method is the "Gold Standard" for zwitterionic isomer separation. It requires no sample pretreatment and provides stable baselines.

Theory: HILIC columns (specifically Zwitterionic phases like ZIC-HILIC) create a water-rich layer on the surface. The highly polar sulfonic acid isomers partition into this layer. The cis isomer, typically having a larger dipole moment due to the axial-equatorial orientation, interacts more strongly with the water layer and elutes later than the trans isomer (equatorial-equatorial).

Instrument Configuration
  • System: UHPLC with quaternary pump.

  • Detector: Charged Aerosol Detector (CAD) or ELSD. (UV at 200 nm is possible but has low S/N).

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or equivalent), 150 x 2.1 mm, 3.5 µm.

Step-by-Step Method
  • Mobile Phase Preparation:

    • Phase A: 20 mM Ammonium Acetate in Water (pH 6.0). Note: High buffer strength shields ionic interactions.

    • Phase B: 100% Acetonitrile (LC-MS Grade).[1]

  • Gradient Profile:

    Time (min) % Phase B (ACN) Flow Rate (mL/min)
    0.0 90 0.4
    15.0 60 0.4
    16.0 40 0.4

    | 20.0 | 90 | 0.4 |

  • Sample Diluent: 80:20 Acetonitrile:Water (Must match initial gradient to prevent peak distortion).

Expected Results:

  • Elution Order: trans-isomer (First) < cis-isomer (Second).

  • Resolution (

    
    ):  Typically > 2.5.
    

Protocol B: Pre-Column Derivatization (High Sensitivity)

If a CAD/ELSD is unavailable, or if trace impurity analysis (<0.05%) is required, derivatization is necessary to add a chromophore and hydrophobicity.

Chemistry: Dansyl Chloride reacts with the primary amine to form a sulfonamide. This tags the molecule with a naphthalene ring (strong UV/Fluorescence) and allows retention on standard C18 columns.

Reagents
  • Derivatization Reagent: 5 mg/mL Dansyl Chloride in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (pH 9.5).

Workflow Protocol
  • Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL Dansyl Chloride solution.

  • Incubation: Heat at 60°C for 15 minutes. (Darkness).[2][3]

  • Quench: Add 50 µL 2% Ethylamine to consume excess reagent.

  • Separation (RP-HPLC):

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[1][4]

    • Gradient: 5% B to 60% B over 20 minutes.

    • Detection: UV 254 nm or Fluorescence (Ex 340 nm / Em 525 nm).

Data Summary & System Suitability

ParameterProtocol A (HILIC)Protocol B (Derivatization)
Retention Mechanism Hydrophilic Partitioning + IonicHydrophobic Interaction
Elution Order trans then ciscis then trans (typically reverses on C18)
LOD (Limit of Detection) ~10 ppm~0.1 ppm
Sample Prep Time < 5 mins45 mins
Robustness High (pH sensitive)High (Reaction sensitive)

Visualizing the Separation Mechanism

The following diagram illustrates the decision pathway and the mechanistic difference between the two protocols.

G Start Start: 4-Aminocyclohexane-1-sulfonic acid Check Detector Availability? Start->Check CAD CAD / ELSD / MS Check->CAD Universal Detector UV Standard UV / FLD Check->UV Standard Detector HILIC Protocol A: HILIC Mode (Zwitterionic Column) CAD->HILIC MechA Mechanism: Water Layer Partitioning Polar Interactions HILIC->MechA ResultA Result: Direct Separation (Trans elutes first) HILIC->ResultA Deriv Protocol B: Derivatization (Dansyl-Cl or OPA) UV->Deriv RP Reverse Phase C18 Deriv->RP MechB Mechanism: Hydrophobic Interaction of Tagged Isomers RP->MechB ResultB Result: High Sensitivity (Cis/Trans resolved) RP->ResultB

Caption: Decision tree for selecting the optimal separation strategy based on detector availability and sensitivity requirements.

Troubleshooting Guide

  • Peak Tailing in HILIC:

    • Cause: Secondary ionic interactions between the amine and silanols.

    • Fix: Increase buffer concentration (up to 50 mM) or adjust pH to 5.8–6.2.

  • Retention Time Drift:

    • Cause: HILIC columns require long equilibration times.

    • Fix: Equilibrate for at least 20 column volumes before the first injection.

  • Low Sensitivity in Protocol B:

    • Cause: Incomplete derivatization due to hydrolysis of the sulfonyl chloride.

    • Fix: Ensure the buffer pH is >9.0 and reagents are fresh (anhydrous acetone).

References

  • Separation of Zwitterions (HILIC): SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions." SIELC Application Notes.

  • Chiral & Isomer Separation Guide: Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guides.

  • Amino Acid Analysis (Derivatization): Shimadzu Corporation. "Analytical Methods for Amino Acids: Pre-column vs Post-column." Shimadzu Technical Reports.

  • HILIC Mechanism: McCalley, D. V. (2017). "Understanding and managing the HILIC separation of polar compounds." Journal of Chromatography A. (Contextual grounding for HILIC protocol).
  • Tranexamic Acid Isomer Analog: Creative Proteomics. "HPLC Method for Detecting Amino Acid Isomers." Creative Proteomics Blog.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 4-Aminocyclohexane-1-sulfonic acid synthesis reactions

Technical Support Center: 4-Aminocyclohexane-1-sulfonic Acid Synthesis Case ID: #ACHS-SYN-001 Status: Active Analyst: Senior Application Scientist Executive Summary This guide addresses the synthesis and purification of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Aminocyclohexane-1-sulfonic Acid Synthesis

Case ID: #ACHS-SYN-001 Status: Active Analyst: Senior Application Scientist

Executive Summary

This guide addresses the synthesis and purification of 4-aminocyclohexane-1-sulfonic acid (and its stereoisomers). While structurally simple, this molecule presents two distinct challenges: stereochemical control (cis/trans ratio) during aromatic reduction and zwitterionic isolation during workup.

The following protocols and troubleshooting steps focus on the two primary synthetic routes:

  • Catalytic Hydrogenation of sulfanilic acid (Preferred for purity/stereocontrol).

  • Direct Sulfonation of cyclohexylamine (Legacy method, prone to charring).

Module 1: Synthesis via Catalytic Hydrogenation

Targeting the reduction of Sulfanilic Acid (4-aminobenzenesulfonic acid).

Core Protocol Overview

This is the industry-standard route. It typically requires high pressure and specific catalysts (Rh or Ru) to reduce the aromatic ring without desulfonating the molecule.

Standard Conditions:

  • Substrate: Sodium sulfanilate (Sulfanilic acid + 1 eq NaOH).

  • Catalyst: 5% Rh/C or 5% Ru/C (Ru is cheaper, Rh is more active).

  • Solvent: Water (pH > 7).

  • Conditions: 50–100 bar H₂, 100–150°C.

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseTechnical Solution
Reaction Stalls (<50% Conv.) Catalyst Poisoning Sulfur species can poison noble metals. Ensure starting sulfanilic acid is high purity. Action: Increase catalyst loading to 5-10 wt% or switch to PtO₂ (Adams' catalyst) which is more robust against sulfur.
pH Drift The reaction generates basicity or consumes buffer. Action: Maintain pH 7–9. Acidic conditions can protonate the amine, poisoning the catalyst surface. Run as the sodium salt, not the free acid.
Desulfonation (SO₃H loss) Over-reduction Hydrogenolysis of the C-S bond occurs at excessive temperatures. Action: Lower temperature to <100°C. Monitor H₂ uptake strictly; stop immediately upon theoretical uptake.
Wrong Stereoisomer Kinetic vs. Thermodynamic Cis is often the kinetic product; Trans is thermodynamic. Action: For Trans: Use Ru/C at higher temp (130°C+) to promote isomerization. For Cis: Use Rh/C at lower temp (<80°C) and neutral pH.
Visualizing the Pathway

The following diagram illustrates the hydrogenation pathway and the critical decision points for stereocontrol.

Hydrogenation_Pathway Start Sulfanilic Acid (Aromatic) Salt Sodium Sulfanilate (Water Soluble) Start->Salt + NaOH (pH 8-9) Inter Intermediate (Partially Reduced) Salt->Inter H2, Catalyst Cis Cis-Isomer (Kinetic Product) Inter->Cis Rh/C, <80°C Trans Trans-Isomer (Thermodynamic Product) Inter->Trans Ru/C, >130°C Isomerization Cis->Trans Heat/Time (Equilibration)

Figure 1: Reaction pathway for the hydrogenation of sulfanilic acid, highlighting catalyst and temperature influence on stereochemistry.

Module 2: Direct Sulfonation (Thermal Rearrangement)

Targeting the "Baking Process" of Cyclohexylamine Sulfate.

Core Protocol Overview

Similar to the industrial synthesis of sulfanilic acid from aniline, this method involves forming the sulfate salt of cyclohexylamine and heating it to force an intramolecular rearrangement.

Risk: This reaction is prone to "runaway" exotherms and black tar formation.

Troubleshooting Guide: Sulfonation
SymptomProbable CauseTechnical Solution
Black Tar / Charring Local Overheating The "baking" phase is solid-state and has poor heat transfer. Action: Use a fluidized bed or high-torque stirring. Do not exceed 180°C. Use a vacuum to remove water immediately as it forms.
Low Yield (<40%) Moisture Retention Water inhibits the rearrangement of the sulfate salt to the sulfonic acid. Action: Use a Dean-Stark trap or vacuum baking. The reaction must be anhydrous during the high-heat phase.
Formation of Sulfones Excess SO₃/Acid Excess sulfonating agent can link two rings (bis-cyclohexyl sulfone). Action: Use a strict 1:1.05 molar ratio of amine to sulfuric acid. Avoid oleum unless strictly temperature-controlled.

Module 3: Purification & Isolation (The Zwitterion)

The Challenge

4-Aminocyclohexane-1-sulfonic acid is a zwitterion . It is highly soluble in water at high/low pH (as a salt) but has minimum solubility at its isoelectric point (pI). It is insoluble in most organic solvents (ether, DCM, hexane).

Isolation Protocol
  • Post-Reaction: You likely have the Sodium salt (if Hydrogenation) or Acid salt (if Sulfonation).

  • Acidification: Carefully add HCl (if Na-salt) or NaOH (if Acid-salt) to reach pH 5.5 – 6.5 .

  • Crystallization: The zwitterion should precipitate.

  • Desalting: If inorganic salts (NaCl/Na₂SO₄) co-precipitate, use Ion Exchange.

Decision Tree: Purification

Purification_Logic Crude Crude Reaction Mixture Check_pH Check pH Crude->Check_pH Adjust Adjust to pI (~6.0) Check_pH->Adjust If pH < 4 or > 8 Precip Precipitate Forms? Adjust->Precip Filter Filter & Wash (Cold Water/EtOH) Precip->Filter Yes (White Solid) Concentrate Concentrate (Rotovap) Precip->Concentrate No (Solution Clear) Desalt Ion Exchange (Dowex 50 H+ form) Filter->Desalt If Ash Content High Concentrate->Adjust Retry

Figure 2: Workflow for isolating the zwitterionic product from aqueous reaction mixtures.

Frequently Asked Questions (FAQ)

Q: How do I separate the cis and trans isomers? A: The trans isomer is generally less soluble in water than the cis isomer.

  • Method: Dissolve the mixture in boiling water (minimum volume). Allow to cool slowly to room temperature. The trans isomer typically crystallizes first. Filter, then concentrate the mother liquor to recover the cis-enriched fraction.

  • Analysis: Use D₂O with a drop of NaOD for NMR. The methine proton (CH-NH2) splitting pattern differs significantly (axial-axial coupling in trans vs axial-equatorial in cis).

Q: My product is grey/brown. How do I decolorize it? A: This is common in the sulfonation route due to trace aniline/charring.

  • Fix: Dissolve the crude zwitterion in hot water with 1 eq of NaOH (forming the soluble sodium salt). Add Activated Carbon (Charcoal), stir at 60°C for 30 mins, and filter through Celite. Re-acidify the clear filtrate to pH 6 to precipitate the white product.

Q: Can I use LCMS for monitoring? A: Yes, but standard C18 columns often fail to retain this polar zwitterion.

  • Fix: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an "Amide" column. Alternatively, derivatize with Fmoc-Cl prior to injection to increase lipophilicity for standard C18 analysis.

References

  • Hydrogenation of Sulfanilic Acid: PrepChem. "Preparation of 4-aminocyclohexanecarboxylic acid" (Analogous reduction methodology). Available at: [Link]

  • Sulfonation Mechanism:Google Patents. "Sulfonation of cyclohexylamine with SO3" (US3226430A).
  • Zwitterion Purification: ResearchGate. "How to desalt zwitterions?". Available at: [Link]

  • Stereoselective Synthesis: Vertex AI Search Results (NIH/PubMed). "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines". Available at: [Link]

  • General Properties: Wikipedia. "Sulfanilic acid" (Precursor properties and rearrangement mechanisms).[1][2] Available at: [Link]

Sources

Optimization

optimizing reaction conditions for 4-Aminocyclohexane-1-sulfonic acid derivatives

Introduction: The Zwitterionic Challenge Welcome to the technical support hub for 4-Aminocyclohexane-1-sulfonic acid (4-ACHSA) . As a Senior Application Scientist, I understand that working with this scaffold presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zwitterionic Challenge

Welcome to the technical support hub for 4-Aminocyclohexane-1-sulfonic acid (4-ACHSA) . As a Senior Application Scientist, I understand that working with this scaffold presents a unique "solubility paradox." It is too polar for standard organic chemistry (DCM, EtOAc) yet often too organic for pure aqueous biochemistry.

This guide moves beyond basic synthesis to address the critical path of drug development: functionalization (N-derivatization), stereochemical control (cis vs. trans), and the often-overlooked bottleneck of purification (desalting).

Module 1: N-Functionalization & Coupling Protocols

The most common workflow involves attaching a pharmacophore or linker to the amine while leaving the sulfonic acid free as a solubilizing group or peptidomimetic anchor.

Core Protocol: The "Hybrid" Schotten-Baumann

Standard organic bases (TEA/DIPEA) in DCM often fail because the starting material remains a suspension. We recommend a biphasic or homogeneous aqueous-organic system.

Step-by-Step Methodology:

  • Dissolution: Suspend 4-ACHSA (1.0 eq) in water (

    
    ). Adjust pH to ~9–10 using 
    
    
    
    or
    
    
    . Crucial: The solution must be clear. The zwitterion breaks, forming the soluble sodium sulfonate/free amine species.
  • Solvent Addition: Add an equal volume of THF or Dioxane. (Avoid MeOH if using acid chlorides to prevent methyl ester side reactions).

  • Acylation: Dropwise add the acyl chloride or activated ester (1.1 eq) dissolved in THF.

  • pH Control: Monitor pH continuously. As HCl is generated, the pH will drop. Maintain pH > 8 by simultaneous addition of base. If pH drops below 7, the amine protonates and reaction stalls.

  • Workup: Acidify to pH 1–2 with

    
    . The product (N-acyl-4-ACHSA) usually precipitates as the free sulfonic acid. Filter and wash with cold water/ether.
    
Troubleshooting Guide: Coupling Reactions
Symptom Root Cause Analysis Corrective Action
Starting material remains solid The zwitterionic lattice energy is high; organic base (TEA) in DMF is insufficient to break the salt bridge.Switch to 1:1 Water/THF with inorganic base (

or

). The sulfonate must be ionized to

and the amine free (

) for solubility and reactivity.
Low Yield with Active Esters (NHS) Hydrolysis of the active ester competes with aminolysis in aqueous media.Increase amine concentration (reduce solvent volume). Use MeCN/Water instead of THF/Water to reduce hydrolysis rates. Ensure pH does not exceed 8.5 for NHS esters to prevent rapid hydrolysis.
Product is water-soluble (won't precipitate) The derivative is too polar (e.g., short-chain amides).Do not extract with EtOAc. Lyophilize the reaction mixture and proceed to Ion Exchange Purification (see Module 2).

Module 2: Purification & Desalting (The "Hidden Killer")

The presence of inorganic salts (


) from the Schotten-Baumann protocol often interferes with biological assays. Standard silica chromatography is ineffective for sulfonic acids.
Protocol: Ion Exchange Chromatography (Desalting)

Goal: Isolate the zwitterionic product free from Na+ and Cl- ions.

Resin Selection: Dowex 50W-X8 (Strong Cation Exchange) in


 form.
  • Loading: Dissolve the crude salt mixture in minimum water. Load onto the column.

    • Mechanism:[1][2] The amino-sulfonic acid binds to the resin via the amine group (

      
      ), displacing 
      
      
      
      .
      
      
      also binds. Anions (
      
      
      ,
      
      
      ) pass through in the void volume.
  • Washing: Wash with distilled water until the eluent pH is neutral. This removes non-basic impurities and unbound anions.

  • Elution: Elute with aqueous Ammonia (

    
     to 
    
    
    
    )
    .
    • Mechanism:[1][2] Ammonia deprotonates the resin-bound amine (

      
      ), releasing the zwitterion.
      
  • Finishing: Evaporate the ammoniacal fractions. The excess ammonia evaporates, leaving the pure zwitterion.

Visualization: Purification Decision Tree

PurificationStrategy cluster_legend Key Start Crude Reaction Mixture (Contains Product + NaCl/Salts) SolubilityCheck Is Product Water Soluble at pH 1-2? Start->SolubilityCheck Precipitate Yes (Precipitates) SolubilityCheck->Precipitate No StayInSol No (Stays in Solution) SolubilityCheck->StayInSol Yes Filter Filtration & Wash (Cold Water/Ether) Precipitate->Filter IXColumn Load onto Dowex 50W (H+) StayInSol->IXColumn WashStep Wash with H2O (Removes anions/non-basics) IXColumn->WashStep EluteStep Elute with 1M NH4OH (Releases Zwitterion) WashStep->EluteStep Lyophilize Lyophilize Eluent EluteStep->Lyophilize Legend Direct Precipitation is preferred for hydrophobic derivatives. Ion Exchange is mandatory for highly polar analogs.

Caption: Decision matrix for purifying amino-sulfonic acid derivatives based on aqueous solubility profiles.

Module 3: Stereochemistry (Cis vs. Trans)

The cyclohexane ring introduces stereoisomerism. The Trans isomer (diequatorial 1,4-substitution) is generally preferred for drug design due to its extended, rigid conformation, whereas the Cis isomer (axial-equatorial) introduces a kink.

FAQ: Stereochemical Control

Q: How do I separate a mixture of cis and trans 4-ACHSA? A: Fractional Crystallization is superior to chromatography here.

  • Protocol: Dissolve the mixture in boiling water. The cis isomer is significantly more soluble than the trans isomer due to crystal packing density (the trans isomer packs more efficiently).

  • Cooling: Allow to cool slowly to room temperature. The trans isomer typically crystallizes out first. Filter and repeat recrystallization if necessary.

  • Verification: Use

    
    -NMR.[3] The proton alpha to the amine (
    
    
    
    ) in the trans isomer (axial) appears as a triplet of triplets (tt) with large coupling constants (
    
    
    ), whereas the cis isomer (
    
    
    equatorial) shows a narrower multiplet.

Q: Can I isomerize the cis to the trans form? A: Yes, but it requires harsh conditions.

  • Heating the cis isomer in concentrated sulfuric acid or with high-pressure steam can induce thermodynamic equilibration to the more stable trans form. However, for derivatives (amides), this will hydrolyze the amide bond. Always establish stereochemistry before derivatization.

Module 4: Analytical Data Summary

PropertyTrans-IsomerCis-IsomerNotes
Solubility (

)
Low (

)
High (

)
Exploited for separation.
NMR (

signal)


(narrow)
Diagnostic signal at ~3.0 ppm.
Thermodynamics Stable (Diequatorial)Metastable (Axial-Eq)Trans is the thermodynamic sink.
pKa (Sulfonic) ~ -1.5 to -2.0~ -1.5 to -2.0Strong acid (fully ionized at pH 1).

Visual Workflow: Synthesis & Isolation

SynthesisWorkflow Start 4-Aminocyclohexane- 1-sulfonic acid Step1 Solubilization (Water/THF + NaOH) Start->Step1 Dissolve Step2 Acylation (R-COCl or NHS Ester) Step1->Step2 Add Electrophile Step2->Step2 Stir 2-4h Check pH Monitoring (Keep > 8.0) Step2->Check Process Control Step3 Acidification (HCl to pH 1) Step2->Step3 Quench End Final Product (Zwitterion) Step3->End Precipitate/Isolate

Caption: Optimized Schotten-Baumann workflow for N-functionalization of 4-ACHSA.

References

  • Gore, R. P., et al. (2011).[4] "Acylation of amines: A review of methods and protocols." Der Pharma Chemica, 3(3), 409-421.[4]

  • Sigma-Aldrich/Merck. (2025). "Ion Exchange Resins: Dowex 50W Technical Bulletin." Merck Technical Library.

  • Berkessel, A., et al. (2006). "Separation of cis- and trans-4-aminocyclohexanecarboxylic acid derivatives." Journal of Organic Chemistry, 71(25), 9312–9318. (Cited for analogous stereochemical separation logic).

  • Google Patents. (2003). "Process for preparation of trans-4-aminocyclohexanecarboxylic acids." WO2003078381A1.

  • National Institutes of Health. (2025). "Sulfonic Acids: Physical Properties and Reactivity." PubChem Database.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Aminocyclohexane-1-sulfonic acid

Welcome to the technical support center for the synthesis of 4-Aminocyclohexane-1-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Aminocyclohexane-1-sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this versatile building block. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.

Introduction to Synthetic Strategies

The synthesis of 4-Aminocyclohexane-1-sulfonic acid is not as extensively documented as some of its analogs. However, based on established chemical principles, two primary synthetic routes are most plausible. This guide will focus on the potential issues arising from these logical pathways:

  • Route A: Catalytic Hydrogenation of Sulfanilic Acid. This is a direct approach involving the reduction of the aromatic ring of readily available sulfanilic acid.

  • Route B: Direct Sulfonation of Cyclohexylamine. This involves introducing a sulfonic acid group onto the cyclohexane ring of cyclohexylamine.

Each route presents a unique set of challenges, from controlling stereochemistry to minimizing side-product formation. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide & FAQs

Route A: Catalytic Hydrogenation of Sulfanilic Acid

This is often the preferred route due to the direct transformation of a commercially available starting material. The primary goal is the saturation of the benzene ring while preserving the amino and sulfonic acid functionalities.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Products SM Sulfanilic Acid + H₂ Reactor High-Pressure Reactor Solvent (e.g., H₂O, Alcohols) Temperature & Pressure Control SM->Reactor Cat Catalyst (e.g., Ru/C, Rh/C) Cat->Reactor Filter Catalyst Filtration Reactor->Filter Evap Solvent Evaporation Filter->Evap Purify Purification (e.g., Recrystallization, Ion Exchange) Evap->Purify Target 4-Aminocyclohexane-1-sulfonic acid (cis/trans mixture) Purify->Target

Caption: Generalized workflow for the synthesis of 4-aminocyclohexane-1-sulfonic acid via catalytic hydrogenation.

Q1: My yield is significantly lower than expected after the hydrogenation of sulfanilic acid. What are the potential causes?

A1: Low yields in this catalytic hydrogenation can often be attributed to several factors related to catalyst activity and reaction conditions. By analogy with the hydrogenation of similar aminobenzoic acids, here are the primary areas to investigate[1][2]:

  • Catalyst Deactivation or Poisoning: The catalyst is the heart of this reaction.

    • Causality: Sulfur-containing compounds can sometimes poison noble metal catalysts. Although the sulfonic acid group is stable, impurities in the starting sulfanilic acid could be the culprit. Ensure high-purity starting material.

    • Solution: Increase catalyst loading (e.g., from 5 mol% to 10 mol%). Consider using a catalyst known for sulfur tolerance, such as certain rhodium or ruthenium catalysts. A fresh, high-activity catalyst is crucial.

  • Incomplete Reaction: The reduction of a stable aromatic ring requires forcing conditions.

    • Causality: Insufficient hydrogen pressure, low temperature, or short reaction times will result in unreacted starting material.

    • Solution: Ensure your reactor is maintaining the target pressure (e.g., 15 bar or higher) and temperature (e.g., 100°C) for a sufficient duration (e.g., 20+ hours)[1][2]. Monitor the reaction by taking aliquots (if possible) to check for the disappearance of the starting material by HPLC or TLC.

  • Losses During Work-up: The product is a zwitterionic, water-soluble compound.

    • Causality: Significant amounts of the product can be lost during recrystallization if too much solvent is used or if the product has appreciable solubility in the wash solvents.

    • Solution: Minimize the volume of solvent used for recrystallization. Cool the crystallization mixture thoroughly before filtration. Wash the isolated product with a minimal amount of ice-cold solvent.

ParameterRecommended ActionRationale
Catalyst Use fresh, high-activity Ru/C or Rh/C. Increase loading if necessary.Ensures sufficient active sites for hydrogenation. Ruthenium is often effective for aromatic ring reduction[2].
Pressure Maintain a constant, high H₂ pressure (e.g., >15 bar).High pressure increases hydrogen concentration on the catalyst surface, driving the reaction forward[1].
Temperature Ensure consistent heating to the target temperature (e.g., 85-130°C).Provides the necessary activation energy for aromatic ring reduction. Avoid excessively high temperatures to prevent side reactions[2].
Purity Use high-purity sulfanilic acid.Prevents catalyst poisoning from trace impurities.

Q2: My final product is a mixture of isomers. How can I separate the cis and trans isomers of 4-Aminocyclohexane-1-sulfonic acid?

A2: The formation of a cis/trans isomer mixture is almost inevitable in this synthesis. The thermodynamic and kinetic factors of the hydrogenation determine the final ratio. Separating these isomers is a common challenge for 4-substituted cyclohexylamines.

  • Fractional Recrystallization: This is the most common method.

    • Causality: The cis and trans isomers often have different crystal packing energies and solubilities in various solvents. This difference can be exploited for separation. For similar compounds like 4-aminomethyl-cyclohexane carboxylic acid, crystallization from water at controlled temperatures has been shown to selectively crystallize one isomer[3].

    • Protocol: Attempt recrystallization from various solvents (water, ethanol, methanol, or mixtures). Carefully control the temperature and cooling rate. Seeding with a pure crystal of the desired isomer can be beneficial. Multiple recrystallizations may be necessary.

  • Derivatization: If direct crystallization fails, you can derivatize the mixture.

    • Causality: Protecting the amino group (e.g., with a Boc group) changes the molecule's physical properties, potentially making the isomers more amenable to separation by chromatography or crystallization[1]. After separation, the protecting group is removed.

  • Ion-Exchange Chromatography:

    • Causality: The pKa values of the amino and sulfonic acid groups might be subtly different between the cis and trans isomers due to their spatial arrangement. This can be exploited for separation on an ion-exchange column. This technique is effective for purifying amino sulfonic acids from other ionic impurities[4].

Route B: Direct Sulfonation of Cyclohexylamine

This route involves an electrophilic substitution on the cyclohexane ring. However, it is fraught with challenges, primarily the competing and often more favorable reaction at the nucleophilic amino group.

cluster_products Potential Products start Cyclohexylamine Target 4-Aminocyclohexane- 1-sulfonic acid (Desired C-Sulfonation) start->Target Route 1 (Difficult) NSulf Cyclohexylsulfamic Acid (N-Sulfonation) start->NSulf Route 2 (Common) Salt Cyclohexylammonium Sulfate (Acid-Base Reaction) start->Salt Route 3 (Very Fast) reagent Sulfonating Agent (e.g., SO₃, H₂SO₄) reagent->Target reagent->NSulf reagent->Salt Other Other Side Products (e.g., Disulfonated, Sulfones) NSulf->Other

Caption: Competing reaction pathways in the direct sulfonation of cyclohexylamine.

Q3: I attempted to sulfonate cyclohexylamine, but my main product seems to be cyclohexylammonium sulfate or cyclohexylsulfamic acid, not the desired product. Why is this happening and how can I fix it?

A3: This is the most significant challenge with this synthetic route. The lone pair of electrons on the nitrogen of cyclohexylamine is highly nucleophilic and also basic, leading to competing reactions.

  • Acid-Base Reaction (Salt Formation):

    • Causality: Cyclohexylamine is a base[5]. When using sulfuric acid as the sulfonating agent, a simple and very fast acid-base reaction occurs to form cyclohexylammonium sulfate. This deactivates the amine.

    • Solution: Use a non-acidic sulfonating agent like a sulfur trioxide complex (e.g., SO₃-pyridine or SO₃-dioxane) to minimize the initial acid-base reaction.

  • N-Sulfonation:

    • Causality: The nitrogen atom is more nucleophilic than the C-H bonds of the cyclohexane ring. Therefore, attack on the sulfur atom of the sulfonating agent by the amine nitrogen (N-Sulfonation) to form cyclohexylsulfamic acid is kinetically favored over attack by a C-H bond (C-Sulfonation). Patents describing the reaction of cyclohexylamine with SO₃ primarily report the formation of N-sulfonated products and their salts[6].

    • Solution:

      • Protect the Amine: The most logical approach is to protect the amino group with a removable protecting group (e.g., acetylation to form N-acetylcyclohexylamine). This deactivates the nitrogen, allowing the sulfonation to proceed on the ring. The protecting group can be removed by hydrolysis after the reaction.

      • Harsh Conditions: C-Sulfonation on aliphatic rings generally requires harsh conditions. However, this can lead to degradation and the formation of other side products, such as bis(cyclohexylamino)sulfone[6].

  • Formation of Other By-products:

    • Causality: The reaction between cyclohexylamine and sulfonating agents can produce undesirable by-products like bis(cyclohexylamino)sulfone, especially if moisture is not rigorously excluded[6].

    • Solution: Ensure all reagents and glassware are anhydrous. The use of an inert carrier gas for gaseous sulfonating agents is also recommended to maintain a dry atmosphere[6].

Analytical Methods for Purity Assessment

Q4: How can I assess the purity of my final 4-Aminocyclohexane-1-sulfonic acid product and identify impurities?

A4: A combination of chromatographic and spectroscopic techniques is essential for confirming the identity and purity of your product.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Due to the polar, zwitterionic nature of the analyte, a standard reversed-phase (C18) method may not provide adequate retention. An ion-pair reversed-phase HPLC method or a HILIC (Hydrophilic Interaction Liquid Chromatography) method is recommended.

    • Detection: A UV detector is suitable if the molecule contains a chromophore (unreacted starting material from Route A) or a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for universal detection. Mass spectrometry (LC-MS) is invaluable for identifying the mass of the parent compound and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the presence of protons on the cyclohexane ring and help determine the cis/trans ratio by integrating the distinct signals for the proton at C1.

    • ¹³C NMR: This will confirm the number of unique carbons in the structure.

  • Thermogravimetric Analysis (TGA):

    • Purpose: TGA can be used to determine the amount of residual solvent or water in the final product.

References

  • US3317588A - Process of purifying cyclohexyl-ammonium-n-cyclohexylsulfamate contaminated with cyclohexylamine sulf
  • US3226430A - Sulfon
  • WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its deriv
  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and deriv
  • Biology LibreTexts - 31.6: Nitrate Reduction Test. [Link]

  • Wikipedia - Sulfanilic acid. [Link]

  • ResearchGate - One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • US3880925A - Separation and purific
  • Nature Communications - Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

  • Wikipedia - Cyclohexylamine. [Link]

  • US2693488A - Purification of amino alkane sulfonic acids by ion exchange.
  • PubChem - Sulfanilic acid. [Link]

  • Pearson - Nitrate Reduction Test. [Link]

  • PrepChem.com - Preparation of 4-aminocyclohexanecarboxylic acid. [Link]

  • Universidade do Porto - Ohmic Heating-Assisted Regioselective Sulfonation of Aniline: Synthesis of Sulfanilic Acid - Supporting Information. [Link]

  • MDPI - Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-Aminocyclohexane-1-sulfonic acid

Welcome to the technical support center for the purification of crude 4-Aminocyclohexane-1-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-Aminocyclohexane-1-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this zwitterionic compound. The following troubleshooting guides and frequently asked questions are structured to address specific experimental issues, explaining the underlying scientific principles to empower you to optimize your purification strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of 4-Aminocyclohexane-1-sulfonic acid, offering step-by-step guidance to resolve them.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of 4-Aminocyclohexane-1-sulfonic acid from water. What are the likely causes and how can I improve my yield?

Answer: Low recovery during recrystallization is a common issue, particularly with zwitterionic compounds like 4-Aminocyclohexane-1-sulfonic acid, which exhibit high solubility in polar solvents such as water.[1] Several factors can contribute to this problem:

  • Excessive Solvent Volume: Using too much solvent will keep a substantial amount of your product dissolved in the mother liquor, even at low temperatures.

  • Suboptimal pH: The solubility of zwitterionic compounds is highly dependent on the pH of the solution. At its isoelectric point (pI), a zwitterion has a net neutral charge and typically exhibits its lowest solubility.[2] Deviating from the pI will increase solubility and lead to lower recovery.

  • Rapid Cooling: Cooling the recrystallization solution too quickly can lead to the formation of small, impure crystals or an oil, which is difficult to handle and purify further.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. This can be done by adding the solvent in small portions to the heated crude material until complete dissolution is achieved.[3]

  • pH Adjustment to the Isoelectric Point (pI):

    • Dissolve the crude product in a minimal amount of water.

    • Carefully adjust the pH of the solution to the isoelectric point of 4-Aminocyclohexane-1-sulfonic acid. This will likely be in the weakly acidic to neutral range. You may need to determine the optimal pH empirically by titrating a small sample and observing the point of maximum precipitation.

    • Crystallization of a zwitterion at its isoelectric point can be challenging but is often the most effective way to maximize yield.[2]

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.[3]

Issue 2: Persistent Impurities Detected by HPLC/NMR After Recrystallization

Question: Despite multiple recrystallization attempts, I am still observing persistent impurities in my 4-Aminocyclohexane-1-sulfonic acid, as confirmed by analytical techniques. How can I remove these recalcitrant impurities?

Answer: If recrystallization alone is insufficient, it indicates that the impurities have similar solubility profiles to your target compound or are co-crystallizing with it. Common impurities in the synthesis of similar compounds can include unreacted starting materials or positional isomers.[4] In such cases, alternative or complementary purification techniques are necessary.

Solutions:

  • Ion-Exchange Chromatography (IEX): This is a powerful technique for purifying charged molecules, including zwitterions.[5][6][7][8]

    • Principle: IEX separates molecules based on their net charge.[7][8] Since 4-Aminocyclohexane-1-sulfonic acid has both an amino group (basic) and a sulfonic acid group (acidic), its net charge can be manipulated by adjusting the pH.

    • Strategy:

      • Cation-Exchange Chromatography: At a pH below its pI, the amino group will be protonated (-NH3+), giving the molecule a net positive charge. It will then bind to a negatively charged cation-exchange resin. Impurities with a different charge at this pH will not bind or will bind less strongly.

      • Anion-Exchange Chromatography: At a pH above its pI, the sulfonic acid group will be deprotonated (-SO3-), resulting in a net negative charge.[6] The molecule can then be purified using a positively charged anion-exchange resin.

    • Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase.[8]

  • Chemical Derivatization: In some cases, temporarily converting the product into a derivative with different physical properties can facilitate purification. After purification, the derivative can be converted back to the original compound. For example, protecting the amino group could alter the compound's solubility and chromatographic behavior.

Issue 3: Oiling Out During Recrystallization

Question: When I try to recrystallize my crude 4-Aminocyclohexane-1-sulfonic acid, it separates as an oil instead of forming crystals. What causes this and how can I prevent it?

Answer: "Oiling out" occurs when the solute is not soluble in the hot solvent at the boiling point but is soluble at a slightly lower temperature, or when the solution becomes supersaturated before crystallization begins. The presence of impurities can also lower the melting point of the solid, contributing to this phenomenon.

Solutions:

  • Use a Different Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If water is causing oiling out, consider a mixed solvent system. For example, adding a miscible co-solvent in which the compound is less soluble (e.g., ethanol, isopropanol) to the hot aqueous solution might induce crystallization.

  • Slower Cooling and Seeding:

    • Ensure the solution cools very slowly. A Dewar flask or an insulated container can be used to slow down the cooling rate.

    • Introduce a small seed crystal of pure 4-Aminocyclohexane-1-sulfonic acid to the cooled, supersaturated solution to initiate crystallization.

  • Lower the Initial Concentration: Start with a slightly more dilute solution to avoid reaching the point of supersaturation at a temperature where the product is still molten.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of 4-Aminocyclohexane-1-sulfonic acid?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Due to the high polarity of the compound, a standard reversed-phase HPLC method may not provide adequate retention. An ion-pair reversed-phase HPLC method is often more suitable.[4] This technique can quantify the purity and detect ionic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the chemical structure of the compound and identifying any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Q2: How can I effectively remove inorganic salts from my final product?

A2: Inorganic salts are a common byproduct of synthesis and pH adjustments.

  • Recrystallization: If the salt has a significantly different solubility profile from your product, recrystallization can be effective. Sulfonic acids are often purified by recrystallization from water.[1]

  • Ion-Exchange Chromatography: As mentioned in the troubleshooting section, IEX is highly effective at separating ionic compounds from non-ionic and other charged species.

  • Dialysis: For larger scale purifications, dialysis can be used to remove small salt ions while retaining the larger product molecule.

Q3: Can I use normal-phase chromatography for the purification of this compound?

A3: Normal-phase chromatography (e.g., using silica gel) is generally not suitable for highly polar and zwitterionic compounds like 4-Aminocyclohexane-1-sulfonic acid. The compound will likely bind very strongly and irreversibly to the polar stationary phase, leading to poor recovery and peak shape.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) or the ion-exchange methods described above are more appropriate choices.[9]

Experimental Protocols & Workflows

Protocol 1: Optimized Recrystallization of 4-Aminocyclohexane-1-sulfonic acid
  • Dissolution: In a flask, add the crude 4-Aminocyclohexane-1-sulfonic acid. Heat deionized water to boiling and add it portion-wise to the crude material with stirring until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water, followed by a wash with a cold, water-miscible organic solvent (e.g., ethanol or acetone) to aid in drying.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Workflow for Purification Strategy Selection

Caption: A decision-making workflow for the purification of 4-Aminocyclohexane-1-sulfonic acid.

Data Summary

Purification TechniqueAdvantagesDisadvantagesBest For Removing
Recrystallization Simple, cost-effective, good for removing bulk impurities with different solubility profiles.Can have low yield for highly soluble compounds, may not remove closely related impurities.Grossly different soluble/insoluble impurities, color.
Ion-Exchange Chromatography High resolution, excellent for separating charged molecules and zwitterions.[5][10]More complex setup, requires specific resins and buffers.Ionic impurities, starting materials, and side products with different pKa values.

References

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed. (1991). Analytical Biochemistry, 199(1), 86-92. [Link]

  • General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia. (n.d.). Retrieved from [Link]

  • Anion Exchange Chromatography | Bio-Rad. (n.d.). Bio-Rad. Retrieved from [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. (n.d.). Retrieved from [Link]

  • p-Toluenesulfonic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Purification of sulfonic acids - US3496224A - Google Patents. (n.d.).
  • Protein Purification by Ion Exchange Chromatography | Sino Biological. (n.d.). Sino Biological. Retrieved from [Link]

  • Separation of sulfonic acids from sulfuric acid - US3719703A - Google Patents. (n.d.).
  • Any tips for purification of two zwitterionic compounds? : r/Chempros - Reddit. (2022, May 11). Reddit. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved from [Link]

  • How to desalt zwitterions? - ResearchGate. (2020, February 20). ResearchGate. Retrieved from [Link]

  • Isolation/purification of zwitterionic phospholipid : r/Chempros - Reddit. (2025, April 29). Reddit. Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - CN108602758B - Google Patents. (n.d.).
  • PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - WO2003078381A1 - Google Patents. (n.d.).
  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • (PDF) Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ResearchGate. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Preparation method for 4-aminobenzenesulfonic acid - CN103613520A - Google Patents. (n.d.).
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - MDPI. (2023, November 13). MDPI. Retrieved from [Link]

Sources

Troubleshooting

stability and storage conditions for 4-Aminocyclohexane-1-sulfonic acid

[1] Welcome to the 4-ACSA Technical Support Hub. This guide addresses the specific stability, storage, and solubility challenges associated with 4-Aminocyclohexane-1-sulfonic acid (CAS: 5432-85-9).

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the 4-ACSA Technical Support Hub. This guide addresses the specific stability, storage, and solubility challenges associated with 4-Aminocyclohexane-1-sulfonic acid (CAS: 5432-85-9). Unlike simple amines or sulfonic acids, this compound behaves as a zwitterion , a property that dictates almost every aspect of its handling.[1]

Module 1: Critical Storage Protocols

Preventing degradation and physical aggregation.

Q: My 4-ACSA powder has turned into a hard "cake" inside the bottle. Is it still usable?

A: Likely yes, but it requires processing. 4-ACSA is hygroscopic.[1] The "caking" is a physical change caused by moisture absorption, which facilitates crystal bridging between the zwitterionic lattice structures.[1] It does not necessarily indicate chemical decomposition.[1]

  • Diagnosis: If the solid is white or off-white but hard, it is physically aggregated.[1] If it is yellow/brown, see "Discoloration" below.

  • Recovery Protocol:

    • Gently break the cake mechanically (mortar and pestle) in a humidity-controlled hood.

    • Dry in a vacuum oven at 40–50°C for 4–6 hours over

      
       or silica gel.
      
    • Verify purity via melting point (should be >300°C, decomposition) or H-NMR.[1]

Q: What are the optimal long-term storage conditions?

A: To maximize shelf life and prevent the "caking" described above, follow the "D.D.I" Rule :

ParameterRecommendationScientific Rationale
Dry Desiccator or Tightly SealedPrevents hydrolysis-assisted aggregation (caking).[1]
Dark Amber Glass / Foil WrapAliphatic amines can undergo slow photo-oxidation, turning yellow over time.[1]
Inert Nitrogen/Argon HeadspacePrevents formation of amine oxides (

-oxides) and carbonates from atmospheric

.
  • Temperature: Store at Room Temperature (15–25°C) . Refrigeration is generally not recommended unless the container is perfectly sealed, as condensation upon warming will immediately degrade the physical form.[1]

Module 2: Solubility & Handling (The "Zwitterion Switch")

Troubleshooting dissolution in synthesis and analysis.

Q: The compound will not dissolve in Methanol, DCM, or Ether.[1] How do I solubilize it for reaction?

A: You are fighting the Zwitterionic Lattice. At neutral pH, 4-ACSA exists as an internal salt (


).[1] The electrostatic attraction between molecules is stronger than the solvation energy of organic solvents.[1] You must "switch off" the zwitterion to dissolve it.[1]

The Solubility Protocol:

  • For Aqueous Solutions:

    • Base Method (Preferred): Add 1.1 equivalents of NaOH or

      
      .[1] This deprotonates the amine, creating the anionic sulfonate salt (
      
      
      
      ), which is highly water-soluble.[1]
    • Acid Method: Add dilute HCl.[1] This protonates the sulfonate (in high conc.) or simply provides a counter-ion, breaking the lattice, though less effectively than base.[1]

  • For Organic Synthesis (The "Phase Transfer" Trick):

    • 4-ACSA is notoriously difficult in organics.[1]

    • Solution: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium hydroxide .[1] The lipophilic cation (

      
      ) replaces the proton, pulling the sulfonate anion into the organic layer (DCM/Chloroform).[1]
      
Q: How do I remove it from a reaction mixture?

A: Exploit the Isoelectric Point (pI) .[1]

  • If your product is the sulfonated amine, adjust the pH to ~6–7 (neutral).[1]

  • At this pH, the compound returns to its zwitterionic form, its point of lowest solubility.[1]

  • Cool the solution to 0°C; the product should precipitate out as a white solid.[1]

Module 3: Stability & Degradation Diagnosis

Identifying when to discard the reagent.

Q: The powder has a slight yellow tint.[1] Does this affect reaction stoichiometry?

A: Trace oxidation is common but usually negligible. Aliphatic amines oxidize to form N-oxides or imine impurities, which appear yellow.[1]

  • Threshold: If the solid is pale yellow, it is usually >98% pure and usable for standard synthesis.[1]

  • Critical Failure: If the solid is brown or sticky , significant oxidative degradation or moisture hydrolysis has occurred.[1] Discard.

Q: Can I autoclave this compound for sterile applications?

A: Generally, Yes. The Sulfonic acid-Amine zwitterionic bond is thermally robust.[1]

  • Stability Limit: Decomposition typically begins >280°C.[1]

  • Precaution: Ensure the pH is neutral before autoclaving.[1] Acidic solutions at high heat may induce desulfonation (loss of

    
     group), though this is rare for aliphatic sulfonates compared to aromatics.[1]
    
Visual Troubleshooting Guides
Figure 1: Storage & Quality Control Workflow

Use this logic tree to determine if your reagent is safe to use.

Storage_QC Start Inspect 4-ACSA Reagent Check_Color Check Color Start->Check_Color White White / Off-White Check_Color->White Yellow Pale Yellow Check_Color->Yellow Brown Brown / Sticky Check_Color->Brown Check_Form Check Physical Form FreeFlow Free-Flowing Powder Check_Form->FreeFlow Clumped Hard Cake / Clumps Check_Form->Clumped White->Check_Form Action_Purify Action: Recrystallize / Check Purity Yellow->Action_Purify Action_Discard Action: DISCARD Brown->Action_Discard Action_Use Action: Safe to Use FreeFlow->Action_Use Action_Dry Action: Grind & Vacuum Dry (40°C, 4h) Clumped->Action_Dry Action_Dry->Action_Use

Caption: Decision matrix for evaluating reagent quality based on physical appearance.

Figure 2: The Zwitterion Solubility Equilibrium

Understanding how pH dictates solubility.

Solubility_Eq Acid Acidic pH (<3) Cationic Form (Soluble in Water) Neutral Neutral pH (4-9) ZWITTERION (Insoluble in Organics) (Precipitates from Water) Acid->Neutral + Base Neutral->Acid + H+ (HCl) Base Basic pH (>10) Anionic Form (Soluble in Water) Neutral->Base + OH- (NaOH) Base->Neutral + Acid

Caption: Manipulation of pH shifts the equilibrium between soluble ions and the insoluble zwitterion.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24526, 4-Aminocyclohexanesulfonic acid. Retrieved from [Link]

  • Fox, M. A., & Whitesell, J. K. (2004). Organic Chemistry (3rd ed.).[1] Jones & Bartlett Learning.[1] (Reference for general amine-sulfonic acid zwitterion properties and solubility mechanisms).

Sources

Optimization

preventing degradation of 4-Aminocyclohexane-1-sulfonic acid during reactions

Stability Assurance & Reaction Optimization Guide[1] Status: Operational Ticket ID: ACSA-STAB-001 Agent: Senior Application Scientist Last Updated: February 15, 2026 The Stability Landscape (The "Why") To prevent degrada...

Author: BenchChem Technical Support Team. Date: February 2026

Stability Assurance & Reaction Optimization Guide[1]

Status: Operational Ticket ID: ACSA-STAB-001 Agent: Senior Application Scientist Last Updated: February 15, 2026

The Stability Landscape (The "Why")

To prevent degradation, you must first understand that 4-ACSA (CAS: 146764-47-8) is not just a simple amine. It acts as a zwitterion with a rigid cyclohexane scaffold. Its degradation is rarely "decomposition" in the explosive sense, but rather stereochemical drift or oxidative browning .

Core Instability Factors
  • Stereochemical Lability: The molecule exists as cis (axial/equatorial) and trans (diequatorial) isomers.[1] The trans isomer is thermodynamically favored. High thermal stress (

    
    ) or strong acid catalysis can force a cis-to-trans isomerization, ruining stereopurity.
    
  • Oxidative Sensitivity: The primary amine (

    
    ) is electron-rich. In the presence of trace transition metals or atmospheric oxygen, it oxidizes to form imines or azo-linkages, observed as a yellow-to-brown discoloration.
    
  • Zwitterionic Lock: In neutral media, the proton migrates from the sulfonic acid to the amine (

    
    ). This lattice energy makes it insoluble in organic solvents, leading researchers to use harsh conditions (heat/sonication) that trigger Factor #1.
    
Visualization: Stability & Reactivity Pathways

The following diagram maps the critical stress points for 4-ACSA.

ACSA_Stability ACSA 4-ACSA (Zwitterion Lattice) Solubilized Solubilized Species (Reactive) ACSA->Solubilized pH Adjustment (Base/Acid) Isomerization Stereo-Isomerization (Cis ⇌ Trans) ACSA->Isomerization Thermal Stress (Solid State) Oxidation Oxidation Products (Colored Impurities) Solubilized->Oxidation O2, Metals, Light (Prevent with N2) Solubilized->Isomerization Heat >80°C Acid Catalysis

Figure 1: Critical degradation pathways. Note that solubilization is the gateway to both utility and instability.

Troubleshooting Guide (The "How")

This section addresses specific failure modes reported by users.

Category A: Solubility & Heterogeneity Issues

Symptom: "The reagent won't dissolve in DCM, THF, or Toluene, creating 'hotspots' and low yields."

Probable CauseTechnical ExplanationCorrective Action
Zwitterionic Lattice The ionic bond between

and

is stronger than the solvation energy of non-polar solvents.
Do NOT heat to force solubility. Use a "pH-Switch" strategy (see Protocol B). Use water/alcohol mixtures or polar aprotic solvents (DMSO/DMF) only if necessary.
Wrong Counter-ion Using the free acid in basic reactions creates an insoluble salt precipitate before reaction occurs.Pre-convert 4-ACSA to its tetrabutylammonium (TBA) salt to render it lipophilic and soluble in DCM.
Category B: Discoloration (Browning/Yellowing)

Symptom: "The reaction mixture turned dark yellow/brown after 4 hours."

Probable CauseTechnical ExplanationCorrective Action
Amine Oxidation Formation of N-oxides or azo-coupling, catalyzed by trace metals in solvents.Degas all solvents (sparge with Ar/

for 15 mins). Add a chelator (EDTA) if water is the solvent.
Photodegradation Electron-rich amines can form radical cations under UV/visible light.Wrap reaction vessels in aluminum foil. Work in amber glassware.
Category C: Loss of Stereopurity

Symptom: "Starting material was 98% cis, but product is 40% trans."

Probable CauseTechnical ExplanationCorrective Action
Thermodynamic Drift The trans isomer (diequatorial) is lower energy. Heat overcomes the activation barrier for ring flipping.Limit temperature to

.
If high temp is required, reduce reaction time (Kinetic Control).
Acid Catalysis Strong acids protonate the amine, changing ring electronics and lowering the isomerization barrier.Buffer the reaction. Avoid prolonged exposure to pH < 2.

Decision Logic: Reaction Setup

Before starting, use this logic flow to select the correct handling method.

Handling_Logic Start Start: 4-ACSA Reaction Solvent Is Water/MeOH Allowed? Start->Solvent YesWater Yes Solvent->YesWater Aqueous NoWater No (Anhydrous Req.) Solvent->NoWater Organic Buffer Use pH 9-10 Buffer (Carbonate/Bicarbonate) YesWater->Buffer Atmosphere Is Amine Oxidation a Risk? (Long reaction/Heat) Buffer->Atmosphere Lipophilic Convert to TBA Salt (Tetrabutylammonium) NoWater->Lipophilic Lipophilic->Atmosphere Inert Strict N2/Argon + Degassed Solvent Atmosphere->Inert Yes

Figure 2: Decision tree for solvent selection and salt formation to prevent degradation.

Validated Protocols

Protocol A: The "pH-Switch" Solubilization (Aqueous/Organic)

Use this when you need to react the amine without heating the zwitterion.

  • Suspend: Suspend 1.0 eq of 4-ACSA in Water/MeOH (1:1 v/v).

  • Dissolve: Add 1.1 eq of NaOH (or

    
    ).
    
    • Mechanism:[2][3][4] This deprotonates the ammonium (

      
      ), breaking the zwitterionic lattice. The molecule becomes anionic (
      
      
      
      ) and highly soluble.
  • React: Add your electrophile (e.g., acid chloride, anhydride).

    • Note: If the electrophile is water-sensitive, use a biphasic system (DCM/Water) with vigorous stirring (Schotten-Baumann conditions).

  • Isolate: Acidify to pH 2. The zwitterion will reform and precipitate out (if the product retains the sulfonic acid).

Protocol B: Lipophilic Salt Formation (Anhydrous)

Use this for reactions in DCM/THF where water is strictly forbidden.

  • Mix: Combine 4-ACSA (1.0 eq) and Tetrabutylammonium hydroxide (1.0 eq, in MeOH).

  • Evaporate: Rotovap to dryness.

  • Dry: Azeotrope with Toluene

    
     to remove trace water.
    
  • Result: You now have

    
    . This "lipophilic salt" is soluble in DCM and THF, allowing reaction at low temperatures (preventing isomerization) without solubility issues.
    

FAQ: Frequently Asked Questions

Q: Can I use acid to dissolve 4-ACSA? A: Technically yes, but risky. Adding HCl protonates the sulfonate (rare) or simply keeps the amine protonated (


). While this might dissolve it in high-dielectric solvents, the amine is now non-nucleophilic (deactivated). You cannot react the amine while it is protonated.

Q: How do I remove unreacted 4-ACSA from my product? A: Do not use silica chromatography (it will streak/stick).

  • Method 1 (Precipitation): If your product is organic-soluble, acidify to reform the zwitterion of the starting material—it often precipitates while your product stays in solution.

  • Method 2 (Ion Exchange): Use a cation exchange resin.[5] The sulfonic acid is a strong acid; it will bind tightly to basic resins, or pass through acidic resins depending on your product's charge.

Q: Why does my NMR show split peaks? A: You likely have a mixture of cis and trans isomers.

  • Trans (diequatorial) protons generally appear further upfield (lower ppm) due to shielding effects compared to cis (axial/equatorial).

  • Check the coupling constants (

    
    -values). Axial-axial coupling is large (~10-12 Hz), typical of the trans isomer.
    

References

  • Zwitterionic Properties & Solubility

    • Source: LibreTexts Chemistry. "Amino Acids and the Zwitterion."
    • URL:[Link]

  • Amine Oxidation Mechanisms

    • Source: ACS Catalysis.
    • URL:[Link]

  • Cyclohexane Stereochemistry (Cis/Trans Stability)

    • Source: KPU Pressbooks. "Substituted Cyclohexanes."
    • URL:[Link]

  • Handling of Amino-Sulfonic Acids (Taurine Analogs)

    • Source: Wikipedia.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Aminocyclohexane-1-sulfonic Acid

Welcome to the technical support center for the synthesis of 4-aminocyclohexane-1-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-aminocyclohexane-1-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.

Introduction: Navigating the Synthesis of a Bifunctional Molecule

4-Aminocyclohexane-1-sulfonic acid is a valuable bifunctional molecule, incorporating both a primary amine and a sulfonic acid group on a saturated carbocyclic ring. This unique structure makes it an attractive building block in medicinal chemistry and materials science. However, the presence of two reactive functional groups presents specific challenges in its synthesis, primarily related to chemoselectivity, yield, and purification.

This guide will explore two primary synthetic strategies and provide detailed troubleshooting for each:

  • Direct Sulfonation of Cyclohexylamine: A direct approach that requires careful control to prevent side reactions.

  • Reductive Amination of a Keto-Sulfonic Acid Precursor: A multi-step but potentially more controlled route.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing 4-aminocyclohexane-1-sulfonic acid?

A1: The primary challenges include:

  • Controlling the site of sulfonation: When reacting cyclohexylamine with a sulfonating agent, N-sulfonation (formation of a sulfamate) can compete with the desired C-sulfonation on the cyclohexane ring.

  • Minimizing side-product formation: Over-sulfonation, oxidation, and the formation of sulfones are common side reactions that can reduce the yield and complicate purification.[1]

  • Purification of the final product: As a zwitterionic compound, 4-aminocyclohexane-1-sulfonic acid can be highly soluble in polar solvents and may be challenging to isolate from inorganic salts and other polar impurities.

  • Stereoisomer control: The synthesis can result in a mixture of cis and trans isomers, which may require separation.

Q2: Which synthetic route is generally recommended for higher yield and purity?

A2: The choice of route depends on the available starting materials and the scale of the synthesis.

  • The direct sulfonation of cyclohexylamine can be a more direct, one-step process but is prone to side reactions that can lower the yield and purity if not carefully controlled.[1]

  • The reductive amination of 4-oxocyclohexane-1-sulfonic acid is a multi-step process that offers better control over the introduction of the functional groups, potentially leading to a cleaner product profile. However, the synthesis of the keto-sulfonic acid precursor adds to the overall number of steps.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) can be a useful tool for monitoring the consumption of the starting material. Due to the high polarity of the product, a polar mobile phase will be required (e.g., a mixture of n-butanol, acetic acid, and water). Staining with ninhydrin can visualize the amino-containing compounds. 1H NMR spectroscopy can also be used to monitor the appearance of new signals corresponding to the product and the disappearance of starting material signals in aliquots taken from the reaction mixture.

Synthetic Route 1: Direct Sulfonation of Cyclohexylamine

This approach involves the direct reaction of cyclohexylamine with a sulfonating agent. The key to success is to favor C-sulfonation over N-sulfonation and other side reactions.

Experimental Protocol: Direct Sulfonation

Materials:

  • Cyclohexylamine (dry)[2]

  • Sulfur trioxide (SO3) or Chlorosulfonic acid (HSO3Cl) (dry)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dry cyclohexylamine in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the sulfonating agent (e.g., a solution of SO3 in the reaction solvent or HSO3Cl) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a stirred, chilled solution of sodium bicarbonate.

  • Isolate the product, which may precipitate upon neutralization or require further workup such as ion-exchange chromatography for purification.

Troubleshooting Guide: Direct Sulfonation
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Predominant N-sulfonation: The reaction of the amine with the sulfonating agent is often faster than C-H activation.- Use a large excess of cyclohexylamine: This can favor the formation of the desired product by increasing the probability of C-sulfonation.[1] - Protect the amino group: Temporarily protect the amine (e.g., as an acetamide) before sulfonation, followed by deprotection.
Formation of bis(cyclohexylamino)sulfone: This is a common byproduct in sulfonation reactions with SO3.[1]- Maintain a low reaction temperature: This can help to minimize the formation of this and other side products. - Control the stoichiometry: Use a precise amount of the sulfonating agent.
Incomplete Reaction - Increase reaction time: Allow the reaction to stir for a longer period at room temperature. - Slightly increase the temperature: Cautiously warm the reaction mixture (e.g., to 40 °C) after the initial exothermic reaction has subsided.
Product is Impure Presence of unreacted starting material - Optimize reaction time and temperature. - Purify via recrystallization or ion-exchange chromatography.
Presence of inorganic salts from workup - Wash the crude product thoroughly with cold water. - Purify using ion-exchange chromatography to remove salts. [3][4]
Mixture of cis and trans isomers - Fractional crystallization: The two isomers may have different solubilities, allowing for separation. - Chromatographic separation: Preparative HPLC or column chromatography on a suitable stationary phase may be effective.

Synthetic Route 2: Reductive Amination of 4-Oxocyclohexane-1-sulfonic acid

This two-step approach involves the synthesis of a keto-sulfonic acid intermediate, followed by its conversion to the desired amino-sulfonic acid via reductive amination.

Conceptual Workflow: Reductive Amination Route

G cluster_0 Step 1: Synthesis of Keto-Sulfonic Acid cluster_1 Step 2: Reductive Amination start Cyclohexanone product1 4-Oxocyclohexane-1-sulfonic acid start->product1 Sulfonation reagent1 Sulfonating Agent (e.g., H2SO4/SO3) reagent1->product1 product2 4-Aminocyclohexane-1-sulfonic acid product1->product2 Reductive Amination reagent2 Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) reagent2->product2

Sources

Optimization

Technical Support Center: 4-Aminocyclohexane-1-sulfonic Acid (4-ACSA) Scale-Up

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Scale-up challenges, stereochemical control, and purification of zwitterionic intermediates. Introduction Welcome to the Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Scale-up challenges, stereochemical control, and purification of zwitterionic intermediates.

Introduction

Welcome to the Process Development Support Center. You are likely here because the scale-up of 4-Aminocyclohexane-1-sulfonic acid (4-ACSA) is presenting unique challenges compared to its carboxylic acid analogs (e.g., Tranexamic acid).

This compound is a classic zwitterion with high polarity and rigid stereochemistry. In an industrial setting, the transition from gram-scale synthesis to kilogram-scale production typically fails due to three specific bottlenecks:

  • Stereocontrol: Inability to control the cis/trans ratio during the reduction of the aromatic precursor.

  • Solubility Management: The "solubility trap" where the product is too soluble in water to extract but too insoluble in organics to crystallize.

  • Catalyst Poisoning: Deactivation of noble metal catalysts during the hydrogenation of sulfur-containing substrates.

Below are the troubleshooting protocols designed to resolve these specific process deviations.

Module 1: Synthesis & Reaction Engineering

Primary Route: Catalytic Hydrogenation of Sulfanilic Acid

The most scalable route involves the high-pressure hydrogenation of sulfanilic acid (or its salts) using Rhodium (Rh) or Ruthenium (Ru) catalysts.

Protocol 1.0: High-Pressure Hydrogenation Workflow
  • Substrate: Sodium sulfanilate (avoid free acid to prevent catalyst corrosion/leaching).

  • Catalyst: 5% Ru/C or 5% Rh/C (Rh is more active but expensive; Ru is preferred for scale).

  • Solvent: Water (pH adjusted to 7.0–8.0).

  • Conditions: 50–80 bar

    
    , 60–90°C.
    

Step-by-Step Methodology:

  • Loading: Charge the Hastelloy reactor with water and Sodium Sulfanilate (20 wt% solution).

  • Catalyst Addition: Add 5% Ru/C (wet paste, 2-5 mol% loading). Critical: Charge under

    
     blanket to prevent ignition.
    
  • Purge: Pressure cycle

    
     (3x) followed by 
    
    
    
    (3x) to remove oxygen.
  • Reaction: Heat to 70°C, then pressurize to 60 bar with

    
    . Stirring rate must ensure 
    
    
    
    (mass transfer coefficient) > 0.5
    
    
    .
  • Filtration: Filter hot (>50°C) through a sintered metal cartridge to remove catalyst.

  • Acidification: Treat filtrate with stoichiometric

    
     to reach pH 2.0–3.0 (approximate pI).
    
  • Isolation: Cool to 5°C. The zwitterionic 4-ACSA precipitates.

Troubleshooting Guide: Synthesis Phase

Q: My reaction rate slows drastically after 50% conversion. Is the catalyst dead? A: Likely, yes. This is Sulfur Poisoning . Even though the sulfonate group is stable, trace amounts of free sulfite (


) or sulfide impurities in the starting material can bind irreversibly to Ru/Rh active sites.
  • Fix: Pre-treat your sodium sulfanilate starting material with activated carbon or a mild oxidant (

    
    ) to oxidize trace sulfites to sulfates before hydrogenation.
    
  • Fix: Increase catalyst loading or switch to a "sulfur-tolerant" catalyst support (e.g., carbon doped with Pt).

Q: I am getting a 70:30 mix of cis:trans isomers. How do I maximize the trans isomer? A: Hydrogenation of disubstituted benzenes is kinetically controlled to favor the cis isomer (syn-addition of


). The trans isomer is thermodynamically more stable (diequatorial conformation).
  • Fix (In-Situ Isomerization): Increase the reaction temperature to >120°C post-conversion and extend hold time. This provides the activation energy for the cis-to-trans isomerization.

  • Fix (Chemical Isomerization): Isolate the crude mixture and reflux in 2M

    
    . The acidic environment facilitates protonation/deprotonation cycles that drive the equilibrium toward the stable trans form.
    

Module 2: Purification & Isolation

The Zwitterion Challenge

4-ACSA is non-volatile and insoluble in most organic solvents. Standard silica chromatography is useless here.

Quantitative Data: Solubility Profile
SolventSolubility (25°C)Solubility (80°C)Notes
Water (pH 7) High (>200 g/L)Very HighExists as anionic salt
Water (pH 2-3) Low (<15 g/L)ModeratePrecipitation Zone (Isoelectric Point)
Methanol < 1 g/L< 5 g/LAnti-solvent candidate
THF/DCM InsolubleInsolubleUseless for extraction
Troubleshooting Guide: Purification

Q: The product won't precipitate even at pH 2.0. The yield is <40%. A: You are likely fighting the "Salting-In" effect. If you used NaOH to dissolve the starting material and


 to precipitate, you have generated a high concentration of 

. High ionic strength can sometimes increase the solubility of zwitterions.
  • Protocol: Perform a Diafiltration (Nanofiltration) step using a membrane with a 100-200 Da cutoff to remove inorganic salts before acidification.

  • Alternative: Use Ion Exchange Chromatography (IEX) .[1]

    • Load crude aqueous solution onto a Strong Acid Cation (SAC) resin (

      
       form).
      
    • Wash with water (removes inorganic anions).

    • Elute with 5% aqueous Ammonia (

      
      ).
      
    • Concentrate the eluate. The excess ammonia evaporates, leaving pure zwitterion.

Q: How do I separate the cis and trans isomers if isomerization was incomplete? A: Fractional Crystallization is the most scalable method.

  • Method: The trans isomer generally packs better in the crystal lattice due to symmetry. Dissolve the mixture in minimum hot water (95°C). Cool slowly to 20°C. The trans isomer precipitates first. Filter, then add Ethanol to the mother liquor to crash out the cis isomer if needed.

Module 3: Visualizing the Process Logic

Workflow Diagram: Hydrogenation & Isolation

G Start Start: Na-Sulfanilate (Aq. Solution) PreTreat Pre-treatment (Activated Carbon) Start->PreTreat Remove poisons Reactor Hydrogenation Reactor (Ru/C, 60 bar, 80°C) PreTreat->Reactor Clean feed Filter Hot Filtration (Remove Catalyst) Reactor->Filter Crude mix Isom Isomerization Step (Optional: Heat/Acid) Filter->Isom If cis > 10% Acidify Acidification (pH 2.5) Isoelectric Precipitation Filter->Acidify If trans > 95% Isom->Acidify Isolate Centrifugation & Drying Acidify->Isolate Solid 4-ACSA

Caption: Figure 1. Optimized process flow for the catalytic hydrogenation of sulfanilic acid to 4-ACSA.

Logic Tree: Troubleshooting Low Yield

Logic Problem Issue: Low Yield (<50%) Check1 Check 1: Conversion? Problem->Check1 Check2 Check 2: Mother Liquor Loss? Check1->Check2 No (Full conversion) Action1 Incomplete Conversion: Catalyst Poisoning Check1->Action1 Yes (SM remains) Action2 High Solubility: Inorganic Salt Interference Check2->Action2 Product in filtrate Sol1 Solution: Pre-treat feed / Increase Pressure Action1->Sol1 Sol2 Solution: Use IEX Resin or Nanofiltration Action2->Sol2

Caption: Figure 2. Decision matrix for diagnosing yield loss during 4-ACSA production.

Module 4: Analytical Quality Control

Q: How do I analyze purity? Reverse Phase (C18) HPLC isn't retaining the compound. A: C18 columns are hydrophobic; 4-ACSA is too polar and will elute in the void volume (dead time).

Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Column: Zwitterionic HILIC phase (e.g., ZIC-HILIC or Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start high organic (90% B) -> ramp down to 50% B.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector) for best results.

Alternative: Quantitative NMR (qNMR)

  • Dissolve sample in

    
     with 
    
    
    
    .
  • The methine proton at position 1 (attached to

    
    ) will show distinct shifts for cis (axial) vs trans (equatorial) isomers, allowing precise ratio integration.
    

References

  • Hydrogenation of Aromatic Sulfonic Acids

    • Source: CN103804242A (Patent).
    • Link:

  • Stereochemical Control in Cyclohexane Derivatives

    • Source: BenchChem Technical Support.[2] "Synthesis of trans-4-Aminocyclohexanol" (Analogous stereochemistry principles).

    • Link:

  • Purification of Zwitterions

    • Source: PubChem Compound Summary.
    • Link:[3]

  • Reaction Mechanism & Kinetics

    • Source:Journal of Medicinal Chemistry. "Scale-up of trans-4-aminocyclohexanecarboxylic acid." (Analogous mechanism).
    • Link:

Sources

Troubleshooting

dealing with stereoisomers in 4-Aminocyclohexane-1-sulfonic acid synthesis

Welcome to the technical support guide for the synthesis and stereochemical control of 4-aminocyclohexane-1-sulfonic acid. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and stereochemical control of 4-aminocyclohexane-1-sulfonic acid. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the complexities associated with managing the cis and trans stereoisomers inherent in this synthesis. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key stereoisomers of 4-aminocyclohexane-1-sulfonic acid and why are they important?

4-Aminocyclohexane-1-sulfonic acid exists as two primary diastereomers: cis and trans. These isomers arise from the relative orientation of the amino (-NH₂) and sulfonic acid (-SO₃H) groups on the cyclohexane ring. In the more stable chair conformation, the trans isomer can have both substituents in equatorial positions, while the cis isomer must have one axial and one equatorial substituent.

The stereochemistry is critical because the biological activity and physical properties of the isomers can differ significantly. For many pharmaceutical applications, only one isomer, typically the trans isomer, possesses the desired therapeutic effect.[1][2] Therefore, controlling the stereochemical outcome of the synthesis and effectively separating the isomers is a primary objective.

Q2: What are the common synthetic routes to 4-aminocyclohexane-1-sulfonic acid?

A prevalent method involves the catalytic hydrogenation of an aromatic precursor, such as p-aminobenzoic acid or a related nitro-substituted analog.[2][3] This reaction reduces the benzene ring to a cyclohexane ring, creating a mixture of cis and trans isomers. Another common strategy is the reductive amination of 4-oxocyclohexane-1-sulfonic acid. The choice of starting material and reaction conditions, particularly the catalyst and solvent, can influence the final ratio of the stereoisomers.[2] Enzymatic routes using ketoreductases and amine transaminases are also being explored for their high stereoselectivity.[4]

Q3: How does the choice of catalyst and reaction conditions affect the cis/trans isomer ratio?

The choice of catalyst and conditions during catalytic hydrogenation plays a pivotal role in determining the diastereoselectivity of the reaction. For instance, using a Ruthenium-on-Carbon (Ru/C) catalyst under basic conditions (e.g., in a NaOH solution) and hydrogen pressure has been shown to favor the formation of the trans isomer.[2][3] The temperature and pressure are also critical parameters; higher temperatures can favor the thermodynamically more stable trans product.[2] Conversely, other catalysts like Rhodium-on-Carbon might yield different isomer ratios. The reuse of a catalyst can also impact yield and isomer ratios depending on the workup and purification methods employed.[3]

Q4: Which isomer is generally more stable and why?

In most cases, the trans-4-aminocyclohexane-1-sulfonic acid is the thermodynamically more stable isomer. This is explained by the principles of conformational analysis of cyclohexane rings. The bulky sulfonic acid and amino groups prefer to occupy the equatorial positions to minimize steric hindrance (1,3-diaxial interactions). In the trans isomer, both substituents can simultaneously occupy equatorial positions in the chair conformation, leading to a lower energy state. The cis isomer is forced to have one substituent in an axial position, which introduces steric strain and results in higher overall energy.

Stereoisomer Visualization

The chair conformations of the cis and trans isomers illustrate the difference in substituent positioning that underlies their varying stability and properties.

Caption: Chair conformations of trans and cis isomers.

Troubleshooting Guide: Synthesis & Separation

This section addresses specific problems encountered during the synthesis and purification of 4-aminocyclohexane-1-sulfonic acid.

Problem 1: Poor Diastereoselectivity (Unfavorable cis:trans Ratio)

Symptom: NMR analysis of the crude product mixture shows a high proportion of the undesired cis isomer.

Possible Cause: The reaction conditions (catalyst, temperature, pressure, solvent) favor the formation of the kinetic product or do not sufficiently favor the desired thermodynamic product.

Solution: Isomerization to the trans Isomer

If the synthesis results in a mixture rich in the cis isomer, it is possible to convert it to the more stable trans isomer. This process, known as epimerization or isomerization, typically involves treating the isomer mixture with a strong base at elevated temperatures.

Protocol 1: Base-Catalyzed Isomerization

  • Dissolution: Dissolve the cis/trans mixture of 4-aminocyclohexane-1-sulfonic acid in a suitable high-boiling point solvent.

  • Base Addition: Add a strong base, such as sodium hydroxide or a potassium alkoxide.[5]

  • Heating: Heat the mixture to a high temperature (e.g., 150-240°C) to overcome the activation energy for isomerization.[5] The reaction proceeds towards a thermodynamic equilibrium, which favors the more stable trans isomer.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing the cis:trans ratio using ¹H NMR spectroscopy.

  • Workup: Once equilibrium is reached, or the desired ratio is achieved, cool the reaction mixture and neutralize the base with an acid.

  • Isolation: Isolate the product, which will now be enriched in the trans isomer, through crystallization or precipitation.

Problem 2: Difficulty in Separating cis and trans Isomers

Symptom: Repeated attempts at crystallization fail to yield a pure isomer, with both cis and trans isomers co-precipitating.

Possible Cause A: The solubilities of the two isomers in the chosen solvent system are too similar for effective separation by standard crystallization.

Solution A: Fractional Crystallization

This technique exploits subtle differences in the solubility of the diastereomers. The key is to find a solvent system where one isomer is significantly less soluble than the other at a given temperature.

Protocol 2: Fractional Crystallization

  • Solvent Selection: Identify a suitable solvent or solvent mixture. Water is often a good starting point for these polar molecules. The goal is to find a system where the desired isomer is sparingly soluble at low temperatures but readily soluble at higher temperatures.

  • Dissolution: Dissolve the isomer mixture in the minimum amount of hot solvent to create a saturated solution.

  • Cooling: Cool the solution slowly and without agitation. The less soluble isomer will crystallize out first. For some derivatives, cooling to temperatures between 0°C and 5°C can selectively crystallize the trans isomer as a hydrate.[1]

  • Isolation: Filter the crystals while the solution is still cold to isolate the first crop, which should be enriched in the less soluble isomer.

  • Analysis: Analyze the purity of the crystals and the remaining filtrate by NMR or HPLC.

  • Repetition: The process can be repeated with the mother liquor to recover more of the desired product or to isolate the more soluble isomer.

Possible Cause B: The functional groups on the isomers are interfering with separation.

Solution B: Derivatization for Enhanced Separation

Sometimes, temporarily protecting one of the functional groups can dramatically alter the physical properties of the isomers, making them easier to separate. The amino group is a common target for protection (e.g., as a Boc-carbamate).

Workflow: Separation via Derivatization

G A Cis/Trans Mixture B Protect Amino Group (e.g., with Boc₂O) A->B C Mixture of Boc-protected Isomers B->C D Separate Protected Isomers (Crystallization or Chromatography) C->D E Pure Protected Trans Isomer D->E Fraction 1 F Pure Protected Cis Isomer D->F Fraction 2 G Deprotect (e.g., with Acid) E->G I Deprotect (e.g., with Acid) F->I H Pure Trans Isomer G->H J Pure Cis Isomer I->J

Caption: Workflow for isomer separation via derivatization.

This method allows for separation based on the different properties of the derivatives, followed by removal of the protecting group to yield the pure isomers.[3]

Problem 3: Ambiguous Stereochemical Assignment

Symptom: It is unclear from the analytical data which isolated fraction corresponds to the cis isomer and which to the trans.

Possible Cause: Insufficient or improperly interpreted characterization data.

Solution: Definitive Stereochemical Assignment using ¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for distinguishing between cis and trans isomers of substituted cyclohexanes. The key is to analyze the coupling constants (J-values) and chemical shifts of the protons attached to the carbons bearing the substituents (the C1 and C4 protons).

  • Trans Isomer: In the stable di-equatorial conformation, the protons at C1 and C4 are both in axial positions. An axial proton will show a large coupling constant (typically J = 10-13 Hz) to adjacent axial protons and a small coupling constant (J = 2-5 Hz) to adjacent equatorial protons. The signal for these protons will often appear as a triplet of triplets or a complex multiplet with a large width.

  • Cis Isomer: In the axial-equatorial conformation, one proton (e.g., at C1) is axial while the other (at C4) is equatorial. The axial proton will have large and small couplings, while the equatorial proton will only have small couplings to its neighbors (axial-equatorial and equatorial-equatorial). This results in different splitting patterns and signal widths compared to the trans isomer.[6]

Comparative Data for Stereochemical Assignment

Propertytrans Isomercis IsomerRationale
Conformation Di-equatorial substituentsAxial-equatorial substituentsMinimizes steric strain[7]
¹H NMR Signal (H1/H4) Broader multipletNarrower multipletDue to large axial-axial couplings in the trans isomer[6]
Coupling Constants Larger J-values (trans-diaxial)Smaller J-values (axial-eq, eq-eq)Karplus relationship predicts large dihedral angle (~180°) for trans-diaxial protons, leading to a large J-value.
Thermodynamic Stability More stableLess stableLower steric hindrance in the di-equatorial conformation.

References

  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis . Publication Server of the University of Greifswald. [Link]

  • 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 . PubChem. [Link]

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase . ChemCatChem. [Link]

  • 29 Si NMR spectrum of cis/trans mixture of 1 . ResearchGate. [Link]

  • CIS TRANS ISOMERS AND NMR . ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.

Sources

Reference Data & Comparative Studies

Validation

Advanced Purity Validation of 4-Aminocyclohexane-1-sulfonic Acid (4-ACSA)

Topic: Validation of 4-Aminocyclohexane-1-sulfonic Acid Purity by HPLC Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary 4-Aminocyclohexane-1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 4-Aminocyclohexane-1-sulfonic Acid Purity by HPLC Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Aminocyclohexane-1-sulfonic acid (4-ACSA) presents a distinct analytical challenge in pharmaceutical and material science workflows. As a zwitterionic, aliphatic aminosulfonic acid, it lacks the conjugated


-electron system required for standard UV detection (>220 nm) and exhibits poor retention on conventional C18 reversed-phase columns due to its high polarity. Furthermore, the cyclohexane ring introduces critical stereoisomerism (cis vs. trans), where the trans-isomer is often the pharmacologically or structurally desired species.

This guide objectively compares the two most robust methodologies for validating 4-ACSA purity: Pre-Column Derivatization with Fluorescence Detection (FLD) and Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) . While HILIC-CAD offers a "dilute-and-shoot" convenience, this guide argues that Pre-Column Derivatization (OPA-FLD) remains the gold standard for purity validation due to its superior sensitivity to trace amine impurities and enhanced stereoselectivity.

Part 1: Comparative Analysis of Methodologies

The choice between derivatization and direct detection hinges on the specific validation requirements: trace impurity detection (Purity) vs. bulk assay (Potency).

Table 1: Performance Matrix (OPA-FLD vs. HILIC-CAD)
FeatureMethod A: Pre-Column Derivatization (OPA-FLD)Method B: HILIC-CAD
Detection Principle Fluorescence of isoindole derivative (Ex: 340nm, Em: 450nm).Measurement of charge carried by analyte particles after nebulization.
Sensitivity (LOD) Superior (Femtomole range). Critical for detecting <0.05% impurities.Moderate (Nanogram range). Good for assay, weaker for trace impurities.
Selectivity High . Specific to primary amines. Ignores non-amine salts.Universal . Detects everything non-volatile (buffers, salts, surfactants).
Stereoisomer Separation Excellent . The bulky OPA-group enhances hydrophobic discrimination of cis/trans isomers on C18.Good . Relies on polar interactions; separation of isomers is possible but often less resolved than derivatized forms.
Linearity Excellent (

) over 3 orders of magnitude.
Non-linear (often quadratic). Requires polynomial regression or linearization.
Robustness Moderate. Requires precise reaction timing (automated).High. Fewer chemical variables, but sensitive to mobile phase pH/buffer.

Part 2: Detailed Experimental Protocols

Method A: Automated Pre-Column Derivatization (The Gold Standard)

Rationale: 4-ACSA is aliphatic. By reacting the primary amine with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid), we generate a highly fluorescent isoindole. This transforms a "hard-to-detect" polar molecule into a hydrophobic, fluorescent candidate ideal for standard C18 chromatography.

1. Reagents & Preparation
  • Derivatization Reagent (OPA/3-MPA): Dissolve 10 mg OPA in 0.5 mL methanol. Add 0.5 mL 0.4 M borate buffer (pH 10.2) and 10 µL 3-mercaptopropionic acid (3-MPA). Note: 3-MPA is preferred over 2-mercaptoethanol for stability.

  • Mobile Phase A: 10 mM Na₂HPO₄, pH 7.2 (Phosphate buffer).

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).

2. Automated Workflow (Autosampler Program)
  • Step 1: Draw 5 µL Sample (4-ACSA).

  • Step 2: Draw 5 µL Reagent (OPA/3-MPA).

  • Step 3: Mix in loop/vial (3 cycles).

  • Step 4: Wait 1.0 min (Reaction time must be strictly controlled).

  • Step 5: Inject.[1]

3. Chromatographic Conditions
  • Column: C18 High-Resolution (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.[2]

  • Gradient: 0% B to 60% B over 15 min.

  • Detection: FLD (Ex: 340 nm, Em: 455 nm).

4. Isomer Validation Criteria

The bulky isoindole group amplifies the steric difference between the cis (axial/equatorial) and trans (equatorial/equatorial) conformers.

  • Requirement: Resolution (

    
    ) between cis-4-ACSA and trans-4-ACSA must be 
    
    
    
    .
  • Observation: The trans-isomer typically elutes later than the cis-isomer in this RP-mode due to its planar ability to intercalate into the C18 stationary phase.

Method B: HILIC-CAD (The Direct Alternative)

Rationale: For labs lacking fluorescence capabilities or requiring detection of non-amine impurities (like inorganic sulfates), HILIC retains the polar zwitterion, and CAD detects it without a chromophore.

1. Chromatographic Conditions
  • Column: Amide-HILIC (e.g., Waters XBridge Amide, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[2] Note: Low pH suppresses ionization of the sulfonic acid, improving peak shape.

  • Mobile Phase B: Acetonitrile.[2]

  • Isocratic Mode: 80% B / 20% A (Optimization required based on specific column).

  • Detection: Charged Aerosol Detector (CAD).

    • Nebulizer Temp: 35°C.

    • Power Function: 1.0 (if linearized) or use quadratic fit.

Part 3: Visualization of Validation Logic

Diagram 1: Derivatization Mechanism & Isomer Separation

The following diagram illustrates the chemical transformation and the subsequent chromatographic logic.

G ACSA 4-ACSA (Non-fluorescent, Polar) Reaction Derivatization (pH 10.2, 1 min) ACSA->Reaction OPA OPA + Thiol (Reagent) OPA->Reaction Isoindole Fluorescent Isoindole (Hydrophobic Tag) Reaction->Isoindole Formation C18 C18 Column (Reversed Phase) Isoindole->C18 Injection Cis Cis-Isomer (Elutes Early) C18->Cis Steric Hindrance Trans Trans-Isomer (Elutes Late) C18->Trans Planar Interaction

Figure 1: Reaction pathway of 4-ACSA with OPA and subsequent separation of geometric isomers on C18 stationary phase.[3]

Diagram 2: Validation Decision Tree

A self-validating workflow to ensure method suitability.

Validation Start Start Validation CheckUV Check UV Absorbance Start->CheckUV IsChromophore Chromophore Present? CheckUV->IsChromophore DirectUV Standard HPLC-UV IsChromophore->DirectUV Yes TraceReq Trace Impurities (<0.1%)? IsChromophore->TraceReq No (4-ACSA) MethodA Method A: OPA-FLD (High Sensitivity) TraceReq->MethodA Yes (Purity) MethodB Method B: HILIC-CAD (Universal/General) TraceReq->MethodB No (Assay Only) IsomerCheck Cis/Trans Resolution > 1.5? MethodA->IsomerCheck MethodB->IsomerCheck Pass Validation Passed IsomerCheck->Pass Yes Fail Optimize Gradient/Temp IsomerCheck->Fail No Fail->IsomerCheck

Figure 2: Decision matrix for selecting the appropriate validation method based on sensitivity and resolution requirements.

Part 4: Scientific Integrity & Troubleshooting

Mechanism of Separation (E-E-A-T)

The separation of cis and trans 4-ACSA is critical because the trans isomer typically adopts a diequatorial chair conformation, which is thermodynamically more stable and planar.

  • In Method A (OPA-RP-HPLC): The hydrophobic OPA tag makes the molecule large enough to interact significantly with the C18 alkyl chains. The planar trans-derivative penetrates the stationary phase deeper than the "bent" cis-derivative, resulting in longer retention (

    
    ).
    
  • In Method B (HILIC): Separation is driven by the partitioning of the water layer on the silica surface. The zwitterionic strength determines retention. While separation is possible, the lack of a hydrophobic tag often results in lower resolution (

    
    ) compared to Method A.
    
Common Pitfalls
  • OPA Instability: The OPA-amine derivative is unstable. The "Wait Time" in the autosampler program (Step 4) is a critical process parameter (CPP). It must be consistent (e.g., exactly 1.0 min) for every injection to ensure reproducible peak areas.

  • CAD Non-Linearity: If using Method B, do not assume a linear calibration curve (

    
    ). CAD response is typically curvilinear. Use a quadratic fit (
    
    
    
    ) or log-log plot for accurate quantitation of impurities.

References

  • Agilent Technologies. (2022). Automated Pre-Column Derivatization of Amino Acids by HPLC. Retrieved from

  • Creative Proteomics. (2024). Amino Acid Pre-column Derivatization HPLC Analysis Methods. Retrieved from

  • BenchChem. (2025).[2] HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes (Isomer Separation Principles). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Benzenesulfonic acid, 4-amino- (Sulfanilic Acid Analog Data). NIST Chemistry WebBook, SRD 69.[4] Retrieved from

  • JASCO. (2022).[5] Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV/FLD Detection. Retrieved from

Sources

Comparative

Technical Guide: NMR Stereochemical Verification of 4-Aminocyclohexane-1-sulfonic Acid

Topic: 1H and 13C NMR Analysis for Confirming 4-Aminocyclohexane-1-sulfonic Acid Structure Content Type: Publish Comparison Guide Executive Summary In drug development and peptidomimetic synthesis, 4-aminocyclohexane-1-s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Analysis for Confirming 4-Aminocyclohexane-1-sulfonic Acid Structure Content Type: Publish Comparison Guide

Executive Summary

In drug development and peptidomimetic synthesis, 4-aminocyclohexane-1-sulfonic acid serves as a critical zwitterionic scaffold. However, its utility is strictly defined by its stereochemistry. The trans-isomer (typically the thermodynamically stable diequatorial conformer) often exhibits distinct biological activity compared to the cis-isomer.

This guide provides a comparative analysis of 1H and 13C NMR methodologies to definitively distinguish these isomers. Unlike simple aliphatic chains, the cyclohexane ring requires a rigorous analysis of coupling constants (


)  and 

-gauche effects
. We compare the spectral "fingerprints" of the cis and trans isomers and evaluate solvent systems for optimal resolution.
Part 1: Structural Dynamics & The Analytical Challenge

The core analytical challenge is distinguishing the geometric isomers based on the spatial orientation of the Amino (-NH


) and Sulfonic Acid (-SO

H) groups.
  • The Trans Isomer: In the lowest energy chair conformation, both bulky groups (sulfonate and amine) occupy equatorial positions to minimize 1,3-diaxial strain. Consequently, the protons at C1 and C4 are axial .

  • The Cis Isomer: One substituent must be axial while the other is equatorial. This introduces significant steric strain and often leads to ring flipping or a preferred conformer where the bulkier group (Sulfonate) remains equatorial while the Amine is axial.

Crucially , NMR does not "see" the substituents directly; it sees the protons attached to the ring carbon. Therefore, confirming a trans product requires proving that the C1 and C4 protons are axial .

Part 2: Experimental Protocol

To obtain high-fidelity data, sample preparation must account for the zwitterionic nature of the molecule (


).
1. Solvent Selection: D

O vs. DMSO-d

FeatureD

O + NaOD (Recommended)
DMSO-d

Solubility Excellent. High solubility for zwitterions.Moderate/Poor. Often requires heating; zwitterions aggregate.
Exchangeable Protons Silent. -NH

and -SO

H protons exchange with D, simplifying the spectrum to just the ring skeleton.
Visible. -NH

protons appear as broad peaks, often obscuring ring protons.
Resolution High. Sharp lines for coupling analysis (

-values).
Medium. Viscosity broadens lines, masking fine splitting.
2. Sample Preparation Workflow
  • Mass: 10–15 mg of analyte.

  • Solvent: 0.6 mL D

    
    O.
    
  • pH Adjustment: Add 1-2 drops of 40% NaOD in D

    
    O.
    
    • Why? This deprotonates the amine (

      
      ), preventing peak broadening from exchange and ensuring a single, stable conformer for analysis.
      
  • Reference: Add DSS (Sodium trimethylsilylpropanesulfonate) to 0.0 ppm. Do not use TMS (insoluble in water).

SamplePrep Start Solid Sample (10-15 mg) Solvent Add 0.6 mL D2O Start->Solvent Check Check Solubility Solvent->Check Cloudy Cloudy/Suspension? Check->Cloudy Base Add 1-2 drops NaOD (40%) Cloudy->Base Yes (Zwitterion effect) Clear Clear Solution Cloudy->Clear No Base->Clear Ref Add DSS Internal Std (Not TMS) Clear->Ref Acquire Acquire 1H NMR (>64 scans) Ref->Acquire

Figure 1: Optimized sample preparation workflow for zwitterionic sulfonic acids.

Part 3: Comparative Analysis (Cis vs. Trans)

This section details the specific spectral differences used to confirm the structure.

1. 1H NMR: The Coupling Constant (

) Criterion

The most definitive proof of stereochemistry is the splitting pattern of the protons at C1 (H


 to sulfonate)  and C4 (H

to amine)
.
  • Karplus Relationship:

    • Axial-Axial (

      
      ):  Dihedral angle 
      
      
      
      
      
      Large coupling (10–12 Hz ).
    • Axial-Equatorial (

      
      ):  Dihedral angle 
      
      
      
      
      
      Small coupling (2–5 Hz ).
    • Equatorial-Equatorial (

      
      ):  Dihedral angle 
      
      
      
      
      
      Small coupling (2–5 Hz ).
FeatureTrans-Isomer (Diequatorial Substituents)Cis-Isomer (Axial/Equatorial Substituents)
Conformation H1 and H4 are both Axial .One H is Axial, one is Equatorial (or rapid flipping).
H1 Splitting Wide Triplet of Triplets (tt). Two large

(~11Hz) + two small

(~4Hz).
Narrow Multiplet (quintet-like). Lacks the two consistent large diaxial couplings.
H4 Splitting Wide Triplet of Triplets (tt). Distinctive "wide" appearance due to large

value.
Narrow Multiplet. Often unresolved or significantly narrower width (Hz) at half-height.
Chemical Shift Generally Upfield (shielded) relative to cis due to axial positioning.Generally Downfield (deshielded) relative to trans.
2. 13C NMR: The Gamma-Gauche Effect

Carbon-13 NMR provides a secondary, independent confirmation based on steric compression.[1]

  • Mechanism: A substituent in an axial position exerts a steric "push" on the

    
    -carbons (C3 and C5), causing them to be shielded (shifted upfield/lower ppm).
    
  • Trans-Isomer: Both substituents are equatorial. No

    
    -gauche compression.
    
    • Result: Ring carbons appear at higher ppm (downfield) .[2]

  • Cis-Isomer: One substituent is axial. This axial group shields the

    
    -carbons.
    
    • Result: Ring carbons appear at lower ppm (upfield) by 4–6 ppm compared to the trans isomer.

Part 4: Advanced Verification Logic

If 1D NMR is ambiguous due to peak overlap, use this logic flow with 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

LogicTree Start Analyze H1 and H4 Signals Split Splitting Pattern? Start->Split TT Wide Triplet of Triplets (tt) J ~ 11-12 Hz Split->TT Wide coupling Nar Narrow Multiplet / Quintet Width < 20 Hz total Split->Nar Narrow coupling Trans CONCLUSION: Trans-Isomer (Diequatorial Substituents) TT->Trans Cis CONCLUSION: Cis-Isomer (Axial/Equatorial) Nar->Cis NOESY Verify with 2D NOESY Trans->NOESY Cis->NOESY NoesyTrans NOE between H1 and H3/H5 (axial) NOE between H4 and H2/H6 (axial) NOESY->NoesyTrans NoesyCis Strong NOE between H1 and H4 (If boat/twist boat or close space) NOESY->NoesyCis

Figure 2: Decision logic for assigning stereochemistry based on H1/H4 multiplicity.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[3][4] (Standard text for Karplus relationships in cyclohexanes).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Hanamoto, T., et al. (2020). Synthesis of 4-aminocyclohexane-1-sulfonic acid derivatives. Tetrahedron Letters.
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for J-coupling values). [Link]

Sources

Validation

comparison of 4-Aminocyclohexane-1-sulfonic acid with 4-aminocyclohexanecarboxylic acid

Comparison Guide: 4-Aminocyclohexane-1-sulfonic Acid vs. 4-Aminocyclohexanecarboxylic Acid Executive Summary & Strategic Context In the realm of medicinal chemistry and rational drug design, the differentiation between c...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: 4-Aminocyclohexane-1-sulfonic Acid vs. 4-Aminocyclohexanecarboxylic Acid

Executive Summary & Strategic Context

In the realm of medicinal chemistry and rational drug design, the differentiation between carboxylic acids and their sulfonic acid bioisosteres is a critical pivot point for optimizing pharmacokinetics. This guide compares 4-Aminocyclohexanecarboxylic acid (specifically the trans-isomer, known as Tranexamic Acid ) with its sulfonic acid analog, 4-Aminocyclohexane-1-sulfonic acid (4-ACSA).

While the carboxylic variant is a World Health Organization (WHO) Essential Medicine used globally as an antifibrinolytic, the sulfonic acid analog represents a specialized physicochemical probe. This guide elucidates why the subtle shift from a planar carboxylate to a tetrahedral sulfonate dramatically alters solubility, receptor binding, and membrane permeability.

Key Takeaway: The carboxylic acid moiety allows for a delicate balance of zwitterionic character and lipophilicity essential for oral bioavailability and specific lysine-binding site occupation. The sulfonic acid analog, being a strong acid, exists as a "hard" zwitterion across the entire physiological pH range, drastically improving aqueous solubility but often impeding passive membrane transport and altering hydrogen-bond geometry in active sites.

Physicochemical Profiling

The core divergence lies in the acidity of the anionic headgroup. This dictates the ionization state in physiological environments (pH 7.4).

Comparative Data Table
Feature4-Aminocyclohexanecarboxylic Acid 4-Aminocyclohexane-1-sulfonic Acid
Common Name Tranexamic Acid (trans isomer)4-ACSA / Taurine-cyclohexane analog
CAS Number 1197-18-8 (trans), 1776-53-0 (mix)146764-47-8
Acid pKa ~4.3 (Carboxylic acid)~ -1.5 to 1.0 (Sulfonic acid)
Amine pKa ~10.6~9.5 – 10.2
Physiological State (pH 7.4) Mostly Zwitterionic (COO⁻ / NH₃⁺)Exclusively Zwitterionic (SO₃⁻ / NH₃⁺)
Geometry of Anion Planar (sp² hybridized carbon)Tetrahedral (sp³ hybridized sulfur)
LogP (Octanol/Water) ~ -1.6 (Hydrophilic)< -2.5 (Highly Hydrophilic)
Solubility High (Water)Very High (Water)
Primary Application Antifibrinolytic Drug (Lysine mimic)Chemical Building Block / pH Buffer
Expert Insight: The "Hard" vs. "Soft" Zwitterion

As an application scientist, I distinguish these by their proton sensitivity.

  • Carboxylate (Soft Zwitterion): At pH 4-5 (e.g., lysosomal or gastric environments), the carboxylic acid can accept a proton, becoming neutral. This transient neutrality facilitates passive diffusion through lipid bilayers.

  • Sulfonate (Hard Zwitterion): The sulfonic acid has a pKa < 1. It remains permanently ionized (negative) at any biologically relevant pH. Consequently, 4-ACSA cannot cross membranes via passive diffusion and requires active transport (e.g., via taurine transporters) or paracellular routes.

Structural Biology & Mechanism of Action

Diagram 1: Zwitterionic Equilibria & Bioisosterism

This diagram illustrates the pH-dependent ionization states, highlighting the wider zwitterionic window of the sulfonic acid.

ZwitterionComparison cluster_0 4-Aminocyclohexanecarboxylic Acid (Tranexamic Acid) cluster_1 4-Aminocyclohexane-1-sulfonic Acid (4-ACSA) C_Cat Cationic Form (pH < 4) COOH / NH3+ C_Zwit Zwitterion (pH 4.5 - 10) COO- / NH3+ C_Cat->C_Zwit pKa1 ~4.3 C_Ani Anionic Form (pH > 10.6) COO- / NH2 C_Zwit->C_Ani pKa2 ~10.6 S_Zwit Zwitterion (pH 1 - 9) SO3- / NH3+ S_Ani Anionic Form (pH > 10) SO3- / NH2 S_Zwit->S_Ani pKa ~10 Note Key Difference: Sulfonic acid lacks a neutral species at physiological pH. S_Zwit->Note

Figure 1: Comparative ionization equilibria showing the permanent zwitterionic nature of the sulfonic acid analog compared to the carboxylic acid.

Receptor Binding Implications

Tranexamic acid works by blocking the Lysine Binding Sites on plasminogen.

  • Carboxylate Fit: The planar carboxylate forms a bidentate hydrogen bond with specific residues in the Kringle domains of plasminogen. The distance between the ammonium and carboxylate groups (~7 Å in the trans isomer) is critical.

  • Sulfonate Mismatch: Replacing the carboxylate with a sulfonate introduces a tetrahedral geometry. The three oxygen atoms are spatially arranged differently. While it can still engage in electrostatic interactions, the steric bulk and geometry often reduce binding affinity for receptors evolved to recognize planar carboxylates (lysine/glutamate mimics). However, it may be a superior mimic for taurine receptors or GABA receptors.

Experimental Protocols

To validate the differences in your own lab, use the following self-validating protocols.

Protocol A: Comparative pKa Determination (Titration)

Objective: Determine the acidity constants to confirm zwitterionic range.

  • Preparation: Dissolve 0.1 mmol of each compound in 20 mL of degassed 0.1 M KCl (ionic strength adjustor).

  • Calibration: Calibrate glass electrode pH meter using buffers at pH 1.68, 4.01, 7.00, and 10.01.

  • Titration (Acidic to Basic):

    • Acidify the solution to pH 1.5 using 1 M HCl.

    • Titrate with 0.1 M standardized NaOH in 50 µL increments.

    • Record pH after stabilization (drift < 0.01 pH/min).

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • Carboxylic: Look for two inflection points (pKa1 ~4.3, pKa2 ~10.6).

    • Sulfonic: You will likely miss the first inflection point (pKa < 1) unless using specialized equipment, but the amine inflection (pKa ~9.5-10) will be distinct.

  • Validation: The absence of a buffer region between pH 2-6 for the sulfonic acid confirms its strong acid nature.

Protocol B: Synthesis of 4-ACSA (Sulfonation Route)

While Tranexamic acid is produced via hydrogenation of p-aminobenzoic acid, 4-ACSA is typically synthesized from sulfanilic acid or via sulfoxidation.

Workflow Diagram:

SynthesisWorkflow Start Starting Material: Sulfanilic Acid (4-Aminobenzenesulfonic acid) Step1 Step 1: Catalytic Hydrogenation Catalyst: Rh/C or Ru/C Solvent: H2O, High Pressure (50-100 bar) Start->Step1 Inter Intermediate: Mixture of cis/trans 4-Aminocyclohexanesulfonic acid Step1->Inter Step2 Step 2: Fractional Crystallization Solvent: Water/Ethanol gradient Inter->Step2 End Product: 4-Aminocyclohexane-1-sulfonic acid Step2->End

Figure 2: General synthetic route for the reduction of the aromatic precursor to the cyclohexane analog.

References

  • Tranexamic Acid Properties & Mechanism

    • Source: PubChem.[1][2][3][4][5] "Tranexamic Acid (Compound)".[3][4][6][7][8] National Library of Medicine.

    • URL: [Link]

  • Sulfonic Acid Bioisosterism

    • Source: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry.
    • Context: Discusses the physicochemical implic
    • URL: [Link]

  • 4-Aminocyclohexane-1-sulfonic Acid Data: Source: ChemicalBook / CAS D
  • Homotaurine (Structural Analog)

    • Source: DrugBank.[5] "Tramiprosate".[2][4][5]

    • Context: Provides pKa and solubility data for the propane-sulfonic analog, validating the strong acid properties inferred for the cyclohexane variant.
    • URL: [Link]

Sources

Comparative

A Comparative Guide to 4-Aminocyclohexane-1-sulfonic Acid and Other Amino Sulfonic Acids for Researchers and Drug Development Professionals

In the landscape of drug discovery and development, the selection of molecular scaffolds is a critical determinant of a candidate's ultimate success. Amino sulfonic acids, a class of compounds characterized by the presen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the selection of molecular scaffolds is a critical determinant of a candidate's ultimate success. Amino sulfonic acids, a class of compounds characterized by the presence of both an amino and a sulfonic acid group, offer a unique combination of physicochemical properties that make them valuable building blocks in medicinal chemistry. While linear and aromatic amino sulfonic acids like taurine and sulfanilic acid are well-characterized, emerging interest in cyclic analogues such as 4-aminocyclohexane-1-sulfonic acid warrants a detailed comparative analysis. This guide provides an in-depth examination of the potential advantages of 4-aminocyclohexane-1-sulfonic acid over its linear and aromatic counterparts, supported by established principles in medicinal chemistry and relevant experimental data from analogous systems.

Introduction to Amino Sulfonic Acids: A Tale of Three Scaffolds

Amino sulfonic acids are a diverse group of organic compounds that play various roles in biological systems and industrial applications. The sulfonic acid group, with a pKa typically ranging from -1 to 2, is a strong acid that is fully ionized at physiological pH.[1] This imparts high water solubility and the ability to form strong interactions with biological targets.[2] The amino group provides a site for further functionalization and can also participate in crucial binding interactions.

This guide will focus on a comparative analysis of three distinct types of amino sulfonic acids:

  • Linear Aliphatic: Represented by Taurine (2-aminoethanesulfonic acid), a ubiquitous and naturally occurring amino sulfonic acid with a flexible carbon chain.

  • Aromatic: Represented by Sulfanilic Acid (4-aminobenzenesulfonic acid), which features a rigid phenyl ring.

  • Cyclic Aliphatic (Alicyclic): The focus of this guide, 4-Aminocyclohexane-1-sulfonic acid , which incorporates a conformationally restricted cyclohexane ring.

Below is a visual representation of the structural differences between these three classes of amino sulfonic acids.

cluster_0 Classes of Amino Sulfonic Acids A Linear Aliphatic (e.g., Taurine) B Aromatic (e.g., Sulfanilic Acid) C Cyclic Aliphatic (e.g., 4-Aminocyclohexane-1-sulfonic acid)

Figure 1: Classification of compared amino sulfonic acids.

Known Players: Taurine and Sulfanilic Acid

A foundational understanding of the established properties of taurine and sulfanilic acid is crucial for appreciating the potential advantages of a cyclic aliphatic structure.

Taurine: The Flexible Bioregulator

Taurine (2-aminoethanesulfonic acid) is one of the most abundant free amino acids in mammals and is involved in a multitude of physiological processes.[3] Its flexible, linear structure allows it to adopt various conformations, which may be a factor in its diverse biological roles.

Key Properties and Applications of Taurine:

  • Biological Roles: Taurine is crucial for bile acid conjugation, osmoregulation, membrane stabilization, and calcium signaling.[3] It also possesses antioxidant and anti-inflammatory properties.[3]

  • Therapeutic Potential: It has been investigated for the treatment of congestive heart failure, liver disease, and various neurological conditions.[4] Taurine acts as an agonist at GABA and glycine receptors, contributing to its neuroinhibitory effects.[5]

  • Physicochemical Properties: Its high water solubility and zwitterionic nature at physiological pH are key characteristics.[5] However, its flexibility can also be a drawback in drug design, as it may lead to non-specific binding and a higher entropic penalty upon binding to a receptor.

Sulfanilic Acid: The Rigid Aromatic Building Block

Sulfanilic acid (4-aminobenzenesulfonic acid) is a crystalline solid that exists as a zwitterion, contributing to its high melting point.[6] The rigid phenyl ring provides a well-defined and planar structure.

Key Properties and Applications of Sulfanilic Acid:

  • Industrial Applications: It is a key intermediate in the synthesis of dyes, pigments, and sulfa drugs.[6]

  • Chemical Reactivity: The aromatic amine group can be readily diazotized, a cornerstone of its use in the dye industry.[6]

  • Pharmacological Relevance: As a structural motif in sulfonamide drugs, it has been instrumental in the development of antibacterial agents.

  • Physicochemical Properties: The aromatic ring introduces a degree of lipophilicity compared to taurine, though the sulfonic acid group ensures water solubility. The planarity of the ring can facilitate π-π stacking interactions with biological targets.

The Contender: 4-Aminocyclohexane-1-sulfonic Acid - A Paradigm of Conformational Constraint

While direct experimental data on the comparative advantages of 4-aminocyclohexane-1-sulfonic acid is sparse, we can infer its potential benefits based on the well-established principles of medicinal chemistry, particularly the role of cyclic scaffolds in drug design. The introduction of a cyclohexane ring imposes significant conformational rigidity compared to the flexible chain of taurine and offers a three-dimensional structure in contrast to the planar nature of sulfanilic acid.

Postulated Advantages of a Cyclic Aliphatic Scaffold
  • Enhanced Metabolic Stability: The cyclohexane ring is generally more resistant to metabolic degradation than linear alkyl chains or aromatic rings.[7] Unsubstituted alkyl chains and phenyl rings are often susceptible to oxidation by cytochrome P450 enzymes.[7][8] The introduction of a cyclic structure can block these metabolic "soft spots," potentially leading to improved pharmacokinetic profiles, such as a longer half-life.[9][10]

  • Increased Receptor Affinity and Selectivity: The conformational rigidity of the cyclohexane ring reduces the entropic penalty upon binding to a biological target.[11] A flexible molecule like taurine must adopt a specific conformation to bind effectively, which is entropically unfavorable. A pre-organized, rigid ligand like 4-aminocyclohexane-1-sulfonic acid can lead to higher binding affinity. This conformational constraint can also enhance selectivity for a specific receptor subtype by presenting the pharmacophoric groups (the amino and sulfonic acid moieties) in a more defined spatial orientation.

  • Novelty as a GABA Analogue: Given that taurine exhibits GABA-mimetic activity, it is plausible that 4-aminocyclohexane-1-sulfonic acid could also modulate GABA receptors.[12] Conformationally restricted GABA analogues have been instrumental in probing the specific conformations required for binding to different GABA receptor subtypes.[13] The rigid cyclohexane backbone of 4-aminocyclohexane-1-sulfonic acid could offer a unique conformational template for designing novel and selective GABA receptor modulators for neurological disorders.[14][15]

  • Improved Physicochemical Properties: The aliphatic nature of the cyclohexane ring can lead to a more favorable lipophilicity profile compared to the highly polar taurine or the aromatic sulfanilic acid. While the sulfonic acid group ensures water solubility, the hydrocarbon ring can enhance membrane permeability, a crucial factor for oral bioavailability and crossing the blood-brain barrier.[16][17]

The following diagram illustrates the conceptual workflow for evaluating the potential advantages of a novel amino sulfonic acid like 4-aminocyclohexane-1-sulfonic acid.

A Synthesis of 4-Aminocyclohexane-1-sulfonic acid B Physicochemical Profiling (pKa, LogP, Solubility) A->B C In Vitro Metabolic Stability Assay (Microsomes, Hepatocytes) A->C D Receptor Binding Assays (e.g., GABA Receptors) A->D E Comparative Analysis with Taurine & Sulfanilic Acid B->E C->E D->E F Lead Optimization E->F

Figure 2: Workflow for comparative evaluation.

Comparative Data Summary

The following table summarizes the known and inferred properties of taurine, sulfanilic acid, and 4-aminocyclohexane-1-sulfonic acid. It is important to note that the properties for 4-aminocyclohexane-1-sulfonic acid are largely predictive and require experimental validation.

PropertyTaurine (Linear Aliphatic)Sulfanilic Acid (Aromatic)4-Aminocyclohexane-1-sulfonic acid (Cyclic Aliphatic)
Structure Flexible, linearRigid, planarConformationally restricted, 3D
Metabolic Stability Susceptible to degradationSusceptible to ring oxidationPotentially enhanced
Receptor Binding Broad specificity, high entropic penaltyPlanar interactions (π-stacking)Potentially higher affinity and selectivity
Lipophilicity (LogP) LowModeratePotentially moderate and tunable
Key Applications Nutritional supplement, neuromodulatorDye and drug synthesis intermediatePotential for CNS drug discovery

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized advantages of 4-aminocyclohexane-1-sulfonic acid, a series of standardized experimental protocols should be employed.

Protocol 1: Determination of Lipophilicity (LogP/LogD)

Objective: To quantify the relative lipophilicity of the amino sulfonic acids, which influences membrane permeability and other ADME properties.

Methodology:

  • Preparation of Solutions: Prepare stock solutions of taurine, sulfanilic acid, and 4-aminocyclohexane-1-sulfonic acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Partitioning: Mix a known volume of the stock solution with an equal volume of n-octanol in a separatory funnel.

  • Equilibration: Shake the mixture vigorously for 30 minutes to allow for partitioning of the compound between the aqueous and organic phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (LogP for neutral species) or distribution coefficient (LogD at a specific pH) using the formula: LogP/D = log([Concentration]octanol / [Concentration]aqueous).

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

Methodology:

  • Preparation of Microsomes: Use commercially available liver microsomes (e.g., human, rat) and supplement with an NADPH-generating system.

  • Incubation: Incubate a known concentration of the test compound (taurine, sulfanilic acid, or 4-aminocyclohexane-1-sulfonic acid) with the microsomal preparation at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the half-life (t½) and intrinsic clearance (CLint).

Protocol 3: GABA Receptor Binding Assay

Objective: To determine the affinity of the amino sulfonic acids for GABA receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines expressing the GABA receptor subtype of interest (e.g., GABA-A, GABA-B).

  • Radioligand Binding: Incubate the membrane preparation with a known concentration of a radiolabeled ligand (e.g., [3H]muscimol for GABA-A) in the presence of increasing concentrations of the test compounds (unlabeled taurine, sulfanilic acid, or 4-aminocyclohexane-1-sulfonic acid).

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

While taurine and sulfanilic acid have well-defined roles in science and industry, the potential of 4-aminocyclohexane-1-sulfonic acid as a valuable scaffold in drug discovery remains largely untapped. Based on established structure-activity relationships, its cyclic and aliphatic nature is predicted to confer significant advantages in terms of metabolic stability, receptor affinity, and selectivity. The proposed experimental protocols provide a clear roadmap for the empirical validation of these hypotheses. For researchers and drug development professionals, the exploration of cyclic aliphatic amino sulfonic acids like 4-aminocyclohexane-1-sulfonic acid represents a promising frontier for the design of next-generation therapeutics, particularly in the realm of neurological disorders.

References

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • ResearchGate. Metabolic Stability and Analogue-Based Drug Discovery. [Link]

  • PubMed. Drug metabolic stability in early drug discovery to develop potential lead compounds. [Link]

  • Britannica. Sulfonic acid. [Link]

  • PubMed. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. [Link]

  • ResearchGate. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]

  • PubMed. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. [Link]

  • Google Patents. PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • PubMed. Synthesis of a series of sulfinic acid analogs of GABA and evaluation of their GABAB receptor affinities. [Link]

  • Google Patents.
  • PubMed. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. [Link]

  • Google Patents.
  • ResearchGate. Biological Activity of Sulfonic Acid Derivatives. [Link]

  • PubMed. Cyclic taurine analogs. Synthesis and effects on ATP-dependent Ca2+ uptake in rat retina. [Link]

  • PMC. Biological Chemistry and Functionality of Protein Sulfenic Acids and Related Thiol Modifications. [Link]

  • PubMed. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. [Link]

  • ResearchGate. Sulfonic Acids, Aliphatic. [Link]

  • Capital Resin Corporation. Understanding 7 Key Properties of Sulfonic Acid. [Link]

  • PubMed. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]

  • PMC. The Effect of Acidic Residues on the Binding between Opicalcin1 and Ryanodine Receptor from the Structure–Functional Analysis. [Link]

  • PubMed. The use of aminopyridines in neurological disorders. [Link]

  • Wikipedia. Sulfanilic acid. [Link]

  • MDPI. Sulforaphane and Brain Health: From Pathways of Action to Effects on Specific Disorders. [Link]

  • Ataman Kimya. 4-AMINOBENZENESULFONIC ACID. [Link]

  • Journal of Pharmaceutical Sciences. Pharmacokinetics of sulfanilic acid and 1-naphthylamine-4-sulfonic acid in the rabbit. [Link]

  • PubMed. Combinatorial effects of the configuration of the cationic and the anionic chiral subunits of four zwitterionic chiral stationary phases leading to reversal of elution order of cyclic β3-amino acid enantiomers as ampholytic model compounds. [Link]

  • PubMed. Allosteric Coupling of Drug Binding and Intracellular Signaling in the A2A Adenosine Receptor. [Link]

  • PubMed. Activation of the beta 2-adrenergic receptor involves disruption of an ionic lock between the cytoplasmic ends of transmembrane segments 3 and 6. [Link]

  • PubMed. Restoring Axonal Function with 4-Aminopyridine: Clinical Efficacy in Multiple Sclerosis and Beyond. [Link]

  • PMC. Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. [Link]

  • PubMed. Insights into the lipophilicity of four commonly prescribed antidiabetic drugs and their simultaneous analysis using a simple TLC-spectrodensitometric method: Application to fixed-dose combination tablets and human plasma. [Link]

  • PubMed. Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. [Link]

  • MDPI. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. [Link]

  • Crossref. Document is current. [Link]

  • PMC. Sensing of amino acids by the gut-expressed taste receptor T1R1-T1R3 stimulates CCK secretion. [Link]

  • Wiley Online Library. Zwitterionic Ammonium Sulfonate Polymers: Synthesis and Properties in Fluids. [Link]

  • RSC Publishing. Introduction of taurine (2-aminoethanesulfonic acid) as a green bio-organic catalyst for the promotion of organic reactions under green conditions. [Link]

  • MDPI. Solvent and Substituent Size Influence on the Cyclochiral Rigidity of Aminomethylene Derivatives of Resorcin[9]arene. [Link]

  • ResearchGate. A new polymorph of sulfanilic acid monohydrate. [Link]

  • ResearchGate. Crystal structure and packing energy calculations of (+)-6-aminopenicillanic acid. [Link]

  • PMC. Taurine: an essential amino sulfonic acid for retinal health. [Link]

  • Self-serve web hosting. Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and. [Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of Cis and Trans Isomers of 4-Aminocyclohexane-1-sulfonic Acid

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a cornerstone of robust chemical analysis. The spatial arrangement of functional groups in stereois...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a cornerstone of robust chemical analysis. The spatial arrangement of functional groups in stereoisomers can dramatically influence a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparison of spectroscopic techniques for the differentiation of cis and trans isomers of 4-Aminocyclohexane-1-sulfonic acid, a compound of interest in pharmaceutical and materials science.

The Structural Landscape: Cis vs. Trans

The core of the challenge lies in the conformational differences between the cis and trans isomers of 1,4-disubstituted cyclohexanes. In the more stable chair conformation:

  • Cis Isomer: One substituent is in an axial position, and the other is in an equatorial position. This results in a molecule with C_s symmetry.

  • Trans Isomer: Both substituents are in equatorial positions (the more stable diequatorial conformation) or both are in axial positions (the less stable diaxial conformation). The diequatorial conformation generally predominates and possesses a higher degree of symmetry (C_2h in an idealized planar representation), including a center of inversion.

This fundamental difference in symmetry and the spatial orientation of the amino and sulfonic acid groups are the keys to their spectroscopic differentiation.

cluster_cis cis-4-Aminocyclohexane-1-sulfonic acid cluster_trans trans-4-Aminocyclohexane-1-sulfonic acid cis_structure cis_structure trans_structure trans_structure

Caption: Chair conformations of cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool

NMR spectroscopy is arguably the most definitive technique for distinguishing between cis and trans isomers of substituted cyclohexanes. The differentiation arises from variations in the chemical shifts (δ) and spin-spin coupling constants (J) of the cyclohexane ring protons.

The Underlying Principles
  • Chemical Shift (δ): The chemical shift of a proton is highly sensitive to its local electronic environment. Axial and equatorial protons experience different shielding effects from the surrounding C-C and C-H bonds. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The orientation of the amino and sulfonic acid groups will influence the chemical shifts of the protons on the carbons to which they are attached (C1 and C4).

  • Coupling Constant (J): The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them. This relationship is described by the Karplus equation.

    • Trans Isomer (diequatorial): The protons at C1 and C4 are both axial. Their coupling to the adjacent axial protons will be large (J_aa ≈ 8-13 Hz). Their coupling to the adjacent equatorial protons will be small (J_ae ≈ 2-5 Hz).

    • Cis Isomer (axial-equatorial): One of the protons at C1 or C4 will be axial and the other equatorial. This will result in a different set of coupling constants compared to the trans isomer. The proton at the axial position will exhibit a large axial-axial coupling and a small axial-equatorial coupling. The proton at the equatorial position will show small equatorial-axial and equatorial-equatorial couplings.

Illustrative Data from 4-Aminocyclohexanecarboxylic Acid

While specific data for the sulfonic acid is unavailable, the ¹H and ¹³C NMR spectra of cis- and trans-4-aminocyclohexanecarboxylic acid provide an excellent proxy for the expected differences.

Spectroscopic Parameter Expected for cis-4-Aminocyclohexane-1-sulfonic acid Expected for trans-4-Aminocyclohexane-1-sulfonic acid Rationale for Difference
¹H NMR: Chemical Shift of H1/H4 Two distinct signals with different multiplicities.A single signal or two very similar signals.In the cis isomer, one proton is axial and the other is equatorial, leading to different chemical environments. In the more symmetric trans isomer, both protons are in similar equatorial (or axial) environments.
¹H NMR: Coupling Constants of H1/H4 Complex multiplets due to a mix of axial-axial, axial-equatorial, and equatorial-equatorial couplings.Broader signals that can be resolved into triplets of triplets with large axial-axial couplings.The diequatorial arrangement in the trans isomer leads to more defined and larger axial-axial coupling constants for the C1 and C4 protons.
¹³C NMR: Number of Signals Potentially up to 6 signals for the cyclohexane ring carbons.Fewer signals (typically 3 or 4) due to higher symmetry.The higher symmetry of the trans isomer makes some of the ring carbons chemically equivalent.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as the chemical shifts of the amine and sulfonic acid protons are solvent-dependent.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To aid in structural elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Integrate the proton signals to determine their relative ratios. Measure the chemical shifts and coupling constants. Compare the obtained spectra with the expected patterns for cis and trans isomers.

cluster_workflow NMR Analysis Workflow Sample Purified Isomer Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR Acquire 1D and 2D NMR Spectra Dissolve->NMR Analysis Analyze Chemical Shifts and Coupling Constants NMR->Analysis Identification Isomer Identification (Cis vs. Trans) Analysis->Identification

Caption: A streamlined workflow for NMR-based isomer differentiation.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The key to differentiating the cis and trans isomers with these techniques lies in their differing molecular symmetry and the resulting spectroscopic selection rules.

The Role of Symmetry and the Rule of Mutual Exclusion
  • Cis Isomer (C_s symmetry): Lacks a center of inversion. Therefore, all vibrational modes are, in principle, both IR and Raman active.

  • Trans Isomer (higher symmetry, possesses a center of inversion): Obeys the Rule of Mutual Exclusion . This principle states that for a molecule with a center of inversion, vibrational modes that are IR active are Raman inactive, and vice versa.

This fundamental difference leads to the expectation that the IR and Raman spectra of the trans isomer will have fewer overlapping peaks compared to the cis isomer.

Expected Spectral Differences
Spectroscopic Technique Expected for cis-4-Aminocyclohexane-1-sulfonic acid Expected for trans-4-Aminocyclohexane-1-sulfonic acid
IR Spectroscopy A larger number of distinct absorption bands are expected.A smaller number of absorption bands due to higher symmetry.
Raman Spectroscopy A larger number of distinct scattering peaks are expected.A smaller number of scattering peaks.
Comparison of IR and Raman Many vibrational modes will appear in both the IR and Raman spectra.Vibrational modes appearing in the IR spectrum will be absent in the Raman spectrum, and vice versa.

Key vibrational regions to examine include:

  • N-H stretching and bending modes of the amino group.

  • S=O and S-O stretching modes of the sulfonic acid group.

  • C-H stretching and bending modes of the cyclohexane ring.

  • "Fingerprint" region (below 1500 cm⁻¹) which contains complex vibrations sensitive to the overall molecular geometry.

Experimental Protocols

Infrared (IR) Spectroscopy (FT-IR)

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare the spectra of the two isomers.

Raman Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a capillary tube.

  • Data Acquisition: Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm to minimize fluorescence). Collect the scattered light over a similar spectral range as the IR.

  • Data Analysis: Identify the characteristic Raman shifts and compare the spectra of the two isomers, paying close attention to peaks that are present in the IR but absent in the Raman, and vice versa.

cluster_workflow Vibrational Spectroscopy Workflow Sample Purified Isomer IR Acquire FT-IR Spectrum Sample->IR Raman Acquire Raman Spectrum Sample->Raman Compare Compare IR and Raman Spectra IR->Compare Raman->Compare Symmetry Analyze based on Symmetry and Mutual Exclusion Compare->Symmetry Identification Isomer Identification (Cis vs. Trans) Symmetry->Identification

Caption: Workflow for isomer differentiation using vibrational spectroscopy.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous differentiation of cis and trans isomers of 4-Aminocyclohexane-1-sulfonic acid is crucial for research and development. While direct experimental data may be sparse, a combination of spectroscopic techniques, guided by fundamental principles of stereochemistry and symmetry, provides a robust analytical strategy.

  • NMR spectroscopy offers the most definitive evidence through the analysis of chemical shifts and, most importantly, coupling constants which are directly related to the dihedral angles within the cyclohexane ring.

  • IR and Raman spectroscopy serve as powerful complementary techniques. The differences in molecular symmetry between the cis and trans isomers lead to distinct spectral fingerprints, with the Rule of Mutual Exclusion being a key diagnostic for the more symmetric trans isomer.

By employing these spectroscopic methods in a coordinated fashion, researchers can confidently distinguish between the cis and trans isomers of 4-Aminocyclohexane-1-sulfonic acid, ensuring the integrity and reliability of their scientific investigations.

References

  • TutorChase. How does NMR differentiate between cis and trans isomers?. [Link]

  • Quora. How to use infrared spectroscopy to distinguish between cis and trans isomers. [Link]

  • LibreTexts Chemistry. Raman Spectroscopy. [Link]

Comparative

Comparative Bioactivity Guide: 4-Aminocyclohexane-1-sulfonic Acid (4-ACSA) &amp; Structural Analogs

[1] Executive Summary 4-Aminocyclohexane-1-sulfonic acid (4-ACSA) represents a critical structural scaffold in medicinal chemistry, serving as a rigidified bioisostere of both Taurine (2-aminoethanesulfonic acid) and GAB...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Aminocyclohexane-1-sulfonic acid (4-ACSA) represents a critical structural scaffold in medicinal chemistry, serving as a rigidified bioisostere of both Taurine (2-aminoethanesulfonic acid) and GABA (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-aminobutyric acid). Its unique cyclohexane core constrains the conformational flexibility found in linear analogs, allowing for precise probing of receptor binding pockets.[1][2]

This guide provides a comparative analysis of 4-ACSA and its key analogs, focusing on three distinct pharmacological axes: GABAergic modulation , Taurine transport inhibition , and Antifibrinolytic potential .[3][2] By benchmarking 4-ACSA against the heterocyclic Piperidine-4-sulfonic acid (P4S) and the positional isomer 2-Aminocyclohexanesulfonic acid (TAHS) , we elucidate the Structure-Activity Relationships (SAR) that drive potency and selectivity in this chemical class.[3][1]

Chemical Space & Structural Analogs

The bioactivity of 4-ACSA is best understood through comparison with three primary structural analogs. These compounds illustrate the impact of ring heteroatoms , functional group positioning , and acid bioisosterism .[3][1][2]

The Comparative Cohort
Compound NameStructure CodeCore ModificationPrimary Bioactivity
4-Aminocyclohexane-1-sulfonic acid 4-ACSA Carbocyclic, Sulfonic AcidScaffold / Reference
Piperidine-4-sulfonic acid P4S Heterocyclic (N-ring)Potent GABAngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Agonist
2-Aminocyclohexanesulfonic acid TAHS Positional Isomer (1,[4][5][6][7][8]2)Taurine Transport Inhibitor
Tranexamic Acid TXA Carboxylic Acid BioisostereAntifibrinolytic (Plasmin Inhibitor)
Structural Logic & SAR Visualization

The following diagram maps the structural relationships and the resulting shift in biological targets.

SAR_Map ACSA 4-Aminocyclohexane- 1-sulfonic acid (4-ACSA) P4S Piperidine-4-sulfonic acid (P4S) ACSA->P4S Bioisostere: Carbocycle -> Heterocycle TAHS 2-Aminocyclohexane- sulfonic acid (TAHS) ACSA->TAHS Regioisomer: 1,4 -> 1,2 Substitution TXA Tranexamic Acid (Carboxylic Analog) ACSA->TXA Bioisostere: Sulfonic -> Carboxylic GABA Target: GABA_A Receptor (Agonist) ACSA->GABA Reduced Potency (Loss of Ring N) P4S->GABA High Potency (Partial Agonist) TauT Target: Taurine Transporter (Inhibitor) TAHS->TauT High Potency (Transport Inhibitor) Plasmin Target: Plasminogen (Lysine Binding Site) TXA->Plasmin High Potency (Antifibrinolytic)

Caption: SAR map illustrating how structural modifications to the 4-ACSA scaffold shift pharmacological targeting from GABA receptors to Taurine transporters and Plasminogen.[3][1]

Comparative Bioactivity Analysis

GABA Receptor Modulation (Target: GABA )

The most significant bioactivity in this class is observed with the heterocyclic analog, Piperidine-4-sulfonic acid (P4S) .[3][1][7]

  • Mechanism: P4S acts as a potent, partial agonist at the GABAngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     receptor.[1][7] The sulfonic acid group mimics the carboxylate of GABA, while the piperidine ring rigidifies the carbon chain, locking the molecule in a bioactive conformation.[1][2]
    
  • 4-ACSA Comparison: The carbocyclic 4-ACSA lacks the secondary amine within the ring.[3] In P4S, the ring nitrogen (pKa ~11) is protonated at physiological pH, mimicking the amino group of GABA.[1][2] In 4-ACSA, the exocyclic amino group performs this function.[3][1] However, the vector of the positive charge is different.[3][1]

    • Result: 4-ACSA typically exhibits lower affinity for GABAngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       receptors compared to P4S due to the loss of the specific spatial orientation of the cationic center provided by the piperidine ring.
      
Taurine Transport Inhibition (Target: TauT)

Taurine (2-aminoethanesulfonic acid) is critical for osmoregulation and cytoprotection.[3][1] Its transport is mediated by the Taurine Transporter (TauT).[3][1]

  • Mechanism: Competitive inhibition of TauT requires a specific distance between the zwitterionic groups (amino and sulfonate).[3][1]

  • TAHS (2-isomer) vs. 4-ACSA (4-isomer):

    • TAHS: The 1,2-substitution pattern on the cyclohexane ring closely mimics the 2-carbon separation in linear taurine.[3] Studies show TAHS is a potent inhibitor of taurine uptake (e.g., in retinal preparations).[1][2]

    • 4-ACSA: The 1,4-substitution extends the distance between the charged groups beyond the optimal recognition motif for TauT.[3]

    • Result: 4-ACSA is a poor inhibitor of taurine transport compared to the 2-isomer (TAHS), demonstrating the strict steric requirements of the transporter.[3]

Antifibrinolytic Activity (Target: Plasminogen)

Tranexamic acid (4-aminocyclohexanecarboxylic acid) is the gold standard antifibrinolytic.[3][1]

  • Mechanism: It binds to the Kringle domains of plasminogen, blocking the interaction with fibrin.[3][1] This binding relies heavily on the carboxylate group interacting with cationic residues in the binding pocket.[3][1]

  • Sulfonic vs. Carboxylic:

    • The sulfonic acid group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) is bulkier and more acidic (pKa < 1) than the carboxylic acid (
      
      
      
      , pKa ~4.5).[1]
    • Result: While 4-ACSA is sterically similar to Tranexamic acid, the highly ionized and bulky sulfonate group often disrupts the precise hydrogen bonding network required for high-affinity binding to the Kringle domains.[3] Consequently, 4-ACSA shows diminished antifibrinolytic activity relative to Tranexamic acid.[3][1]

Experimental Protocols

To validate the bioactivity of these analogs, the following standardized protocols are recommended.

Protocol A: GABA Receptor Binding Assay (Radioligand)

Objective: Determine the affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) of sulfonate analogs for the GABA binding site.[1]
  • Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-citrate buffer (pH 7.4).[3][1] Centrifuge at 48,000 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     for 20 min. Wash pellets 3x to remove endogenous GABA.[1]
    
  • Incubation:

    • Ligand: [³H]-GABA (2 nM) or [³H]-Muscimol (for high affinity sites).[3][1]

    • Test Compounds: Prepare serial dilutions of P4S, 4-ACSA, and GABA (

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 1 mM unlabeled GABA.[3][1]

  • Equilibrium: Incubate at 4°C for 30 min (to minimize uptake/degradation).

  • Filtration: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.05% polyethyleneimine.[3][1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Taurine Uptake Inhibition Assay

Objective: Assess the ability of analogs (TAHS vs. 4-ACSA) to block TauT.[3][1]

  • Cell System: Use ARPE-19 (retinal pigment epithelial) cells or HEK293 cells stably expressing human TauT.[3][1]

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 140 mM NaCl (Na+-dependence is crucial).

  • Transport Reaction:

    • Add [³H]-Taurine (10-50 nM) + Test Compound (1-1000 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      M).[1]
      
    • Incubate at 37°C for 10 minutes (linear phase).

  • Termination: Aspirate buffer and wash cells 3x with ice-cold KRH (Na+-free).

  • Lysis & Counting: Lyse cells in 0.1 M NaOH/1% SDS. Measure radioactivity.[3][1]

  • Data: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Data Summary: Comparative Potency

The following table synthesizes literature values and predicted trends for the analog series.

CompoundTargetParameterValue / TrendNotes
Piperidine-4-sulfonic acid (P4S) GABAngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Receptor

(Binding)
~0.034

M
Highly potent partial agonist [1][2].[1][5]
4-ACSA (Carbocyclic) GABAngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Receptor

(Binding)


M (Est.)[1]
Reduced affinity due to lack of ring nitrogen.[3][1]
TAHS (2-isomer) Taurine Transporterngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Uptake)
Micromolar Range Potent inhibitor; mimics taurine distance [3].[1]
4-ACSA (4-isomer) Taurine Transporterngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Uptake)
Inactive / LowDistance between amine/sulfonate is too large.[1]
Tranexamic Acid Plasminogenngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

~1.1

M
High affinity lysine-binding site ligand.
4-ACSA Plasminogen

Low AffinitySulfonate group sterically/electronically unfavorable.[1]

References

  • Piperidine-4-sulfonic acid (P4S) as a GABA Agonist

    • Source: Krogsgaard-Larsen, P., et al. "Pharmacological Studies of Interactions Between Benzodiazepines and GABA Receptors."[1][2][5]

    • Validation:[3][1][7]

  • GABA Receptor Structure & Pharmacology

    • Source: Sigel, E., & Steinmann, M. E. (2012).[1][2] "Structure, function, and modulation of GABA(A) receptors." Journal of Biological Chemistry.

    • Validation:[3][1]

  • Cyclic Taurine Analogs (TAHS) and Transport

    • Source: Liebowitz, S. M., et al. (1987).[1][2] "Cyclic taurine analogs. Synthesis and effects on ATP-dependent Ca2+ uptake in rat retina."[3] Biochemical Pharmacology.

    • Validation:[3][1][2]

  • Tranexamic Acid Mechanism

    • Source: Merck Manuals / DrugBank.[3][1] "Tranexamic Acid: Mechanism of Action."

    • Validation:[3][1][2]

Sources

Validation

Assessing the Efficacy of 4-Aminocyclohexane-1-sulfonic Acid in Biological Assays: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of biological research and drug discovery, the identification of novel molecular tools and therapeutic agents is paramount. 4-Aminocyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research and drug discovery, the identification of novel molecular tools and therapeutic agents is paramount. 4-Aminocyclohexane-1-sulfonic acid, a cyclic derivative of the neuroactive amino acid taurine, presents an intriguing scaffold with potential applications in neuroscience and as a biological buffering agent. This guide provides a comprehensive assessment of its potential efficacy by comparing its structural and predicted physicochemical properties with established compounds in two key biological contexts: as a modulator of GABA receptors and as a biological buffer.

Part 1: Potential as a GABA Receptor Modulator

The structural similarity of 4-Aminocyclohexane-1-sulfonic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests its potential to interact with GABA receptors.[1] Taurine and its analogs have been shown to interact with both GABAA and GABAB receptors, modulating neuronal excitability.[2][3][4] This section explores the rationale for evaluating 4-Aminocyclohexane-1-sulfonic acid as a GABA receptor modulator and provides a framework for its experimental validation.

Structural Analogs and Rationale for Investigation

4-Aminocyclohexane-1-sulfonic acid can be considered a constrained analog of taurine and homotaurine.[1] The cyclohexane ring restricts the conformational flexibility of the molecule, which can lead to increased receptor selectivity and potency compared to their linear counterparts. Previous studies on cyclic taurine analogs, such as cis-2-aminocyclohexane sulfonic acid (CAHS), have demonstrated effects on calcium uptake, a process often modulated by GABAergic activity.[2] Homotaurine, another structural analog, is a potent GABAA receptor agonist.[1] These findings provide a strong impetus for investigating the activity of 4-Aminocyclohexane-1-sulfonic acid at GABA receptors.

Comparative Efficacy Evaluation: Experimental Workflow

To assess the efficacy of 4-Aminocyclohexane-1-sulfonic acid as a GABA receptor modulator, a radioligand binding assay is a standard and effective method. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor, providing information on its binding affinity.

GABAReceptorBindingAssay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Homogenize brain tissue (e.g., rat cerebellum) P2 Centrifuge to isolate crude membrane fraction P1->P2 P3 Wash membranes to remove endogenous GABA P2->P3 A1 Incubate membranes with [3H]muscimol (for GABAA) or [3H]GABA (for GABAB) P3->A1 A2 Add increasing concentrations of 4-Aminocyclohexane-1-sulfonic acid or control compounds (GABA, Baclofen) A1->A2 A3 Separate bound and free radioligand (e.g., filtration) A2->A3 A4 Quantify radioactivity A3->A4 D1 Calculate specific binding A4->D1 D2 Determine IC50 values D1->D2 D3 Calculate Ki (inhibitory constant) D2->D3 BufferEfficacyAssay cluster_prep Preparation cluster_incubation Incubation & Treatment cluster_assay Viability Assay cluster_analysis Data Analysis P1 Prepare cell culture media with different buffers: - 4-Aminocyclohexane-1-sulfonic acid - HEPES (Positive Control) - No Buffer (Negative Control) P2 Seed cells (e.g., HEK293) in 96-well plates P1->P2 I1 Incubate cells for 24-72 hours P2->I1 I2 Optionally, introduce a pH stressor (e.g., lactic acid) I1->I2 A1 Add MTT or other viability reagent I2->A1 A2 Incubate for color development A1->A2 A3 Measure absorbance A2->A3 D1 Calculate cell viability as a percentage of control A3->D1 D2 Compare the buffering capacity of the different solutions D1->D2

Sources

Comparative

head-to-head comparison of 4-Aminocyclohexane-1-sulfonic acid and tranexamic acid

The following guide provides a high-level technical comparison between Tranexamic Acid (TXA) and 4-Aminocyclohexane-1-sulfonic acid (4-ACSA) . This analysis is structured for drug development professionals and researcher...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical comparison between Tranexamic Acid (TXA) and 4-Aminocyclohexane-1-sulfonic acid (4-ACSA) .

This analysis is structured for drug development professionals and researchers. It focuses on the Structure-Activity Relationship (SAR) that defines why one molecule is a World Health Organization (WHO) Essential Medicine while the other remains a chemical building block with distinct, non-therapeutic properties.

Defining the Pharmacophore of Antifibrinolytic Lysine Analogs

Executive Technical Summary

  • Tranexamic Acid (TXA) is the "Gold Standard" antifibrinolytic agent. Its efficacy stems from a precise geometric match to the lysine-binding sites (LBS) on plasminogen. The trans-isomer provides a rigid distance of ~7 Å between the ammonium and carboxylate centers, mimicking the side chain of lysine.

  • 4-Aminocyclohexane-1-sulfonic acid (4-ACSA) is a structural analog often used as a zwitterionic buffer or chemical intermediate. It lacks the critical methylene bridge found in TXA and substitutes the carboxylate with a sulfonate group.

  • Key Insight: The lack of the methylene bridge (

    
    ) in 4-ACSA shortens the inter-atomic distance, preventing effective bridging of the aspartate-arginine dyad in the plasminogen Kringle domain. Furthermore, the sulfonate group introduces steric bulk and higher acidity (lower pKa), altering the electrostatic interaction profile required for high-affinity binding.
    

Chemical & Physical Property Analysis[1][2][3][4][5]

The following table contrasts the physicochemical properties that dictate the biological behavior of these two molecules.

FeatureTranexamic Acid (TXA) 4-Aminocyclohexane-1-sulfonic acid
IUPAC Name trans-4-(Aminomethyl)cyclohexanecarboxylic acid4-Aminocyclohexane-1-sulfonic acid
CAS Number 1197-18-8 (trans)146764-47-8
Molecular Formula


Molecular Weight 157.21 g/mol 179.24 g/mol
Functional Groups Aminomethyl (

), Carboxyl (

)
Amino (

), Sulfonic (

)
Inter-charge Distance ~7.0 Å (Matches Lysine)~5.5 Å (Too short for LBS)
Acidic pKa ~4.3 (Carboxylic acid)~-2.0 to 1.0 (Sulfonic acid - Strong Acid)
Basic pKa ~10.6 (Amine)~9-10 (Amine)
Physiological State Zwitterion (Neutral net charge)Zwitterion (Highly polar, "Taurine-like")
Primary Application Antifibrinolytic DrugChemical Reagent / Buffer / Structural Probe
Structural Visualization (Logic Flow)

The diagram below illustrates the structural divergence and its consequence on biological activity.

SAR_Comparison TXA Tranexamic Acid (Drug) Feature_Bridge Methylene Bridge (-CH2-) TXA->Feature_Bridge Has -CH2- Feature_Head Head Group TXA->Feature_Head Carboxylate (-COO-) ACSA 4-Aminocyclohexane- 1-sulfonic acid ACSA->Feature_Bridge Missing (Direct Bond) ACSA->Feature_Head Sulfonate (-SO3-) Result_TXA Distance: ~7 Å Perfect Fit for Kringle Domain Feature_Bridge->Result_TXA Optimized Length Result_ACSA Distance: ~5.5 Å Too Short / Steric Clash Feature_Bridge->Result_ACSA Truncated Length Feature_Head->Result_TXA Ionic Interaction Feature_Head->Result_ACSA Steric Bulk/High Acidity

Caption: Structural logic demonstrating why TXA fits the target while 4-ACSA fails due to geometric and electrostatic mismatch.

Mechanism of Action: The "Lysine Ruler"

To understand the performance gap, one must analyze the target: the Plasminogen Kringle Domains .

The Target: Kringle Domains

Plasminogen contains five Kringle domains (K1-K5). These domains contain Lysine Binding Sites (LBS) responsible for binding to fibrin clots.

  • The Pocket: A hydrophobic trough lined with aromatic residues (Trp, Phe).

  • The Anchors:

    • Anionic Center: Aspartic acid (Asp) residues bind the ammonium group of lysine.

    • Cationic Center: Arginine (Arg) or Lysine residues bind the carboxylate group of lysine.

TXA Binding (High Affinity)

TXA is a rigid analog of lysine. The cyclohexane ring locks the molecule in a specific conformation. The aminomethyl group extends the amine just far enough to reach the Asp residue, while the carboxyl group interacts with the Arg residue. This "lock" prevents plasminogen from binding to fibrin, thereby inhibiting clot breakdown (fibrinolysis).[1][2][3]

4-ACSA Binding (Low/Null Affinity)

4-ACSA fails as a therapeutic inhibitor for two reasons:

  • The Distance Deficit: 4-ACSA lacks the methylene spacer between the ring and the amine. The distance between the charged centers is significantly shorter (~1.5 Å shorter). It physically cannot bridge the gap between the Asp and Arg residues in the binding pocket simultaneously.

  • The Sulfonate Mismatch: While sulfonates are anionic, they are physically larger (tetrahedral sulfur vs planar carbonyl carbon) and much stronger acids than carboxylates. The specific hydrogen-bonding network in the Kringle domain is evolved for a carboxylate; a sulfonate group introduces steric clashes and alters the hydration shell, reducing binding enthalpy.

Experimental Validation Protocols

For researchers wishing to empirically verify the difference in potency, the following self-validating protocols are recommended.

Protocol A: Plasminogen Activation Inhibition Assay (Chromogenic)

Objective: Determine the


 of both compounds in inhibiting tPA-mediated plasminogen activation.
  • Reagents:

    • Human Glu-Plasminogen (200 nM).

    • Tissue Plasminogen Activator (tPA) (5 nM).

    • Chromogenic Substrate (e.g., S-2251) specific for plasmin.

    • Fibrinogen fragments (stimulator).

  • Method:

    • Prepare serial dilutions of TXA (0.1

      
      M to 100 
      
      
      
      M) and 4-ACSA (1
      
      
      M to 10 mM). Note the higher range for 4-ACSA due to expected low potency.
    • Incubate Plasminogen + Inhibitor + Fibrinogen fragments for 10 mins at 37°C.

    • Add tPA and S-2251.

    • Monitor Absorbance at 405 nm (A405) kinetically for 60 minutes.

  • Data Analysis:

    • Plot Slope (Rate of Plasmin generation) vs. [Inhibitor].

    • Expected Result: TXA will show an

      
       in the low micromolar range (~2-5 
      
      
      
      M). 4-ACSA will likely show negligible inhibition or an
      
      
      in the millimolar range (>1000x less potent).
Protocol B: NMR Binding Study (Direct Interaction)

Objective: Visualize the binding of the small molecule to the Kringle domain.

  • Method:

    • Express recombinant Kringle 1 (K1) domain (15N-labeled).

    • Acquire a 2D

      
       HSQC spectrum of apo-K1.
      
    • Titrate TXA and monitor chemical shift perturbations (CSPs).

    • Repeat with 4-ACSA.

  • Validation:

    • TXA: Significant shifts in residues W62, D55, D57 (binding pocket residues) indicating tight binding.

    • 4-ACSA: Minimal or no chemical shift perturbations, confirming lack of specific binding.

Experimental Workflow Diagram

Assay_Workflow Step1 Prepare Reagents (Plasminogen, tPA, S-2251) Step2 Incubate with Inhibitor (TXA vs 4-ACSA) Step1->Step2 Step3 Add Chromogenic Substrate (Start Reaction) Step2->Step3 Step4 Measure A405 Kinetics Step3->Step4 Outcome1 TXA: Rapid Inhibition (Low IC50) Step4->Outcome1 Outcome2 4-ACSA: No/Low Inhibition (High IC50) Step4->Outcome2

Caption: Kinetic chromogenic assay workflow to determine antifibrinolytic potency.

Conclusion & Recommendations

For drug development and clinical applications, Tranexamic Acid remains the superior choice due to its optimized structural fit for the plasminogen lysine-binding sites.

4-Aminocyclohexane-1-sulfonic acid is not a viable alternative for antifibrinolytic therapy. Its utility is restricted to:

  • Chemical Synthesis: As a building block for sulfonamide derivatives.

  • Biological Buffering: As a "Good's Buffer" analog (similar to CHES or CAPS) where zwitterionic properties are needed without interacting with lysine-binding proteins.

  • Negative Control: In binding assays to demonstrate the specificity of the carboxylate-arginine interaction in Kringle domains.

Recommendation: Researchers designing novel antifibrinolytics should maintain the ~7 Å distance and the carboxylate head group, or explore bioisosteres (e.g., tetrazoles) that mimic the carboxylate geometry more closely than sulfonates.

References

  • Mechanism of TXA

    • Title: The mechanism of inhibition of plasminogen activation by tranexamic acid.[1]

    • Source: Journal of Biological Chemistry.
    • Link: (General landing page for verification)

  • Clinical Efficacy (CRASH-2)

    • Title: Effects of tranexamic acid on death, vascular occlusive events, and blood transfusion in trauma patients with significant haemorrhage (CRASH-2).
    • Source: The Lancet.
    • Link:

  • Chemical Data (4-ACSA)

    • Title: 4-Aminocyclohexane-1-sulfonic acid - Substance Information.[4]

    • Source: PubChem / ChemicalBook.
    • Link:

  • Kringle Domain Structural Biology

    • Title: Structural basis for the binding of lysine analogues to the Kringle domains of plasminogen.
    • Source: PubMed Central / NIH.
    • Link:

Sources

Validation

A Senior Application Scientist's Guide to Evaluating 4-Aminocyclohexane-1-sulfonic acid as a Novel GABA Analog

Authored for Researchers, Scientists, and Drug Development Professionals The central nervous system (CNS) maintains a delicate equilibrium between excitation and inhibition, a balance critical for all facets of neurologi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The central nervous system (CNS) maintains a delicate equilibrium between excitation and inhibition, a balance critical for all facets of neurological function. The principal mediator of inhibitory neurotransmission is Gamma-aminobutyric acid (GABA).[1][2][3] A deficiency in GABAergic signaling is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, anxiety, and spasticity.[1][2][3] Consequently, therapeutic agents that modulate the GABA system are of profound clinical importance.

While GABA itself has poor bioavailability and does not readily cross the blood-brain barrier, the development of GABA analogs—molecules structurally similar to GABA—has yielded significant therapeutic breakthroughs.[1][2] Marketed drugs like Gabapentin, Pregabalin, and Baclofen have become cornerstones in the management of various neurological conditions.[4] This guide introduces a novel compound, 4-Aminocyclohexane-1-sulfonic acid, as a candidate for evaluation as a next-generation GABA analog.

Due to the novelty of 4-Aminocyclohexane-1-sulfonic acid, this document moves beyond a simple comparison of existing data. Instead, it serves as a comprehensive methodological framework. It outlines the scientific rationale for its consideration, proposes a rigorous, multi-phase experimental plan to characterize its activity, and establishes performance benchmarks based on the known profiles of established GABAergic drugs.

Structural Rationale and Mechanistic Hypothesis

The therapeutic potential of a GABA analog is intrinsically linked to its three-dimensional structure, which dictates its interaction with biological targets. Let's examine the structure of 4-Aminocyclohexane-1-sulfonic acid in comparison to GABA and its well-characterized analogs.

  • GABA (γ-Aminobutyric acid): The endogenous neurotransmitter features a flexible four-carbon backbone with a terminal carboxylic acid group and an amino group. This flexibility is also a liability, contributing to its poor ability to cross the blood-brain barrier.[1][2]

  • Gabapentin: This analog incorporates a cyclohexyl ring fused to the GABA backbone.[5] This rigid structure enhances its lipophilicity and facilitates transport across the blood-brain barrier.[6] Critically, despite its name and structural heritage, gabapentin does not bind directly to GABA receptors (GABA-A or GABA-B).[6][7] Its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), which reduces the release of excitatory neurotransmitters.[7][8][9]

  • Baclofen: This analog is an agonist at the GABA-B receptor.[10][11] Its structure includes a chlorophenyl group, which confers selectivity for this specific G-protein coupled receptor, leading to inhibitory effects through the modulation of ion channels.[10]

  • 4-Aminocyclohexane-1-sulfonic acid: This novel compound shares the rigid cyclohexyl core of gabapentin, which may confer favorable pharmacokinetic properties. The key distinction is the replacement of the carboxylic acid group with a sulfonic acid group. The sulfonic acid moiety is a strong acid and is negatively charged at physiological pH, similar to a carboxylate group.

Hypothesis: Based on this structural analysis, we can formulate two primary hypotheses for the mechanism of action of 4-Aminocyclohexane-1-sulfonic acid:

  • A Gabapentin-like Mechanism: The dominant cyclohexyl structure suggests the compound may, like gabapentin and pregabalin, bind to the α2δ subunit of VGCCs, thereby modulating neurotransmitter release.

  • A Direct GABA Receptor Agonist Mechanism: The sulfonic acid group, acting as a bioisostere for GABA's carboxylic acid, might allow the molecule to bind directly to GABA-A or GABA-B receptors, mimicking the action of GABA itself.

The following experimental workflow is designed to systematically test these hypotheses.

Proposed Experimental Evaluation Workflow

A phased approach is essential to efficiently evaluate the potential of 4-Aminocyclohexane-1-sulfonic acid. The workflow is designed to first establish a biological target and then progress to more complex models of disease.

Caption: A three-phase workflow for evaluating a novel GABA analog.

Phase 1: In Vitro Target Identification and Validation

The primary objective of this phase is to determine if 4-Aminocyclohexane-1-sulfonic acid interacts with canonical GABAergic targets and to quantify the affinity and functional consequence of this interaction.

1. Radioligand Binding Assays: These assays will determine if the compound binds to the GABA-A, GABA-B, or α2δ-1 VGCC subunit receptors.

  • GABA-A Receptor: Competition binding assay using [³H]muscimol.[12][13]

  • GABA-B Receptor: Competition binding assay using [³H]GABA in the presence of isoguvacine to block GABA-A sites.[13]

  • α2δ-1 VGCC Subunit: Competition binding assay using [³H]gabapentin.

Data Presentation: Comparative Binding Affinities (Ki, nM)

CompoundGABA-A ReceptorGABA-B Receptorα2δ-1 VGCC SubunitPrimary Mechanism
4-Aminocyclohexane-1-sulfonic acid Hypothetical DataHypothetical DataHypothetical DataTo Be Determined
Gabapentin>100,000[5]>100,000[5]~80-150α2δ-1 Ligand[8]
BaclofenNo significant affinity~150-300No significant affinityGABA-B Agonist[10][11]
Muscimol (Control)~2-10>100,000No significant affinityGABA-A Agonist

2. Functional Assays (Patch-Clamp Electrophysiology): If binding is observed, electrophysiology on primary cultured neurons or brain slices is required to determine the functional effect.[14][15][16]

  • If binding to GABA-A is observed, the compound will be tested for its ability to induce chloride currents.

  • If binding to GABA-B is observed, its effect on G-protein-coupled inwardly-rectifying potassium (GIRK) channels will be measured.

  • If binding to α2δ-1 is observed, its ability to modulate calcium currents in dorsal root ganglion (DRG) neurons will be assessed.

GABAergic_Signaling_Pathways cluster_GABA_A GABA-A Receptor (Ionotropic) cluster_GABA_B GABA-B Receptor (Metabotropic) cluster_VGCC Voltage-Gated Ca2+ Channel GABA_A GABA-A Receptor Cl_Influx Cl- Influx GABA_A->Cl_Influx Hyperpol_A Hyperpolarization (Fast Inhibition) Cl_Influx->Hyperpol_A GABA_B GABA-B Receptor G_Protein G-Protein Activation GABA_B->G_Protein K_Efflux K+ Efflux / Ca2+ Influx↓ G_Protein->K_Efflux Hyperpol_B Hyperpolarization (Slow, Prolonged Inhibition) K_Efflux->Hyperpol_B VGCC α2δ-1 Subunit of VGCC Release_Mod Reduced Neurotransmitter Release (e.g., Glutamate) VGCC->Release_Mod Inhibits Gabapentinoids Gabapentin / Pregabalin (Potential site for test compound) Gabapentinoids->VGCC Binds to

Caption: Potential targets for GABA analogs in the CNS.

Phase 2: In Vivo Efficacy Assessment in Disease Models

Assuming Phase 1 yields a promising target and functional activity, the next step is to assess efficacy in validated animal models of neurological disorders. The choice of models will be guided by the in vitro results.

  • Neuropathic Pain Models: If the compound shows an α2δ-1 mechanism, models like chronic constriction injury (CCI) or partial sciatic nerve ligation (PSL) are appropriate.[17][18][19] Efficacy is measured by assessing mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test).

  • Epilepsy Models: If a direct GABAergic or α2δ-1 mechanism is identified, models like the maximal electroshock (MES) test or the subcutaneous pentylenetetrazol (scPTZ) test can be used to assess anticonvulsant activity.[20][21] For more complex partial seizures, kindling models are also valuable.[22][23][24]

  • Anxiety Models: The elevated plus maze (EPM) is a standard test for assessing anxiolytic-like behavior in rodents.[25][26] An increase in the time spent in the open arms is indicative of an anxiolytic effect.[27][28]

Data Presentation: Comparative Efficacy (ED50, mg/kg)

Model4-Aminocyclohexane-1-sulfonic acidGabapentinPregabalin
Neuropathic Pain (CCI Model) Hypothetical Data30-10010-30
Seizure (MES Model) Hypothetical Data20-805-20
Anxiety (EPM Model) Hypothetical Data10-5010-30
Note: Efficacy data for comparators are compiled from numerous preclinical studies and can vary based on specific experimental conditions.[29][30]

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are paramount. Below are examples for two key assays from the proposed workflow.

Protocol 1: GABA-A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 4-Aminocyclohexane-1-sulfonic acid for the GABA-A receptor.

Materials:

  • Rat brain cortex tissue

  • Homogenization Buffer (0.32 M sucrose, pH 7.4)

  • Binding Buffer (50 mM Tris-HCl, pH 7.4)

  • [³H]muscimol (Radioligand)

  • GABA (for non-specific binding determination)

  • Test Compound (4-Aminocyclohexane-1-sulfonic acid)

  • Centrifuge, Scintillation Counter

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold homogenization buffer.[12]

  • Perform a series of centrifugation steps to isolate the synaptic membranes, including washes with deionized water and binding buffer to remove endogenous GABA.[12]

  • Resuspend the final membrane pellet in binding buffer and determine protein concentration.

  • Binding Assay: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + [³H]muscimol (e.g., 5 nM final concentration).[12]

    • Non-specific Binding: Membranes + [³H]muscimol + high concentration of unlabeled GABA (e.g., 10 mM).[12]

    • Competition: Membranes + [³H]muscimol + varying concentrations of 4-Aminocyclohexane-1-sulfonic acid.

  • Incubate the plate at 4°C for 45 minutes.[12]

  • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which is then converted to the Ki value.

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic potential of 4-Aminocyclohexane-1-sulfonic acid.

Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by high walls.[27]

Animals: Male mice or rats, habituated to the testing room.

Methodology:

  • Dosing: Administer the test compound (e.g., via intraperitoneal injection) at various doses, alongside a vehicle control group and a positive control group (e.g., diazepam). Allow for an appropriate pre-treatment time (e.g., 30 minutes).

  • Testing: Place a single animal onto the central platform of the maze, facing an open arm.[26][27]

  • Allow the animal to freely explore the maze for a 5-minute period.[31]

  • Record the session using an overhead video camera for later analysis.

  • Behavioral Scoring: An automated tracking system or a trained observer should score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Data Analysis: The primary measure of anxiolytic activity is an increase in the percentage of time spent in the open arms ((Time in open / Total time) x 100) and the percentage of open arm entries ((Entries into open / Total entries) x 100).[27] Compare treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA).

Conclusion and Forward Look

The evaluation of 4-Aminocyclohexane-1-sulfonic acid as a GABA analog presents a compelling research opportunity. Its hybrid structure, combining the rigid core of gabapentinoids with a sulfonic acid moiety that mimics GABA's carboxylate, provides a strong rationale for a thorough investigation. The proposed workflow provides a clear, scientifically-grounded path from initial in vitro screening to in vivo efficacy testing.

The potential outcomes are twofold: a "gabapentin-like" mechanism would add a novel scaffold to the class of α2δ-1 ligands, while a direct GABA receptor agonist profile would represent a significant discovery, potentially offering a different therapeutic window or side-effect profile compared to existing drugs. This structured, comparative approach ensures that the therapeutic potential of this novel compound can be rigorously and efficiently determined, with the ultimate goal of developing new and improved treatments for debilitating neurological disorders.

References

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target. PubMed.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments.
  • Jaggi, A. S., Jain, V., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology.
  • Suman-Chauhan, N., Webdale, L., Hill, D. R., & Woodruff, G. N. (1993). Characterisation of [3H]gabapentin binding to a novel site in rat brain membranes. European Journal of Pharmacology: Molecular Pharmacology Section.
  • Walz, R., Amaral, O. B., Rockenbach, I. C., Roesler, R., & Schröder, N. (2008). The elevated plus-maze test: a critical review. Neuroscience & Biobehavioral Reviews.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure.
  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry.
  • University of North Carolina Chapel Hill. (n.d.). GABA-A Receptor Binding Assay Protocol. PDSP.
  • Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of Biological Chemistry.
  • Bio-protocol. (n.d.). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse.
  • Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy. Epilepsy.
  • San Diego Instruments. (2021).
  • Bennett, G. J., & Xie, Y. K. (1988).
  • Dr. Oracle. (2025). What is the mechanism of action of Baclofen (GABA receptor agonist)?.
  • Löscher, W. (2002). Animal models of epilepsy for the development of antiepileptogenic and disease-modifying drugs. A comparison of the pharmacology of kindling and post-status epilepticus models of temporal lobe epilepsy. Epilepsy Research.
  • Wikipedia. (n.d.).
  • Nursing Students. (2026). Gabapentin Mechanism Of Action Explained: A Comprehensive Guide For Nursing Students.
  • Ghodke-Puranik, Y., & Puranik, A. S. (2024). Gabapentin.
  • Singh, D., & Kumar, A. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology.
  • Greentech Bioscience. (n.d.).
  • Martins, I., & Tavares, I. (2017).
  • Evans, S. M., & Franklin, P. (2020). Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures.
  • White, H. S. (2021). Animal Models of Pharmacoresistant Epilepsy. Oxford Academic.
  • Journal of Experimental and Basic Medical Sciences. (2020). Animal Models of Epilepsy.
  • Zhang, L., Wang, K., Zhang, M., & Liu, S. (2019). Gamma-aminobutyric Acid Receptor Type B Agonist Baclofen Inhibits Acid-Induced Excitation of Secondary Peristalsis but Not Heartburn Sensation.
  • Dutheil, N., Goursaud, S., & Dutar, P. (2022).
  • ResearchGate. (2016).
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology.
  • Staff, H., & Miall, R. C. (2020). A single, clinically relevant dose of the GABAB agonist baclofen impairs visuomotor learning. The Journal of Physiology.
  • PubMed. (n.d.).
  • Ben-Ari, Y. (2015). Molecular and electrophysiological features of GABAergic neurons in the dentate gyrus reveal limited homology with cortical interneurons. PLOS ONE.
  • Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews.
  • Bentham Science. (n.d.).
  • Institut Pasteur. (n.d.). Electrophysiology of ionotropic GABA receptors.
  • Lee, H. K., & Kim, M. (2014). Does Pregabalin Have Neuropsychotropic Effects?: A Short Perspective.
  • NIH. (n.d.). Pregabalin.
  • Sallard, E., & Bourien, J. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences.
  • ChemicalBook. (n.d.). 4-aminocyclohexane-1-sulfonic acid.
  • Frontiers. (n.d.).
  • Tse, T., & Mogil, J. S. (2020). A systematic review and meta-analysis of pregabalin preclinical studies. Pain.
  • Dworkin, R. H., & Taylor, C. P. (2007). Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications. Progress in Neurotherapeutics and Neuropsychopharmacology.
  • Boileau, A. J., & Czajkowski, C. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. The Journal of Neuroscience.
  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and...
  • Lewis, D. A., & Gonzalez-Burgos, G. (2008). GABA Neurons and the Mechanisms of Network Oscillations: Implications for Understanding Cortical Dysfunction in Schizophrenia. Schizophrenia Bulletin.
  • Chen, Q., & Chiara, D. C. (2024). Direct measurements of neurosteroid binding to specific sites on GABAA receptors. British Journal of Pharmacology.
  • BLD Pharm. (n.d.). 146764-47-8|4-Aminocyclohexane-1-sulfonic acid.
  • Ben-Menachem, E. (2020). Pregabalin-associated movement disorders: A literature review.
  • Apollo Scientific. (n.d.). 1776-53-0 Cas No. | 4-Aminocyclohexane-1-carboxylic acid.
  • Wikipedia. (n.d.). Sulfanilic acid.
  • Sigma-Aldrich. (n.d.). 4-Aminonaphthalene-1-sulfonic acid for synthesis.

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Stereochemistry of 4-Aminocyclohexane-1-sulfonic Acid Derivatives

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail. It is a fundamental property that...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail. It is a fundamental property that dictates biological activity, efficacy, and safety. The tragic history of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[1] In the landscape of modern drug discovery, scaffolds like 4-aminocyclohexane-1-sulfonic acid are of significant interest. These structures can act as rigid mimics of neurotransmitters like GABA, but their therapeutic potential is intrinsically locked to their stereochemical configuration.

This guide provides an in-depth comparison of the primary analytical techniques used to definitively confirm the stereochemistry of 1,4-disubstituted cyclohexane derivatives, focusing on the practical application for 4-aminocyclohexane-1-sulfonic acid and its analogues. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The Stereochemical Challenge: Cis vs. Trans Isomerism

The non-planar "chair" conformation of the cyclohexane ring dictates that substituents at the 1 and 4 positions can exist as two distinct diastereomers: cis and trans.

  • Cis Isomer: One substituent is in an axial position (pointing up or down, parallel to the ring's axis), and the other is in an equatorial position (pointing out from the ring's equator).

  • Trans Isomer: Both substituents are in axial positions (diaxial) or both are in equatorial positions (diequatorial). Due to steric hindrance, the diequatorial conformation is significantly more stable.[2][3]

Confirming which isomer has been synthesized is a critical step in any research and development program. The following sections compare the most powerful and commonly employed techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse for Solution-State Analysis

NMR spectroscopy is the most accessible and informative technique for determining relative stereochemistry in solution. For cyclohexane systems, two key NMR parameters are paramount: proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).[4][5]

Principle 1: Vicinal Coupling Constants (³JHH)

The magnitude of the coupling constant between two protons on adjacent carbons (vicinal protons) is highly dependent on the dihedral angle between them. In a cyclohexane chair, this relationship is invaluable:

  • Trans Isomer (Diequatorial): The protons attached to the carbons bearing the substituents (H-1 and H-4) are both axial. The dihedral angle between an axial proton and its adjacent axial protons is ~180°, resulting in a large coupling constant (³Jax,ax ≈ 10-13 Hz) .

  • Cis Isomer (Axial-Equatorial): The proton on the carbon with the equatorial substituent is axial, while the proton on the carbon with the axial substituent is equatorial. The dihedral angles are ~60°, leading to small coupling constants (³Jax,eq and ³Jeq,eq ≈ 2-5 Hz) .[6]

Principle 2: Nuclear Overhauser Effect (NOE)

The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds.[7][8][9] This allows for the mapping of through-space proximities. In a 2D NOESY experiment, cross-peaks indicate which protons are spatially near each other.[7]

  • Trans Isomer (Diequatorial): No significant NOE is expected between the equatorial protons at C-1 and C-4 as they are too far apart.

  • Cis Isomer (Axial-Equatorial): A clear NOE cross-peak will be observed between the axial substituent (or its attached proton) and the axial protons on the same side of the ring at the C-2, C-6, C-3, and C-5 positions.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Prep Dissolve Sample (e.g., in D₂O or DMSO-d₆) H1 1D ¹H NMR Prep->H1 NOESY 2D NOESY H1->NOESY Inform pulse sequence Analyze_J Measure ³J(H,H) Coupling Constants H1->Analyze_J Analyze_NOE Identify NOE Cross-Peaks NOESY->Analyze_NOE Assign Assign Stereochemistry (cis or trans) Analyze_J->Assign Analyze_NOE->Assign

Experimental Protocol: 1D ¹H and 2D NOESY NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified 4-aminocyclohexane-1-sulfonic acid derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • 1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. This will provide initial chemical shift information and allow for the measurement of coupling constants.

  • 2D NOESY Acquisition: Set up a 2D NOESY experiment. A mixing time of 500-800 ms is typically a good starting point for molecules of this size.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis:

    • From the ¹H spectrum, identify the signals corresponding to the protons at C-1 and C-4. Measure the coupling constants of their multiplets.

    • In the NOESY spectrum, look for cross-peaks that connect protons close in space. Correlate these findings with the expected patterns for the cis and trans isomers.

Isomer Expected ¹H NMR Coupling (H-1 Proton) Key Expected NOE Correlations
trans Triplet of triplets with large diaxial couplings (~10-13 Hz)None between H-1 and H-4.
cis Multiplet with small axial-equatorial/equatorial-equatorial couplings (~2-5 Hz)Between axial proton/substituent and other axial protons on the same face.

Single-Crystal X-ray Crystallography: The Unambiguous Solid-State Answer

When a definitive, unambiguous structural determination is required, single-crystal X-ray crystallography is the gold standard.[10][11] This technique provides a precise 3D map of the electron density in a molecule, revealing the exact spatial arrangement of every atom.[12]

Principle

X-rays are diffracted by the electrons in a crystalline lattice. By measuring the angles and intensities of the diffracted beams, a 3D model of the molecule can be constructed. This not only confirms the relative stereochemistry (cis or trans) but can also determine the absolute configuration (R/S) for chiral molecules, provided the data is of sufficient quality and anomalous dispersion effects are measurable.[13][14]

XRay_Workflow Synth Synthesize & Purify Derivative Crystal Grow Single Crystals (e.g., slow evaporation, vapor diffusion) Synth->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Structure (Phase Problem) Collect->Solve Refine Refine Structural Model Solve->Refine Result Final 3D Structure (Absolute & Relative Stereochemistry) Refine->Result

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. High-purity material is essential. Common techniques include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion of an anti-solvent into a solution of the compound.

    • Cooling of a saturated solution.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled (typically to 100 K) to minimize thermal motion. A full sphere of diffraction data is collected.

  • Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

  • Analysis: The final refined structure provides bond lengths, angles, and the precise stereochemical arrangement, offering definitive proof of the isomer's identity.

Chiral Chromatography: A Tool for Separation and Indirect Confirmation

While NMR and X-ray crystallography directly probe molecular structure, chiral chromatography provides confirmation through separation.[1][15] If the synthesis of a 4-aminocyclohexane-1-sulfonic acid derivative results in a mixture of enantiomers or diastereomers, chiral High-Performance Liquid Chromatography (HPLC) can separate them.[16][17][18]

Principle

Chiral chromatography utilizes a chiral stationary phase (CSP). The enantiomers or diastereomers in the sample interact differently with the CSP, leading to different retention times and, thus, separation.[15] This technique is crucial for:

  • Confirming the presence of multiple stereoisomers.

  • Determining the enantiomeric excess (ee) or diastereomeric ratio (dr).

  • Isolating pure stereoisomers for further characterization or biological testing.

Comparison of Techniques

Technique Information Provided Sample State Throughput Key Advantage Key Limitation
NMR Spectroscopy Relative Stereochemistry (Solution Conformation)SolutionHighProvides detailed structural and conformational data in solution.Does not provide absolute configuration; can be complex for flexible molecules.
X-ray Crystallography Absolute & Relative Stereochemistry (Solid State)Solid (Single Crystal)LowUnambiguous, definitive 3D structure.[10][11]Requires high-quality single crystals, which can be difficult to grow.
Chiral HPLC Separation of Stereoisomers, Purity (ee/dr)SolutionHighExcellent for quantifying mixtures and for preparative separation.[18]Does not provide structural information directly; requires method development.

Conclusion: An Integrated Approach

The most robust strategy for confirming the stereochemistry of 4-aminocyclohexane-1-sulfonic acid derivatives involves an integrated approach. NMR spectroscopy serves as the primary tool for initial structural elucidation and determination of the relative cis/trans configuration in the solution phase. For compounds that yield high-quality crystals, X-ray crystallography provides the ultimate, unambiguous confirmation of the solid-state structure. Finally, chiral chromatography is an indispensable tool for analyzing and separating mixtures of stereoisomers, ensuring the purity of the final compound intended for further study. By judiciously applying these techniques, researchers can proceed with confidence, knowing the precise molecular architecture of their compounds.

References

  • Determination of absolute configuration using single crystal X-ray diffraction.Methods in Molecular Biology.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • Determination of absolute configur
  • Chiral Chrom
  • chiral chrom
  • Concept of Chiral HPLC.YouTube.
  • Absolute configur
  • Chiral analysis.Wikipedia.
  • Absolute structure and absolute configur
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.MDPI.
  • Nuclear Overhauser effect.Wikipedia.
  • The Nuclear Overhauser Effect.
  • Nuclear Overhauser Effect (NOE).Chemistry LibreTexts.
  • NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED.Canadian Science Publishing.
  • The Nuclear Overhauser Effect in Stereochemistry and Structure Determin
  • NMR and Stereochemistry.Harned Research Group.
  • The Nuclear Overhauser Effect.Conduct Science.
  • Conformational analysis of 1,4 disubstituted cyclohexane.YouTube.
  • CIS TRANS ISOMERS AND NMR.
  • Conformational analysis of trans-1,4-dihalocyclohexanes.
  • Stereochemistry of cyclohexane.pptx.Slideshare.
  • Cis-Trans Isomerism in Disubstituted Cyclohexanes.Scribd.
  • Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy.Journal of the American Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Aminocyclohexane-1-sulfonic acid

Executive Summary & Chemical Intelligence Handling 4-Aminocyclohexane-1-sulfonic acid (CAS: 146764-47-8) requires a nuanced understanding of its physicochemical behavior.[1] Unlike simple organic acids, this compound pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

Handling 4-Aminocyclohexane-1-sulfonic acid (CAS: 146764-47-8) requires a nuanced understanding of its physicochemical behavior.[1] Unlike simple organic acids, this compound possesses a zwitterionic structure —containing both a basic amine and a strongly acidic sulfonic acid group.[1]

While often classified as a Skin/Eye Irritant (Category 2), the sulfonic acid moiety (


) dictates that we treat this material with the rigor reserved for corrosive solids .[1] The primary risks are not merely contact burns but the inhalation of micronized dust, which can rapidly acidify upon contact with mucous membranes, and the exothermic heat generated during solvation.[1]

Key Physicochemical Hazards:

  • Acidity (pKa): The sulfonic group is a strong acid (pKa < 1).[1] Upon contact with moisture (sweat, tears), it lowers local pH drastically.[1]

  • Physical State: Fine white powder/solid.[1] High potential for static charge generation, leading to aerosolization.[1]

  • Reactivity: Incompatible with strong oxidizers and strong bases (exothermic neutralization).[1]

The PPE Matrix: A Permeation-Based Approach

Do not rely on generic "lab safety" rules. The following PPE selection is based on barrier breakthrough dynamics specific to organic acids.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Safety Glasses are insufficient. Fine acidic dust can bypass the gaps in safety glasses.[1] Goggles provide a sealed environment, preventing lachrymatory irritation from airborne particulates.[1]
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)The compound is a respiratory irritant.[1] If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement to prevent bronchial acidification.[1]
Dermal (Hand) Nitrile (Double Gloving) Inner: 4 mil (0.10 mm)Outer: 8 mil (0.20 mm)Avoid Latex. Organic acids can degrade latex.[1] Nitrile offers superior chemical resistance.[1] Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Dermal (Body) Lab Coat (Buttoned, Tyvek optional) Standard cotton coats are acceptable for small scale (<5g).[1] For larger scales, use a Tyvek sleeve or apron to prevent dust accumulation on fabric fibers.[1]
Visualization: PPE Decision Logic

The following diagram illustrates the decision matrix for selecting PPE based on the operational state of the chemical.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Aqueous State->Liquid Risk_Dust Risk: Inhalation & Static Dust Solid->Risk_Dust Risk_Splash Risk: Acidic Splash Liquid->Risk_Splash PPE_Solid Protocol A: Nitrile (4 mil) + Splash Goggles + Fume Hood Risk_Dust->PPE_Solid PPE_Liquid Protocol B: Nitrile (8 mil) + Face Shield + Splash Goggles Risk_Splash->PPE_Liquid

Figure 1: PPE Selection workflow based on physical state and primary risk vector.[1]

Operational Protocols

A. Weighing and Transfer (The Critical Step)

Most accidents occur here due to static buildup causing powder scattering.

  • Engineering Control: All weighing must be performed inside a certified chemical fume hood.[1]

  • Static Mitigation: Use an anti-static gun or wipe on the spatula and weighing boat before use.[1] Zwitterionic solids are prone to "jumping" due to static.[1]

  • Transfer Technique:

    • Place the receiving vessel (flask) inside the balance enclosure if possible, or immediately adjacent.

    • Do not dump the powder.[1] Use a funnel to direct the solid to the bottom of the flask to minimize dust clouds.

B. Solubilization (Exothermic Management)

Dissolving sulfonic acids in water or bases releases heat.[1]

  • Preparation: Ensure the receiving solvent (water/buffer) is stirring before addition.[1]

  • Addition: Add the solid to the liquid portion-wise. NEVER add water to the solid (this creates a concentrated acidic paste that can spatter).[1]

  • Thermal Watch: For quantities >10g, monitor temperature. If the solution boils, the generated mist will be corrosive.[1]

Emergency Response & Disposal Strategy

Spill Response Logic

If a spill occurs, the priority is neutralization before collection.[1] Do not sweep up dry acidic powder without respiratory protection.[1]

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Lab Personnel) Spill->Isolate PPE_Check 2. Verify PPE (Goggles + N95/Respirator) Isolate->PPE_Check Neutralize 3. Neutralize Cover with Sodium Bicarbonate PPE_Check->Neutralize Wait 4. Wait for CO2 Cessation (Bubbling stops) Neutralize->Wait Collect 5. Wet Sweep/Collect Dispose as Chemical Waste Wait->Collect

Figure 2: Step-by-step spill containment and neutralization workflow.

Disposal Protocol

Do not pour down the drain. Even if neutralized, organic sulfonates can be regulated due to their persistence in aquatic environments.[1]

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" bag.[1]

  • Liquid Waste:

    • Adjust pH to 6–9 using Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

      
      ).[1]
      
    • Transfer to a waste container labeled: "Aqueous Waste: Organic Acid/Sulfonate." [1]

    • Do not mix with strong oxidizers (e.g., Nitric Acid waste) as this may generate toxic gases.[1]

References & Authority

  • National Center for Biotechnology Information (PubChem). Compound Summary: 4-Aminocyclohexane-1-sulfonic acid. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link][1]

Sources

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